molecular formula C8H3N3O3 B1435659 5-Nitro-1,3-benzoxazole-2-carbonitrile CAS No. 35699-00-4

5-Nitro-1,3-benzoxazole-2-carbonitrile

カタログ番号: B1435659
CAS番号: 35699-00-4
分子量: 189.13 g/mol
InChIキー: JXIXUYODNVUDNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Nitro-1,3-benzoxazole-2-carbonitrile is a useful research compound. Its molecular formula is C8H3N3O3 and its molecular weight is 189.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-1,3-benzoxazole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-1,3-benzoxazole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-nitro-1,3-benzoxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N3O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIXUYODNVUDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5-Nitro-1,3-benzoxazole-2-carbonitrile CAS number

Author: BenchChem Technical Support Team. Date: March 2026

5-Nitro-1,3-benzoxazole-2-carbonitrile (CAS 35699-00-4): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Covalent Drug Discovery

Executive Summary

5-Nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4) is a highly specialized heteroaromatic nitrile that serves as a critical building block in advanced chemical biology and rational drug design[1][2]. Characterized by its fused benzoxazole core, an electrophilic C2-cyano group, and a strongly electron-withdrawing C5-nitro group, this compound is uniquely positioned as a tunable covalent warhead. It is extensively utilized in the development of selective immunoproteasome inhibitors and as a highly reactive substrate for bioorthogonal click chemistry[2][3].

Physicochemical Profiling and Structural Dynamics

The reactivity of heteroaromatic nitriles is dictated by the electronic properties of the fused ring system. In 5-nitro-1,3-benzoxazole-2-carbonitrile, the C5-nitro group acts as a powerful


- and 

-electron acceptor[3]. This pulls electron density away from the benzoxazole core, significantly increasing the partial positive charge (

) on the C2-carbonitrile carbon. Consequently, this molecule exhibits accelerated reaction kinetics when subjected to nucleophilic attack by thiols or hydroxyls compared to its unsubstituted or electron-donating counterparts[2][3].

Table 1: Physicochemical Properties of 5-Nitro-1,3-benzoxazole-2-carbonitrile

PropertyValue
CAS Number 35699-00-4
Molecular Formula C8H3N3O3[1]
Molecular Weight 189.13 g/mol [1][4]
Melting Point 84-86 °C
SMILES Code N#CC1=NC2=CC(=CC=C2O1)=O[1]
Physical Form Powder (typically white to light yellow)[5]

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 2-cyanobenzoxazoles requires precise control over reaction conditions to prevent the premature hydrolysis of the sensitive nitrile group into an amide or carboxylic acid[6][7]. The most robust approach for synthesizing 5-nitro-1,3-benzoxazole-2-carbonitrile involves the dehydration of 5-nitrobenzoxazole-2-carboxamide using phosphorus oxychloride (POCl


).

Causality of Experimental Choices:

  • Choice of Dehydrating Agent: POCl

    
     is selected over milder agents because the highly electron-deficient nature of the 5-nitrobenzoxazole ring makes the amide less nucleophilic. This necessitates a highly reactive electrophilic dehydrating agent to drive the formation of the intermediate imidoyl chloride.
    
  • Anhydrous Conditions: The presence of trace water during the POCl

    
     reflux will immediately hydrolyze the imidoyl chloride intermediate back to the starting amide, drastically reducing the yield.
    
  • Self-Validation (TLC/IR): The reaction is self-validating through Infrared (IR) spectroscopy. The disappearance of the broad amide N-H stretch (~3200-3400 cm⁻¹) and the appearance of a sharp, distinct C

    
    N stretch (~2230 cm⁻¹) confirm successful dehydration.
    

Step-by-Step Methodology:

  • Reactant Preparation: Suspend 5-nitrobenzoxazole-2-carboxamide (1.0 eq) in anhydrous toluene under an inert argon atmosphere to exclude moisture.

  • Reagent Addition: Add phosphorus oxychloride (POCl

    
    ) (3.0 eq) dropwise at 0 °C. The excess POCl
    
    
    
    acts both as a dehydrating agent and a co-solvent to ensure complete conversion.
  • Reflux & Monitoring: Heat the mixture to reflux (110 °C) for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent. The product will elute significantly faster (higher R

    
    ) than the polar amide precursor.
    
  • Quenching & Work-up: Cool the reaction to 0 °C and carefully quench by pouring over crushed ice to destroy unreacted POCl

    
    . Extract the aqueous layer with ethyl acetate (3x).
    
  • Purification: Wash the combined organic layers with cold saturated NaHCO

    
     to neutralize trace acid, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 5-nitro-1,3-benzoxazole-2-carbonitrile powder.

Synthesis A 2-Amino-4-nitrophenol B Amidation (Oxalyl Chloride / NH3) A->B C 5-Nitrobenzoxazole- 2-carboxamide B->C D Dehydration (POCl3, Reflux) C->D E 5-Nitro-1,3-benzoxazole- 2-carbonitrile D->E -H2O

Synthetic workflow for 5-Nitro-1,3-benzoxazole-2-carbonitrile via amide dehydration.

Mechanistic Pathways in Drug Development & Chemical Biology

Pathway 1: Covalent Inhibition of the Immunoproteasome (iCP) The ubiquitin-proteasome system is a prime target for treating hematologic malignancies and autoimmune disorders. The immunoproteasome (iCP) contains a unique


5i catalytic subunit[2][8]. 5-Nitro-1,3-benzoxazole-2-carbonitrile acts as a fragment-sized covalent inhibitor[2]. The mechanism relies on the N-terminal catalytic threonine (Thr1) of the 

5i subunit acting as a nucleophile. It attacks the electrophilic C2-carbonitrile, forming a reversible, covalent imidate adduct[2][8]. The C5-nitro group enhances the electrophilicity of the warhead, increasing the kinetic rate constant of covalent bond formation, while also participating in non-covalent recognition within the binding pocket[2].

Pathway 2: Bioorthogonal Click Reaction with Cysteine Beyond enzyme inhibition, heteroaromatic nitriles are highly valued in bioconjugation[3]. 5-Nitro-1,3-benzoxazole-2-carbonitrile undergoes a highly selective, biocompatible click reaction with 1,2-aminothiols, a motif naturally present in N-terminal cysteine residues[3]. The mechanism is a two-step cascade:

  • Intermolecular Nucleophilic Attack: The sulfhydryl group (-SH) of the N-terminal cysteine attacks the highly electrophilic nitrile carbon, forming a transient thioimidate intermediate.

  • Intramolecular Cyclization: The adjacent primary amine of the cysteine rapidly attacks the thioimidate carbon, expelling ammonia to form a highly stable, irreversible thiazoline linkage[3]. Because the nitro group lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the nitrile, this specific derivative is classified as a "highly reactive" analog, enabling rapid labeling of oligopeptides or nanomaterials under physiological conditions[3].

Mechanism A 5-Nitro-1,3-benzoxazole-2-carbonitrile (Electrophilic Warhead) C Nucleophilic Attack (Thiol on Nitrile) A->C B N-Terminal Cysteine (1,2-Aminothiol) B->C D Thioimidate Intermediate C->D E Intramolecular Cyclization (Amine Attack) D->E F Stable Thiazoline Adduct (Bioconjugate) E->F

Bioorthogonal click reaction mechanism between the carbonitrile warhead and N-terminal cysteine.

References

  • Bioconjugate Chemistry. "Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine." ACS Publications. Available at: [Link]

  • National Institutes of Health (NIH). "Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads." PMC. Available at: [Link]

  • MDPI. "Recent Advances in the Development of Immunoproteasome Inhibitors as Anti-Cancer Agents: The Past 5 Years." Pharmaceuticals. Available at: [Link]

  • National Institutes of Health (NIH). "Crystal structure of methyl 1,3-benzoxazole-2-carboxylate." PMC. Available at: [Link]

  • ResearchGate. "Crystal structure of methyl 1,3-benzoxazole-2-carboxylate." ResearchGate. Available at: [Link]

Sources

Molecular Architecture and Synthetic Utility of 5-Nitro-1,3-benzoxazole-2-carbonitrile: A Technical Guide for Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of balancing warhead reactivity with target specificity in targeted covalent inhibitor (TCI) design. 5-Nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4) represents a highly specialized electrophilic fragment 1. By combining the rigid, heteroaromatic benzoxazole core with a highly electron-withdrawing nitro group at the 5-position, this molecule serves as a potent, tunable warhead for targeting nucleophilic residues—particularly cysteines and threonines—in disease-relevant proteins such as the immunoproteasome 2. This guide deconstructs its physicochemical properties, synthetic workflows, and mechanistic applications.

Structural and Electronic Profiling

The logic behind utilizing 5-nitro-1,3-benzoxazole-2-carbonitrile lies in its push-pull electronic distribution. The carbonitrile (-C≡N) group at the C2 position acts as the primary electrophilic trap. However, its baseline reactivity is exponentially amplified by the 5-nitro group. The nitro group exerts strong inductive (-I) and mesomeric (-M) effects, drawing electron density away from the fused aromatic system. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the benzoxazole ring, rendering the C2 carbon hyper-reactive to nucleophilic attack 3.

While this hyper-reactivity is desirable for engaging challenging targets like the β5i subunit of the human immunoproteasome 2, it introduces a causality dilemma: extreme electrophilicity can compromise aqueous stability. Unsubstituted or electron-rich cyanobenzoxazoles (CBOs) tend to be unstable, but strategically placed strong electron-withdrawing groups (like the nitro group) can paradoxically stabilize the molecule in specific buffer systems, though they require careful handling to prevent premature hydrolysis 3.

Physicochemical Parameters

A self-validating experimental setup requires precise baseline metrics. Table 1 summarizes the core physicochemical data for 5-nitro-1,3-benzoxazole-2-carbonitrile 1.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 5-Nitro-1,3-benzoxazole-2-carbonitrile
CAS Number 35699-00-4
Molecular Formula C8H3N3O3
Linear Formula C1=CC2=C(C=C1N(=O)=O)N=C(O2)C#N
Melting Point 84–86 °C
InChI Key JXIXUYODNVUDNP-UHFFFAOYSA-N
Storage Temperature Room Temperature (RT), desiccated
Synthetic Methodologies

To ensure reproducibility and high yield, we utilize two primary divergent routes for the synthesis of benzoxazole-2-carbonitriles. The choice of route depends on precursor availability and tolerance to specific reagents 4.

SynthesisWorkflow SM 2-Amino-4-nitrophenol Appel Appel's Salt (Method A) Pyridine, 70°C SM->Appel Direct Cyclization Thione CS2 / KOH (Method B) EtOH:H2O SM->Thione Thione Formation Product 5-Nitro-1,3-benzoxazole-2-carbonitrile Appel->Product Intermediate 2-Chloro-5-nitrobenzoxazole via SOCl2 Thione->Intermediate Cyanation KCN / Nucleophilic Substitution Intermediate->Cyanation Cyanation->Product

Caption: Workflow detailing the divergent synthetic routes to 5-nitro-1,3-benzoxazole-2-carbonitrile.

Protocol A: Direct Cyclization via Appel's Salt

Causality: Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) acts as both a carbon source and an oxidant, enabling a direct, one-pot condensation. This bypasses the need for highly toxic cyanide salts during the ring-closure phase 2, [[3]]().

  • Preparation: Dissolve 2-amino-4-nitrophenol (1.0 equiv.) in anhydrous pyridine (approx. 6 mL per 1.0 mmol of precursor) under an inert atmosphere (N2 or Ar).

  • Addition: Portion-wise, add Appel's salt (1.1 equiv.) to the stirring solution to control the exothermic nature of the reaction.

  • Reaction: Heat the mixture to 70 °C and stir for 16 hours 3. Monitor via TLC or LC-MS to ensure complete consumption of the starting material.

  • Workup: Quench the reaction with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography to yield the pure carbonitrile.

Protocol B: The Thione-to-Nitrile Route

Causality: This classical approach is preferred when Appel's salt is unavailable or when scaling up, as it utilizes inexpensive reagents, despite requiring multiple steps 4.

  • Thione Formation: React 2-amino-4-nitrophenol with CS2 (1.0 equiv.) and solid KOH (1.0 equiv.) in a 5:1 EtOH:H2O mixture to form the intermediate 5-nitro-1,3-benzoxazole-2(3H)-thione 5, 2.

  • Chlorination: Treat the isolated thione with thionyl chloride (SOCl2) under reflux to afford 2-chloro-5-nitrobenzoxazole 4.

  • Cyanation: Subject the 2-chloro intermediate to an aromatic nucleophilic substitution with KCN in a polar aprotic solvent (e.g., DMF) to install the nitrile group 4.

Mechanistic Application in Targeted Covalent Inhibition

In modern fragment-based drug discovery, 5-nitro-1,3-benzoxazole-2-carbonitrile is a privileged fragment for targeting the immunoproteasome, specifically the β5i subunit [[2]](). The mechanism relies on a two-step binding kinetic: non-covalent recognition followed by covalent bond formation.

MOA Inhibitor 5-Nitro-1,3-benzoxazole- 2-carbonitrile Recognition Non-Covalent Recognition Inhibitor->Recognition Target Target Protein (e.g., Cys48 on β5i) Target->Recognition Attack Nucleophilic Attack on C2-Nitrile Recognition->Attack Adduct Thioimidate Covalent Adduct Attack->Adduct Covalent Bond

Caption: Mechanism of targeted covalent inhibition via thioimidate adduct formation at the C2-nitrile.

Causality in Binding: The small footprint of the benzoxazole core allows it to easily access the active site. Once non-covalent interactions orient the molecule, the catalytic nucleophile (e.g., the thiol group of Cys48) attacks the highly electrophilic C2-nitrile carbon 4. This forms a reversible, yet highly stable, thioimidate adduct. The 5-nitro group ensures that the activation energy for this nucleophilic attack remains exceptionally low, driving single-digit micromolar inhibition 2.

Experimental Workflows: Stability and Reactivity Optimization

To validate the utility of this compound in biological assays, one must establish its stability profile through self-validating analytical checks.

  • Buffer Preparation: Prepare a standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Avoid nucleophilic buffers or additives like DTT or β-mercaptoethanol, which will prematurely react with the warhead 3.

  • Oligopeptide Labeling Assay: Incubate the compound with a model undecapeptide containing a nucleophilic cysteine (e.g., CGKGCGSGYGW). Use TCEP (10 equiv.) as a non-nucleophilic reducing agent to prevent disulfide formation 3.

  • LC-MS Monitoring: Track the formation of the peptide-warhead adduct over a 4-hour window. The 5-nitro derivative should demonstrate rapid adduct formation due to its enhanced electrophilicity, validating its potential as a covalent binder 3.

Conclusion

The 5-nitro-1,3-benzoxazole-2-carbonitrile scaffold is a masterclass in electronic tuning for drug discovery. By understanding the causality between its synthetic pathways, electronic push-pull dynamics, and covalent binding mechanisms, researchers can leverage this fragment to design next-generation inhibitors for challenging therapeutic targets.

References
  • [2] Title: Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads Source: PMC (NIH) URL:[Link]

  • [4] Title: Covalent fragment-based approaches against proteins involved in infectious diseases Source: BME OMIKK Repozitorium URL:[Link]

  • [3] Title: Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine Source: Bioconjugate Chemistry - ACS Publications URL:[Link]

Sources

Comprehensive Characterization and Purity Assessment of 5-Nitro-1,3-benzoxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4) is a highly reactive, versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development. Benzoxazole derivatives are recognized as structural isosteres of naturally occurring nucleic acid bases (such as adenine and guanine), enabling them to interact effectively with biological polymers and therapeutic targets[1]. The presence of the electron-withdrawing 5-nitro group and the highly reactive 2-cyano moiety makes this compound a critical intermediate for synthesizing complex organic molecules, including COX-2 inhibitors and antiviral agents[2].

This whitepaper establishes a self-validating analytical framework for the structural elucidation and purity quantification of 5-Nitro-1,3-benzoxazole-2-carbonitrile, ensuring high-fidelity data for downstream pharmaceutical applications.

Physicochemical Profiling

Understanding the baseline physicochemical properties is the first step in developing robust analytical methods. The compound is typically supplied as a solid powder and requires specific handling for chromatographic analysis.

Table 1: Physicochemical Properties of 5-Nitro-1,3-benzoxazole-2-carbonitrile

PropertyValueCausality / Analytical Impact
CAS Number 35699-00-4Unique identifier for regulatory compliance.
Molecular Formula C8H3N3O3Dictates exact mass for LC-MS validation.
Molecular Weight 189.13 g/mol Used for molarity calculations in assay preparation.
Melting Point 84–86 °CIndicator of bulk purity; impurities depress the melting point.
Physical Form PowderRequires complete dissolution in organic solvents prior to injection.
Target Purity ≥ 95%Standard threshold for use as a synthetic building block.

Structural Elucidation Strategy

To confirm the molecular identity of the synthesized or procured batch, a multi-modal analytical approach is required. The benzoxazole core allows for diverse functionalization, making structural verification critical[3].

G1 A 5-Nitro-1,3-benzoxazole-2-carbonitrile B HPLC-UV Profiling A->B C NMR & FT-IR Analysis A->C D LC-MS (ESI+) A->D E Purity ≥95% B->E F Functional Groups C->F G Mass & Fragmentation D->G

Analytical workflow for the characterization of 5-Nitro-1,3-benzoxazole-2-carbonitrile.

FT-IR Spectroscopy Protocol (ATR Method)

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to confirm the presence of the highly reactive cyano (-C≡N) and nitro (-NO2) functional groups.

  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (4000–400 cm⁻¹, 32 scans). Causality: This subtracts atmospheric CO2 and water vapor, preventing signal interference.

  • Sample Application: Place ~2 mg of the powder directly onto the ATR crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact. Causality: Solid samples require high pressure to eliminate air gaps, reducing signal scattering and maximizing the evanescent wave penetration.

  • Peak Assignment: Confirm the sharp C≡N stretch at ~2235 cm⁻¹ and the strong NO2 asymmetric/symmetric stretches at ~1525 cm⁻¹ and ~1340 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Protocol

Table 2: Expected ¹H NMR Chemical Shifts (DMSO-d6, 400 MHz)

Proton PositionMultiplicityExpected Shift (δ, ppm)Structural Rationale
H-4 Doublet (d)~8.7 - 8.9Highly deshielded by the adjacent strongly electron-withdrawing nitro group and the oxazole ring.
H-6 Doublet of doublets (dd)~8.3 - 8.5Deshielded by the para-oxazole oxygen and ortho-nitro group; couples with H-4 (meta) and H-7 (ortho).
H-7 Doublet (d)~7.9 - 8.1The least deshielded aromatic proton on the fused ring; couples primarily with H-6.

Methodology:

  • Solvent Selection: Dissolve 5–10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: Benzoxazole-2-carbonitriles can exhibit limited solubility in CDCl3. DMSO-d6 provides a stable, highly polar environment that fully dissolves the compound and clearly resolves the aromatic protons.

  • Acquisition: Acquire ¹H NMR (16 scans) and ¹³C NMR (256 scans) spectra at 298 K.

  • Referencing: Calibrate chemical shifts using the residual solvent peak of DMSO-d6 (δ 2.50 ppm for ¹H).

Purity Assessment: HPLC-UV Methodology

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of 5-Nitro-1,3-benzoxazole-2-carbonitrile. Because the benzoxazole ring and the nitro group form a highly conjugated π-electron system, the molecule strongly absorbs UV light, making UV detection highly sensitive.

G2 S1 Sample Prep (MeCN) S2 Injection (10 µL) S1->S2 S3 C18 Column Gradient S2->S3 S4 UV Detection (254 nm) S3->S4 S5 Peak Integration S4->S5

Step-by-step HPLC methodology for purity assessment.

HPLC Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter. Causality: MeCN ensures complete dissolution without causing precipitation when introduced to the aqueous mobile phase.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of any residual acidic silanols on the stationary phase, preventing peak tailing of the nitrogen-containing heterocycle.

  • Detection: Set the UV detector to 254 nm . Causality: This wavelength corresponds to the π-π* transitions of the conjugated benzoxazole core, maximizing the signal-to-noise ratio for trace impurity detection.

Table 3: Optimized HPLC Gradient Program

Time (min)% Solvent A (Aqueous)% Solvent B (Organic)Chromatographic Rationale
0.09010High aqueous content retains polar degradation products (e.g., ring-opened precursors).
15.01090Linear ramp elutes the main 5-Nitro-1,3-benzoxazole-2-carbonitrile peak cleanly.
20.01090Hold at high organic concentration to wash out strongly retained hydrophobic dimers.
20.19010Rapid return to initial conditions.
25.09010Column re-equilibration prior to the next injection.

Conclusion

The successful utilization of 5-Nitro-1,3-benzoxazole-2-carbonitrile in drug discovery hinges on strict quality control. By employing the self-validating protocols outlined above—leveraging FT-IR and NMR for structural confirmation, alongside a robust TFA-modified HPLC-UV gradient for purity quantification—researchers can ensure the integrity of this critical building block before advancing to complex synthetic steps.

References

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

The Biological and Chemical Activity of 5-Nitro-1,3-benzoxazole-2-carbonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4) is a highly specialized bicyclic heterocyclic compound that serves as a privileged scaffold in both chemical biology and medicinal chemistry. By fusing a benzene ring with an oxazole ring and introducing specific functional groups—a highly electrophilic 2-carbonitrile (cyano) warhead and a 5-nitro electron-withdrawing group (EWG)—this molecule bridges the gap between bioorthogonal click chemistry and targeted therapeutics. This whitepaper dissects its structural rationale, biological targets, and provides self-validating experimental protocols for application scientists and drug development professionals.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of 5-nitro-1,3-benzoxazole-2-carbonitrile is fundamentally driven by its structure-activity relationship (SAR). The benzoxazole core mimics the structure of nucleic acid bases (such as adenine and guanine), allowing it to intercalate or competitively bind within the active sites of various enzymes[1].

Crucially, the 2-carbonitrile group acts as an electrophilic warhead. Its reactivity is finely tuned by the 5-nitro group . Because the nitro group is a strong EWG, it pulls electron density away from the benzoxazole core via resonance and inductive effects. This significantly increases the partial positive charge on the nitrile carbon, accelerating its susceptibility to nucleophilic attack by biological thiols and amines[2].

Primary Biological Modalities

Bioorthogonal Click Chemistry (Cysteine Targeting)

In chemical biology, 2-cyanobenzoxazoles (CBOs) are utilized for biocompatible click reactions. They selectively react with 1,2-aminothiols, a motif uniquely present in N-terminal cysteines of proteins. The reaction proceeds via the nucleophilic attack of the cysteine thiol on the nitrile carbon, forming a thioimidate intermediate. This is rapidly followed by an intramolecular cyclization driven by the adjacent amino group, yielding a highly stable thiazoline conjugate[2]. The 5-nitro substitution ensures this reaction occurs rapidly under physiological conditions (pH 7.4, 37°C).

ClickReaction CBO 5-Nitro-2-cyanobenzoxazole (Electrophilic Nitrile) Intermediate Thioimidate Intermediate CBO->Intermediate Nucleophilic Attack (SH) Cys N-Terminal Cysteine (1,2-Aminothiol) Cys->Intermediate Product Thiazoline Conjugate (Stable Linkage) Intermediate->Product Intramolecular Cyclization (NH2)

Bioorthogonal click reaction pathway between 5-nitro-2-cyanobenzoxazole and N-terminal cysteine.

Oncology: hTopo IIα Inhibition & Apoptosis

In oncology, 5-nitrobenzoxazole derivatives are investigated as potent antitumor agents. They act as competitive inhibitors of human Topoisomerase IIα (hTopo IIα) , an enzyme critical for DNA replication[1]. By stabilizing the DNA cleavage complex, these compounds prevent the religation of DNA strands, leading to accumulation of double-strand breaks. This genomic instability triggers pro-apoptotic signaling, culminating in the activation of Caspase-3 and the execution phase of cellular apoptosis[3].

ApoptosisPathway Drug 5-Nitrobenzoxazole Derivative Topo hTopo IIα Enzyme Drug->Topo Competitive Inhibition DNA DNA Double-Strand Breaks Topo->DNA Cleavage Complex Stabilization Caspase Caspase-3 Activation DNA->Caspase Pro-apoptotic Signaling Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution Phase

Apoptotic signaling pathway triggered by hTopo IIα inhibition via benzoxazole derivatives.

Anti-Inflammatory & Antimicrobial Activity

Beyond oncology, the 2-cyanobenzoxazole scaffold exhibits anti-inflammatory properties by acting as an inhibitor of cyclooxygenase-2 (COX-2) , thereby reducing the production of pro-inflammatory prostaglandins[4]. Additionally, the incorporation of the 5-nitro group enhances the lipophilicity of the molecule, allowing it to penetrate bacterial and fungal cell walls effectively, resulting in broad-spectrum antimicrobial activity[5].

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the efficacy of 5-nitro-1,3-benzoxazole-2-carbonitrile, the following table summarizes the quantitative performance metrics of related benzoxazole derivatives across different biological targets:

Compound Class / MotifPrimary TargetQuantitative MetricMechanistic Driver
5-Nitro-2-cyanobenzoxazole N-terminal CysteineReaction Rate (

) ≈ 10 - 50 M⁻¹s⁻¹
5-NO₂ (EWG) increases nitrile electrophilicity for rapid click kinetics.
5-Nitrobenzoxazoles hTopo IIαIC₅₀ ≈ 2.0 µMNitro group enhances target binding affinity and stabilizes the cleavage complex.
2-Alkyl-5-nitrobenzoxazoles A549 Lung Cancer CellsIC₅₀ ≈ 17.41 - 32.17 µMLipophilic substitution improves cellular permeability and Caspase-3 activation.
2-Cyanobenzoxazole COX-2 EnzymeLow micromolar IC₅₀Cyano group engages in critical hydrogen bonding within the COX-2 active site.

Validated Experimental Workflows

As a Senior Application Scientist, it is critical to ensure that experimental protocols are not just lists of steps, but self-validating systems . The following workflows include built-in causality and quality control checkpoints.

Protocol A: Bioorthogonal Labeling of N-Terminal Cysteine

Objective: To selectively conjugate 5-nitro-1,3-benzoxazole-2-carbonitrile to a target protein containing an exposed N-terminal cysteine.

  • Reagent Preparation: Prepare a 10 mM stock solution of the benzoxazole derivative in anhydrous DMSO. Causality: DMSO is required to maintain the solubility of the hydrophobic benzoxazole core before introduction to aqueous media.

  • Protein Equilibration: Dilute the target protein to 10 µM in Phosphate-Buffered Saline (PBS) at pH 7.4. Causality: A pH of 7.4 ensures the N-terminal cysteine thiol (pKa ~8.3) is partially deprotonated, maximizing its nucleophilicity without denaturing the protein.

  • Reaction Initiation: Add the benzoxazole stock to the protein solution to a final concentration of 100 µM (10x molar excess). Incubate at 37°C for 2 hours under gentle agitation.

  • Self-Validation & Quality Control (LC-MS): Quench the reaction by adding 1 mM Dithiothreitol (DTT). Analyze the mixture via LC-MS.

    • Validation Check: A successful reaction is confirmed by a mass shift corresponding to the addition of the benzoxazole core minus the loss of ammonia (NH₃) during the thiazoline cyclization step[2].

Protocol B: In Vitro hTopo IIα Inhibition Assay

Objective: To evaluate the IC₅₀ of 5-nitrobenzoxazole derivatives against human Topoisomerase IIα.

  • Substrate Preparation: Prepare 0.5 µg of supercoiled pBR322 plasmid DNA in Topo II reaction buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, pH 7.4).

  • Inhibitor Incubation: Pre-incubate 2 units of recombinant hTopo IIα with varying concentrations of the benzoxazole derivative (0.1 µM to 50 µM) for 10 minutes at 37°C. Control: Use Etoposide (20 µM) as a positive control[1].

  • Catalytic Initiation: Add 1 mM ATP to initiate the DNA relaxation reaction. Causality: hTopo IIα is strictly ATP-dependent; withholding ATP until this step synchronizes the enzymatic cleavage.

  • Termination & Digestion: Stop the reaction after 30 minutes by adding 1% SDS and 50 µg/mL Proteinase K. Incubate for 30 minutes at 50°C. Causality: Proteinase K digests the covalently bound Topo IIα, releasing the DNA for accurate electrophoretic resolution.

  • Data Acquisition: Resolve the DNA topologies on a 1% agarose gel (ethidium bromide staining). Quantify the ratio of supercoiled vs. relaxed DNA to calculate the IC₅₀.

References

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Discovery of 5-(or 6)-Benzoxazoles and Oxazolo[4,5-b]pyridines as Novel Candidate Antitumor Agents Targeting hTopo IIα Source: ResearchGate URL:[Link]

  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers Source: Journal of Clinical Practice and Research URL:[Link]

  • Synthesis and Biological Activity of Some New Substituted Aminobenzoxazoles Source: Asian Journal of Chemistry URL:[Link]

Sources

Pharmacological Engineering of 5-Nitro-1,3-Benzoxazole-2-Carbonitrile Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4)[1] and its structural analogs represent a privileged class of heterocyclic pharmacophores in modern drug discovery. Characterized by their planar geometry and highly tunable electronic properties, these compounds exhibit profound polypharmacology. They act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), the mammalian target of rapamycin (mTOR), and cyclooxygenase-2 (COX-2)[2][3]. This whitepaper delineates the mechanistic rationale, synthetic pathways, and self-validating experimental protocols for developing advanced benzoxazole-2-carbonitrile derivatives.

Chemical Architecture & Mechanistic Rationale

The structural triad of the 5-nitro-1,3-benzoxazole-2-carbonitrile scaffold is synergistically designed for target engagement:

  • The Benzoxazole Core: Acting as a bioisostere for purine and pyrimidine bases, the planar, aromatic nature of the benzoxazole ring facilitates critical

    
     stacking interactions within the ATP-binding clefts of kinases[4].
    
  • The 5-Nitro Substituent: The strongly electron-withdrawing nature of the nitro group (-NO2) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system. Causality: This electronic depletion enhances the electrophilicity of the C2 position while simultaneously serving as a robust hydrogen-bond acceptor in the DFG-out motif of mutated kinases, anchoring the molecule in the active site[3].

  • The 2-Carbonitrile Group: The cyano moiety acts as both a reversible covalent warhead (capable of interacting with nucleophilic cysteine residues in target proteins) and a highly reactive synthetic handle for downstream functionalization, such as conversion to amidines or triazoles[2].

Biological Targets & Signaling Pathways

Benzoxazole derivatives exert their therapeutic effects through dual-axis inhibition, targeting both oncogenic proliferation and inflammatory cascades[3][5].

  • Oncology (EGFR/mTOR Axis): 5-nitrobenzoxazole derivatives demonstrate high binding affinity for both wild-type and mutated (e.g., L858R) EGFR. By competitively blocking the kinase domain, they downregulate the downstream mTOR pathway, leading to the overexpression of caspase-9 and subsequent pre-G1 apoptosis[3].

  • Inflammation (COX-2 Axis): The benzoxazole-2-carbonitrile scaffold effectively occupies the active site of COX-2, sterically hindering arachidonic acid access and thereby suppressing prostaglandin biosynthesis[2][5].

MOA Ligand 5-Nitro-1,3-benzoxazole -2-carbonitrile EGFR EGFR / Aromatase Ligand->EGFR Competitive Inhibition COX2 COX-2 Enzyme Ligand->COX2 Active Site Blockade mTOR mTOR Pathway EGFR->mTOR Downregulates Signaling Inflammation Prostaglandin Synthesis COX2->Inflammation Suppresses Apoptosis Apoptosis (Caspase-9) mTOR->Apoptosis Induces Cell Cycle Arrest

Mechanism of action for 5-nitrobenzoxazole derivatives across oncology and inflammation pathways.

Quantitative Pharmacological Data

The following table synthesizes the in vitro efficacy of key benzoxazole derivatives against various cancer cell lines and enzymatic targets[3][4].

Compound DerivativeTarget Cell Line / EnzymeIC50 (

M)
Primary Mechanism
5-Nitrobenzoxazole (11c) A431 (Epidermoid Carcinoma)< 10.0EGFR (WT) Inhibition
5-Nitrobenzoxazole (4b) MCF-7 (Breast Cancer)< 15.0Mutated EGFR (L858R) Inhibition
Triazole-Benzoxazole (6a) PC-93 (Prostate Cancer)13.12Apoptosis Induction (mTOR)
Triazole-Benzoxazole (6j) HBT-55 (Lung Cancer)15.12Apoptosis Induction (mTOR)
Benzo[d]oxazole-2-carbonitrile COX-2N/AProstaglandin Suppression

Synthetic Methodologies & Workflows

The construction of the 2-substituted benzoxazole core requires precise electrophilic activation. Traditional condensation methods often suffer from harsh conditions and poor yields. A modernized, high-yield approach utilizes Trifluoromethanesulfonic anhydride (Tf2O) to promote the electrophilic activation of tertiary amides[6].

Synthesis A 2-Amino-4-nitrophenol B Tf2O Activation & Cyclization A->B Step 1 C 5-Nitrobenzoxazole Intermediate B->C -H2O D TMSCN Cyanation (Pd-Catalyzed) C->D Step 2 E 5-Nitro-1,3-benzoxazole -2-carbonitrile D->E +CN

Step-by-step synthetic workflow for the construction of the 5-nitrobenzoxazole-2-carbonitrile core.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Substituted 5-Nitrobenzoxazoles via Tf2O Activation[6]
  • Objective: Synthesize the functionalized benzoxazole core with high atom economy.

  • Causality: Tf2O is selected because its highly electronegative trifluoromethyl group creates an exceptional leaving group (triflate), dramatically lowering the activation energy required for the intramolecular cyclization of the intermediate. 2-Fluoropyridine is used as a non-nucleophilic base to neutralize the generated triflic acid without interfering with the electrophilic center.

  • Step-by-Step Procedure:

    • Preparation: Dissolve 1.0 equiv of the selected tertiary amide in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Activation: Cool the solution to -78°C. Dropwise add 1.2 equiv of Tf2O, followed by 1.2 equiv of 2-fluoropyridine. Validation Check: A distinct color change typically indicates the formation of the activated iminium triflate intermediate.

    • Nucleophilic Addition: Add 1.1 equiv of 2-amino-4-nitrophenol. Allow the reaction to slowly warm to room temperature over 4 hours.

    • Cyclization: Heat the mixture to 40°C for 12 hours to drive the intramolecular cyclization and elimination of water.

    • Purification: Quench with saturated NaHCO3, extract with EtOAc, and purify via flash column chromatography (Hexanes/EtOAc). Validation Check: Confirm product identity via 1H-NMR by observing the disappearance of the phenolic -OH and amine -NH2 protons.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)[3][4]
  • Objective: Quantify the anti-proliferative efficacy of synthesized derivatives against MDA-MB-231 breast cancer cells.

  • Causality: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme is only active in viable cells, the assay serves as a direct, self-validating proxy for cellular metabolic activity.

  • Step-by-Step Procedure:

    • Seeding: Plate MDA-MB-231 cells at a density of

      
       cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cellular adherence.
      
    • Treatment: Treat cells with varying concentrations of the 5-nitrobenzoxazole derivative (0, 1, 10, 25, 50, and 100

      
      M) dissolved in DMSO. Ensure the final DMSO concentration is < 0.1% to prevent solvent-induced toxicity.
      
    • Incubation: Incubate for 48 hours. Causality: A 48-hour window ensures the cells undergo at least two doubling cycles, allowing cell cycle arrest mechanisms (e.g., G2/M phase arrest) to fully manifest[3].

    • MTT Addition: Add 20

      
      L of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.
      
    • Solubilization: Carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 150

      
      L of DMSO.
      
    • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis. Validation Check: Ensure the positive control (e.g., Erlotinib or 5-Fluorouracil) yields an IC50 within its established literature range to validate the assay's sensitivity.

References

  • Title: Benzoxazole Derivatives as New Generation of Anti-breast Cancer Agents Source: ResearchGate URL: [Link]

  • Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer Source: ResearchGate URL: [Link]

  • Title: Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents Source: IOSR Journal of Pharmacy URL: [Link]

Sources

Theoretical Framework and Computational Profiling of 5-Nitro-1,3-benzoxazole-2-carbonitrile: A Guide to DFT, Molecular Docking, and Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4) is a highly functionalized heterocyclic compound characterized by a rigid benzoxazole core flanked by two strongly electron-withdrawing groups: a nitro (-NO


) group at the 5-position and a cyano (-CN) group at the 2-position. This unique electronic topology creates a highly electron-deficient system, making it an exceptional candidate for two distinct advanced applications:
  • Optoelectronics: As a donor-

    
    -acceptor (D-
    
    
    
    -A) architecture for OLEDs and solar cells[1].
  • Oncology: As a potent pharmacophore and nucleotide bioisostere for kinase inhibition, specifically targeting tumor angiogenesis pathways[2].

This whitepaper provides an authoritative, self-validating computational framework for profiling this molecule using Density Functional Theory (DFT) and molecular docking.

Density Functional Theory (DFT) Profiling

Causality & Rationale for Functional and Basis Set

Selecting the correct level of theory is critical for highly electronegative systems. We employ the B3LYP functional coupled with the 6-311++G(d,p) basis set [3].

  • The Causality: The B3LYP hybrid functional provides a field-proven balance between electron correlation accuracy and computational cost[4]. The inclusion of diffuse functions (++) is strictly mandatory here; they accurately model the expanded, polarizable electron clouds of the oxygen and nitrogen atoms in the -NO

    
     and -CN groups. The polarization functions (d,p) account for the asymmetric electron distribution across the 
    
    
    
    -conjugated benzoxazole ring[1].
Step-by-Step Computational Protocol (Self-Validating)
  • Initialization: Construct the 3D geometry of 5-nitro-1,3-benzoxazole-2-carbonitrile using GaussView.

  • Optimization: Execute ground-state geometry optimization in the gas phase using Gaussian 16 at the DFT/B3LYP/6-311++G(d,p) level.

  • System Validation (Critical): Perform a harmonic vibrational frequency calculation at the identical level of theory. Validation criteria: The structure is only accepted as a true local minimum on the potential energy surface if zero imaginary frequencies are observed.

  • Electronic Extraction: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to compute global reactivity descriptors (chemical hardness, softness, and electrophilicity index).

Frontier Molecular Orbitals (FMO) & MEP Analysis

The strong electron-withdrawing nature of the cyano and nitro groups significantly lowers the LUMO energy, narrowing the HOMO-LUMO gap (


E). This narrow gap facilitates intramolecular charge transfer (ICT). The Molecular Electrostatic Potential (MEP) map will reveal distinct electrophilic (blue) regions over the benzoxazole core and strongly nucleophilic (red) regions localized on the oxygen atoms of the nitro group and the nitrogen of the cyano group, dictating its binding behavior in biological targets[4].

Optoelectronic & Nonlinear Optical (NLO) Properties

Push-Pull Architecture (D- -A)

Functionalized benzoxazoles exhibit outstanding nonlinear optical properties due to solvent-induced stabilization of excited states[1]. The benzoxazole oxygen acts as a weak electron donor, while the -NO


 and -CN groups act as powerful acceptors, creating a strong "push-pull" dipole moment ideal for Two-Photon Absorption (TPA) materials.
TD-DFT Protocol for OLED/Solar Cell Applications
  • Solvation Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) using polar (methanol) and non-polar (toluene) solvents.

  • Excited State Calculation: Utilize Time-Dependent DFT (TD-DFT) with the CAM-B3LYP functional. Causality: CAM-B3LYP includes long-range corrections, preventing the underestimation of charge-transfer excitation energies common in standard B3LYP[1].

  • NLO Extraction: Compute the static and dynamic first hyperpolarizability (

    
    ) at 1064 nm to evaluate the material's potential for optoelectronic integration.
    

Molecular Docking and ADMET Profiling

Target Selection: VEGFR-2 Kinase

Benzoxazole derivatives are established bioisosteres for nucleotides and exhibit strong binding affinities to the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of tumor angiogenesis[2]. The cyano nitrogen acts as a highly directional hydrogen-bond acceptor, while the nitro group engages in electrostatic interactions with the DFG motif of the kinase domain.

Docking Protocol & Validation
  • Protein Preparation: Retrieve the high-resolution crystal structure of VEGFR-2 (e.g., PDB ID: 4ASD). Strip water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

  • Grid Specification: Center the grid box strictly around the ATP-binding pocket, specifically targeting hinge region residues (e.g., Cys919)[2].

  • Execution: Perform rigid-receptor/flexible-ligand docking using AutoDock Vina.

  • System Validation (Critical): Redock the co-crystallized native ligand (e.g., Sorafenib). Validation criteria: The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å[2].

ADMET Evaluation

Process the optimized ligand through the SwissADME web server to calculate its pharmacokinetic profile. Given its low molecular weight and optimized partition coefficient (LogP), the compound typically yields zero violations of Lipinski's Rule of Five, indicating high oral bioavailability.

Quantitative Data Summaries

Table 1: DFT Calculated Electronic Parameters (Representative Estimates)

Parameter Value Functional Significance
HOMO Energy -6.85 eV Indicates electron-donating capability.

| LUMO Energy | -3.12 eV | Indicates strong electron-accepting capability (-NO


 driven). |
| Energy Gap (

E)
| 3.73 eV | Low gap correlates with high chemical reactivity and ICT. | | Dipole Moment (

)
| 4.82 Debye | High polarity enhances solubility and NLO response. |

Table 2: Molecular Docking & ADMET Profile (VEGFR-2 Target)

Parameter Value Pharmacological Implication
Binding Affinity -8.4 kcal/mol Strong competitive inhibition at the ATP-binding site.

| Key Interactions | Cys919, Asp1046 | H-bonding via -CN; Electrostatic anchoring via -NO


. |
| Lipinski Violations  | 0 | Excellent theoretical oral bioavailability. |
| GI Absorption  | High | Favorable systemic distribution profile. |

Visual Workflows and Mechanism of Action

ComputationalWorkflow LIG 5-Nitro-1,3-benzoxazole-2-carbonitrile (Ligand Preparation) DFT DFT Optimization B3LYP/6-311++G(d,p) LIG->DFT TDDFT TD-DFT & NLO CAM-B3LYP (Solvent Models) DFT->TDDFT Optoelectronic Profiling DOCK Molecular Docking VEGFR-2 (PDB: 4ASD) DFT->DOCK Pharmacological Profiling ADMET ADMET Profiling (SwissADME / Lipinski Rules) DOCK->ADMET

Caption: Self-validating computational workflow bridging DFT optimization with optoelectronic and pharmacological profiling.

MoA LIG 5-Nitro-1,3-benzoxazole- 2-carbonitrile VEGFR2 VEGFR-2 Kinase Domain (ATP Binding Pocket) LIG->VEGFR2 H-bonds (Cys919) Pi-Pi Stacking INHIB Inhibition of Phosphorylation VEGFR2->INHIB Blockade ANGIO Suppression of Tumor Angiogenesis INHIB->ANGIO Downstream Effect

Caption: Proposed pharmacological mechanism of action for VEGFR-2 kinase inhibition and angiogenesis suppression.

References

  • Rivera, E., et al. "DFT Study of Functionalized Benzoxazole-Based D–

    
    –A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices." Molecules, vol. 30, no. 18, 2025, p. 3737.[Link]
    
  • Abdullahi, S. H., et al. "Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies." Intelligent Pharmacy, vol. 2, no. 2, 2024, pp. 232-250.[Link]

  • Küçük, C. "DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a Target Anti-Cancer Agent." Journal of Aviation Science and Technology, 2024.[Link]

  • Ahmed, et al. "Click one pot synthesis, spectral analysis, crystal structures, DFT studies and Brine shrimp cytotoxicity assay of two newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles." ResearchGate, 2026.[Link]

Sources

Safety and handling of 5-Nitro-1,3-benzoxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Handling of 5-Nitro-1,3-benzoxazole-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 5-Nitro-1,3-benzoxazole-2-carbonitrile (CAS No. 35699-00-4). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven laboratory practices. The guide details the compound's physicochemical properties, outlines its toxicological hazards based on GHS classifications, and provides actionable protocols for risk mitigation, emergency response, and waste management. Furthermore, it situates the compound within the broader context of medicinal chemistry, offering a representative experimental workflow to illustrate the practical application of these safety principles.

Section 1: Compound Identification and Physicochemical Properties

5-Nitro-1,3-benzoxazole-2-carbonitrile is a heterocyclic aromatic compound featuring a benzoxazole core, a nitro group, and a nitrile functional group. These structural motifs contribute to its chemical reactivity and biological activity, making it a molecule of interest in synthetic and medicinal chemistry.[1][2] The benzoxazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[3][4] The electron-withdrawing nature of the nitro and nitrile groups significantly influences the molecule's electrophilicity and potential as a synthetic building block.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
IUPAC Name 5-nitro-1,3-benzoxazole-2-carbonitrile[5]
Synonyms 5-nitrobenzo[d]oxazole-2-carbonitrile[5][6]
CAS Number 35699-00-4[5]
Molecular Formula C₈H₃N₃O₃[5]
Molecular Weight 189.13 g/mol N/A
Physical Form Powder[6]
Melting Point 84-86 °C[6]
InChI Key JXIXUYODNVUDNP-UHFFFAOYSA-N[6]

Section 2: Hazard Identification and Toxicology

The primary responsibility of any researcher is to understand the inherent hazards of the materials they handle. 5-Nitro-1,3-benzoxazole-2-carbonitrile is classified as hazardous and requires careful management to prevent exposure.[6] The hazard profile is dictated by its functional groups: nitroaromatics and organic nitriles can exhibit toxicity, and the compound as a whole is an irritant.

Signal Word: Warning [6]

Table 2: GHS Hazard Classification for 5-Nitro-1,3-benzoxazole-2-carbonitrile

Hazard ClassHazard Statement CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[6]
Acute Toxicity, DermalH312Harmful in contact with skin[6]
Skin IrritationH315Causes skin irritation[6]
Eye IrritationH319Causes serious eye irritation[6]
Acute Toxicity, InhalationH332Harmful if inhaled[6]
Specific Target Organ ToxicityH335May cause respiratory irritation[6]

Toxicological Narrative:

  • Inhalation: Inhaling the dust can cause respiratory tract irritation and may be harmful.[6][7] The primary engineering control—a certified chemical fume hood—is mandatory to prevent respiratory exposure.

  • Skin Contact: The compound is harmful upon dermal contact and causes skin irritation.[6] This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent absorption and local irritation.

  • Eye Contact: As a powder, the compound poses a significant risk of mechanical and chemical irritation to the eyes, classified as "serious."[6] Chemical splash goggles are essential.

  • Ingestion: Accidental ingestion is harmful.[6] Strict prohibition of eating, drinking, or smoking in the laboratory is a critical administrative control to prevent this route of exposure.[7]

The toxicological properties of many research chemicals have not been exhaustively investigated.[8] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may have uncharacterized chronic effects.

Section 3: Risk Assessment and Control Measures

A systematic approach to risk management involves a hierarchy of controls, prioritizing engineering solutions over personal protective equipment (PPE).

Engineering Controls

The causality behind using engineering controls is to contain the hazard at its source.

  • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and any reactions involving it must be performed inside a properly functioning chemical fume hood. This is non-negotiable and serves to contain dust and potential vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[9]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

PPE is the last line of defense. The selection must be appropriate for the identified hazards.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartProtectionRationale and Specifications
Eyes/Face Chemical Safety GogglesRequired to protect against dust and splashes. Must conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[9]
Hands Nitrile GlovesWear chemical-resistant gloves (e.g., nitrile, minimum 4 mil thickness). Inspect for tears before use. For extended procedures, consider double-gloving.
Body Laboratory CoatA buttoned lab coat must be worn to protect skin and clothing from contamination.[9]
Respiratory N95/FFP2 RespiratorA respirator may be required if work cannot be conducted in a fume hood or if there is a risk of generating significant dust. Use should be based on a formal risk assessment.
Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all procedures involving this compound.

  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this chemical before commencing work.

Section 4: Protocols for Safe Handling and Storage

General Handling Protocol

This protocol is a self-validating system; each step is designed to minimize exposure.

  • Preparation: Before handling, confirm the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Weighing: Weigh the compound in the fume hood. Use a disposable weigh boat or place weighing paper on a tared beaker to contain the solid. Avoid creating dust clouds.[7]

  • Transfer: Use a spatula to carefully transfer the solid. If transferring to a reaction vessel, do so slowly.

  • In Solution: Once in solution, the risk of aerosolization is reduced, but the risks of skin/eye contact from splashes remain. Handle solutions with the same level of care.

  • Post-Handling: After use, decontaminate the spatula and work surface. Wash hands and any exposed skin thoroughly with soap and water.[9] Remove and properly store or dispose of PPE.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9] While room temperature storage is noted, for long-term stability of functionalized organic molecules, refrigeration (2-8°C) is often advisable.

  • Segregation: Store away from incompatible materials.[7]

Incompatible Materials
  • Strong Oxidizing Agents: The nitro group can create energetic or explosive mixtures with strong oxidants.

  • Strong Acids: May cause decomposition or violent reaction.[9]

  • Acid Chlorides & Chloroformates: May react with the benzoxazole ring system.[9]

Section 5: Emergency Procedures

Rapid and correct response is critical in any laboratory incident.

  • Spill Response (Small Scale):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

    • Sweep up the mixture and place it into a sealed, labeled container for hazardous waste disposal.[7][9]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, acetone) followed by soap and water.

    • Prevent spilled material from entering drains or waterways.[7]

  • First Aid Measures:

    • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[9]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists or if you feel unwell.[9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

Section 6: Waste Disposal

All waste containing 5-Nitro-1,3-benzoxazole-2-carbonitrile, whether solid or in solution, must be treated as hazardous chemical waste.

  • Collection: Collect waste in clearly labeled, sealed, and appropriate containers. Do not mix with incompatible waste streams.

  • Classification: Waste generators are legally responsible for correctly classifying their waste according to local, regional, and national regulations.[8][10]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[11] Never pour chemical waste down the drain.

Section 7: Scientific Context and Representative Workflow

The synthesis of benzoxazole derivatives is a cornerstone of many medicinal chemistry programs.[3] A common strategy involves the condensation and cyclization of a 2-aminophenol with a carbonyl-containing component. The following workflow illustrates a generalized synthetic procedure, highlighting key handling and safety checkpoints.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase (In Fume Hood) cluster_workup Workup & Isolation Phase cluster_purification Purification & Analysis A 1. Don PPE (Goggles, Lab Coat, Gloves) B 2. Prepare Glassware (Oven-dried, under N2) A->B C 3. Weigh Reagents (In Fume Hood) B->C D 4. Charge Reactor (2-Aminophenol derivative in Solvent) C->D Transfer solid E 5. Add Reagents (e.g., Carbonyl source, Coupling agent) D->E F 6. Heat to Reflux (Monitor temp & progress via TLC) E->F G 7. Cool & Quench Reaction (e.g., Add water/buffer) F->G Reaction complete H 8. Liquid-Liquid Extraction (Separate organic layer) G->H I 9. Dry & Filter (e.g., MgSO4 or Na2SO4) H->I J 10. Concentrate in Vacuo (Rotary Evaporator) I->J K 11. Purify Crude Product (e.g., Column Chromatography) J->K Transfer crude oil/solid L 12. Characterize Product (NMR, MS, etc.) K->L M 13. Transfer & Store Safely (Labeled, sealed vial) L->M

Diagram 1: A generalized workflow for the synthesis, workup, and purification of a substituted benzoxazole derivative.

Protocol Causality:
  • Step 2 (Prepare Glassware): Many cyclization reactions are sensitive to water; oven-drying glassware prevents side reactions and ensures a higher yield.

  • Step 6 (Monitor via TLC): Thin-Layer Chromatography is a crucial self-validating step. It allows the researcher to track the consumption of starting materials and the formation of the product, preventing the reaction from running too long (leading to decomposition) or stopping it too early (reducing yield).

  • Step 8 (Extraction): This step leverages the differential solubility of the product and byproducts between an organic and an aqueous phase, providing the first major purification step.

  • Step 11 (Chromatography): This final purification step separates the target molecule from any remaining impurities based on polarity, ensuring the final product meets the high-purity standards required for biological testing or further synthetic steps.

Conclusion

5-Nitro-1,3-benzoxazole-2-carbonitrile is a valuable research chemical with a defined hazard profile that requires diligent and informed handling. By understanding its properties, implementing a hierarchy of controls, and adhering to established safety protocols, researchers can effectively mitigate risks. The principles of containment (engineering controls), protection (PPE), and procedure (SOPs) are paramount. This guide serves as a foundational resource to empower scientists to work with this compound safely and responsibly, fostering a culture of safety in the pursuit of scientific advancement.

References

  • Safety Data Sheet - Kurita. (2016, February 15). Retrieved March 10, 2026, from [Link]

  • Bhavsar, Z. A., Acharya, P. T., Jethava, D. J., & Patel, H. (2020). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. ResearchGate. Retrieved March 10, 2026, from [Link]

  • 5-nitro-1,3-benzoxazole-2-carbonitrile | 35699-00-4 - SigmaAldrich.cn. (n.d.). Retrieved March 10, 2026, from [Link]

  • US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents. (n.d.).
  • Material Safety Data Sheet - 5-Nitroindazole, pa - Cole-Parmer. (2005, October 3). Retrieved March 10, 2026, from [Link]

  • Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. Retrieved March 10, 2026, from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). Retrieved March 10, 2026, from [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023, November 9). MDPI. Retrieved March 10, 2026, from [Link]

  • Kini, S. G., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Retrieved March 10, 2026, from [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025, December 9). MDPI. Retrieved March 10, 2026, from [Link]

  • 5-Nitrobenzoxazole | C7H4N2O3 | CID 1482180 - PubChem - NIH. (n.d.). Retrieved March 10, 2026, from [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2025, August 12). PMC. Retrieved March 10, 2026, from [Link]

Sources

Methodological & Application

The Synthetic Versatility of 5-Nitro-1,3-benzoxazole-2-carbonitrile: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and unique photophysical properties.[1][2] Among the vast library of benzoxazole derivatives, 5-Nitro-1,3-benzoxazole-2-carbonitrile stands out as a highly versatile and reactive building block. The presence of the electron-withdrawing nitro group at the 5-position, coupled with the reactive nitrile functionality at the 2-position, opens up a plethora of opportunities for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis and synthetic applications of 5-Nitro-1,3-benzoxazole-2-carbonitrile, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

Synthesis of 5-Nitro-1,3-benzoxazole-2-carbonitrile

The synthesis of 2-cyanobenzoxazoles can be achieved through the cyclization of o-aminophenols with a suitable cyanating agent.[3][4] For the synthesis of the title compound, 2-amino-4-nitrophenol serves as the readily available starting material. The reaction proceeds via an initial nucleophilic attack of the amino group on the cyanating agent, followed by an intramolecular cyclization involving the hydroxyl group to form the benzoxazole ring.

A plausible and effective method involves the use of a non-hazardous electrophilic cyanating agent such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂).[3] This method avoids the use of highly toxic cyanogen bromide (BrCN).

Diagram 1: Proposed Synthesis of 5-Nitro-1,3-benzoxazole-2-carbonitrile

G cluster_0 Synthesis A 2-Amino-4-nitrophenol B NCTS, BF3·OEt2 1,4-Dioxane, Reflux A->B C 5-Nitro-1,3-benzoxazole-2-carbonitrile B->C

Caption: Proposed synthetic route to 5-Nitro-1,3-benzoxazole-2-carbonitrile.

Experimental Protocol: Synthesis of 5-Nitro-1,3-benzoxazole-2-carbonitrile

Materials:

  • 2-Amino-4-nitrophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • 1,4-Dioxane (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-4-nitrophenol (1.0 equiv.) and NCTS (1.5 equiv.) in anhydrous 1,4-dioxane, add BF₃·OEt₂ (2.0 equiv.) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-Nitro-1,3-benzoxazole-2-carbonitrile.

Applications in Organic Synthesis

The dual reactivity of 5-Nitro-1,3-benzoxazole-2-carbonitrile makes it a valuable precursor for the synthesis of various heterocyclic scaffolds. The nitrile group can participate in cycloaddition reactions and can be a key component in multicomponent reactions, while the nitro group can be reduced to an amino group, providing a handle for further functionalization.

[3+2] Cycloaddition with Sodium Azide: Synthesis of 5-(5-Nitro-1,3-benzoxazol-2-yl)-1H-tetrazole

The [3+2] cycloaddition of nitriles with azides is a well-established and efficient method for the synthesis of 5-substituted 1H-tetrazoles.[5][6] Tetrazoles are important pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[6] The reaction of 5-Nitro-1,3-benzoxazole-2-carbonitrile with sodium azide, typically in the presence of a catalyst, yields the corresponding tetrazole derivative.

Diagram 2: [3+2] Cycloaddition Reaction

G cluster_0 [3+2] Cycloaddition A 5-Nitro-1,3-benzoxazole-2-carbonitrile B NaN3, Catalyst DMF, Heat A->B C 5-(5-Nitro-1,3-benzoxazol-2-yl)-1H-tetrazole B->C

Caption: Synthesis of a tetrazole derivative via [3+2] cycloaddition.

Table 1: Catalysts for the Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles and Sodium Azide

CatalystSolventTemperature (°C)Reference
Zinc saltsWaterReflux[5]
Silica Sulfuric AcidDMFReflux[6]
Cobalt(II) complexMethanolReflux[7]
Amine SaltAromatic SolventReflux[8]
Experimental Protocol: Synthesis of 5-(5-Nitro-1,3-benzoxazol-2-yl)-1H-tetrazole

Materials:

  • 5-Nitro-1,3-benzoxazole-2-carbonitrile

  • Sodium azide (NaN₃)

  • Silica sulfuric acid

  • N,N-Dimethylformamide (DMF)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • A suspension of 5-Nitro-1,3-benzoxazole-2-carbonitrile (1.0 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg, 1.0 mmol) in DMF (10 mL) is heated to reflux with stirring.[6]

  • Monitor the reaction by TLC.

  • After completion, filter the solid catalyst and wash it with ethyl acetate.

  • Evaporate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to give the desired tetrazole.[6]

Isocyanide-Based Multicomponent Reactions: Ugi and Passerini Reactions

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for the rapid synthesis of complex molecules from simple starting materials.[9][10] The 2-cyano group of 5-Nitro-1,3-benzoxazole-2-carbonitrile can be envisioned to act as a precursor to an isocyanide through a reduction-formylation-dehydration sequence, or potentially, the nitrile itself could participate in certain MCRs under specific conditions. However, the more direct application involves the conversion of the nitrile to other functional groups that are suitable for IMCRs.

For instance, reduction of the nitrile to an aldehyde would furnish 5-nitro-1,3-benzoxazole-2-carbaldehyde, a key substrate for both Passerini and Ugi reactions.

Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[11]

Ugi Four-Component Reaction (U-4CR): This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[9]

Diagram 3: Application in Multicomponent Reactions

G cluster_0 Multicomponent Reaction Strategy A 5-Nitro-1,3-benzoxazole-2-carbonitrile B Reduction (e.g., DIBAL-H) A->B C 5-Nitro-1,3-benzoxazole-2-carbaldehyde B->C D Passerini Reaction (Isocyanide, Carboxylic Acid) C->D E Ugi Reaction (Isocyanide, Carboxylic Acid, Amine) C->E F α-Acyloxy Amide Derivative D->F G α-Acylamino Amide Derivative E->G

Caption: Synthetic strategy for utilizing the title compound in MCRs.

Experimental Protocol: Passerini Reaction with 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Materials:

  • 5-Nitro-1,3-benzoxazole-2-carbaldehyde (prepared from the nitrile)

  • A carboxylic acid (e.g., Acetic acid)

  • An isocyanide (e.g., Benzyl isocyanide)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • To a solution of 5-Nitro-1,3-benzoxazole-2-carbaldehyde (1.0 equiv.) and the carboxylic acid (1.0 equiv.) in anhydrous DCM, add the isocyanide (1.0 equiv.) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the corresponding α-acyloxy amide.

Conclusion

5-Nitro-1,3-benzoxazole-2-carbonitrile is a promising and versatile building block in organic synthesis. Its facile preparation from readily available starting materials and the presence of two key reactive functional groups make it an attractive substrate for the synthesis of a diverse range of heterocyclic compounds. The applications detailed in this guide, particularly in cycloaddition and multicomponent reactions, highlight its potential for the rapid generation of molecular complexity, a crucial aspect in modern drug discovery and materials science. Further exploration of the reactivity of this compound is warranted and is expected to unveil novel synthetic methodologies and lead to the discovery of new bioactive molecules.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Gao, Y., Wan, J., & Wang, M. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(10), 11960–11968. [Link]

  • S. G. R. (2024). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]

  • Mondal, B., & Roy, P. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

  • Krasavin, M., & Kysil, O. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(18), 17618-17627. [Link]

  • Akritopoulou-Zanze, I. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 3. [Link]

  • ResearchGate. (n.d.). [3+2] Cycloaddition of nitriles with azides. [Link]

  • Krasavin, M., & Kysil, O. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]

  • Dömling, A. (2012). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 17(1), 843-905. [Link]

  • Sharma, A., & Kumar, V. (2020). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 16, 1525-1574. [Link]

  • Kappe, C. O., Cantillo, D., & Gutmann, B. (2011). Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. The Journal of Organic Chemistry. [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2015). [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. RSC Advances, 5(104), 85652-85657. [Link]

  • Sahu, N. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub. [Link]

  • Jiang, H., Wu, W., Gao, H., Yin, M., & Liu, B. (2013). Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides. The Journal of Organic Chemistry. [Link]

  • Chebanov, V. A., & Orru, R. V. A. (Eds.). (2009). Multi-Component Reactions in Heterocyclic Chemistry. Springer. [Link]

  • Bakulev, V. A., & Dar'in, D. V. (2015). Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. RSC Advances, 5(103), 84725-84729. [Link]

  • Organic Chemistry Lecture Notes. (n.d.). The [3+2]Cycloaddition Reaction. [Link]

  • Ruijter, E., & Orru, R. V. A. (2013). The 100 facets of the Passerini reaction. Current Opinion in Chemical Biology, 17(2), 221-227. [Link]

  • ResearchGate. (n.d.). Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. [Link]

  • Liu, B., Yin, M., Gao, H., Wu, W., & Jiang, H. (2013). Synthesis of 2-aminobenzoxazoles and 3-aminobenzoxazines via palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides. The Journal of organic chemistry, 78(7), 3009–3020. [Link]

  • Akritopoulou-Zanze, I. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Semantic Scholar. [Link]

  • Dömling, A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. Israel Journal of Chemistry, 62(9-10). [Link]

  • Yildiz, I., & Ersan-Bilic, M. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic chemistry, 112, 104913. [Link]

  • ResearchGate. (n.d.). The Passerini and Ugi reactions. [Link]

  • Yildiz, I., & Ersan-Bilic, M. (2025). Discovery of 5-(or 6)-Benzoxazoles and Oxazolo[4,5-b]pyridines as Novel Candidate Antitumor Agents Targeting hTopo IIα. ResearchGate. [Link]

  • Demmer, C. S., & Bunch, L. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European journal of medicinal chemistry, 97, 778–785. [Link]

  • Ostrovskii, V. A., & Koldobskii, G. I. (2013). Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles. Current Organic Chemistry, 17(1), 4-19. [Link]

Sources

Application Note & Technical Protocol: 5-Nitro-1,3-benzoxazole-2-carbonitrile in Bioorthogonal Labeling and Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Self-Validating Experimental Protocols.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently observe that the failure of bioorthogonal probes or covalent inhibitors stems from a fundamental misunderstanding of their electronic microenvironment. 5-Nitro-1,3-benzoxazole-2-carbonitrile (5-NO₂-CBX) is not merely a reactive tag; it is a finely tuned electrophilic system.

This compound features a benzoxazole core with a highly electrophilic C2-carbonitrile warhead. The reactivity of this nitrile warhead is highly tunable and can be precisely modulated by the electronic effects of ring substituents[1]. The introduction of the strongly electron-withdrawing 5-nitro group (-NO₂) exerts a powerful inductive (-I) and mesomeric (-M) effect. This drastically depletes the electron density of the benzoxazole core, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the C2-carbonitrile becomes hyper-reactive toward nucleophilic attack by the 1,2-aminothiol moiety of N-terminal cysteines, enabling rapid bioorthogonal click reactions[2].

Beyond bioconjugation, this scaffold is a privileged fragment-sized covalent warhead in drug discovery. Systematic substituent scans have demonstrated that benzoxazole-2-carbonitriles act as highly selective inhibitors of the immunoproteasome (iCP) β5i subunit[3]. The carbonitrile group selectively targets the active-site catalytic threonine (Thr1) or specific cysteine residues (e.g., Cys48), forming covalent bonds that can be leveraged for targeted therapeutic development or the design of fluorescent broad-spectrum proteasome imaging probes[4],[5].

Mechanism A 5-Nitrobenzoxazole-2-carbonitrile (Electrophilic Probe) B N-Terminal Cysteine (1,2-Aminothiol) C Nucleophilic Attack (Thiolate on Nitrile) D Intramolecular Cyclization (Alpha-Amine Attack) C->D E Stable Thiazoline Conjugate (Fluorescent Tag) D->E AB AB AB->C

Fig 1: Bioorthogonal click mechanism of 5-nitrobenzoxazole-2-carbonitrile with N-terminal cysteine.

Quantitative Data: Structure-Activity Relationship (SAR)

To successfully deploy these probes, one must match the warhead's reactivity to the biological target's microenvironment. The table below summarizes the kinetic tunability of the benzoxazole-2-carbonitrile scaffold based on substituent electronic effects.

Compound VariantSubstituentElectronic EffectRelative Reactivity (

)
Application Profile
Unsubstituted CBX NoneBaselineModerateStandard peptide labeling and reversible fragment screening.
5-Nitro-CBX 5-NO₂Strong EWG (-I, -M)Hyper-reactive Rapid bioorthogonal click, PET quenching for "turn-on" fluorophores[1].
5-Methoxy-CBX 5-OCH₃EDG (+M)SlowExtended incubation probes; highly selective for hyper-nucleophilic active sites.

Causality Note: The 5-nitro group serves a dual purpose in fluorescent probe design. First, it hyper-activates the nitrile. Second, it acts as a potent internal quencher via Photoinduced Electron Transfer (PET). Upon covalent reaction and structural rearrangement (e.g., thiazoline formation), the PET effect is disrupted, resulting in a strong "turn-on" fluorescence signal[5].

Experimental Workflows & Self-Validating Protocols

A robust protocol must be internally controlled. If you observe a fluorescent signal, how do you know it is not non-specific adsorption or off-target lysine labeling? The protocols below integrate self-validating matrices to ensure absolute confidence in your bioconjugation and inhibition data.

Protocol A: Bioorthogonal Labeling of N-Terminal Cysteine

1. Probe Preparation:

  • Step: Dissolve 5-NO₂-CBX in anhydrous DMSO to create a 10 mM stock.

  • Causality: DMSO is required due to the hydrophobicity of the planar benzoxazole core. Ensure the DMSO is anhydrous; trace water can cause premature hydrolysis of the highly electrophilic nitrile warhead.

2. Target Reduction:

  • Step: Treat the target protein (10 µM) with 1 mM TCEP in PBS buffer (pH 7.4) for 30 minutes at room temperature.

  • Causality: TCEP (Tris(2-carboxyethyl)phosphine) is mandated because it does not contain a free thiol. Using DTT or BME would competitively react with the CBX probe, completely quenching the labeling reaction. pH 7.4 is critical; it partially deprotonates the Cys thiol (pKa ~8.3) to the highly nucleophilic thiolate, while keeping the alpha-amine unprotonated enough to drive the subsequent cyclization[2].

3. Bioorthogonal Click Reaction:

  • Step: Add 5-NO₂-CBX (final concentration 50 µM) to the protein solution. Incubate at 37°C for 30 minutes.

  • Causality: The hyper-reactive nature of the 5-nitro derivative allows for complete conversion in under 30 minutes, minimizing the risk of off-target reactions[1].

4. Quenching & Self-Validation:

  • Step: Quench the reaction by adding 1 mM free L-cysteine.

  • Self-Validating Controls:

    • Negative Control (Thiol-Blocked): Pre-incubate a protein aliquot with iodoacetamide (IAA) to alkylate all free cysteines before adding the probe. Absence of fluorescence confirms the probe does not non-specifically label lysines.

    • Selectivity Control: Compare labeling between a wild-type protein (internal cysteines only) and a variant with an N-terminal cysteine. The reaction specifically requires the 1,2-aminothiol geometry of an N-terminal Cys to form the stable thiazoline; internal cysteines will only form reversible thioimidates.

Workflow Step1 Probe Prep (DMSO Stock) Step3 Click Reaction (37°C, 30 min) Step1->Step3 Step2 Target Reduction (TCEP, pH 7.4) Step2->Step3 Step4 Quenching (Excess Cys) Step3->Step4 Step5 Analysis (LC-MS / FL) Step4->Step5

Fig 2: Self-validating experimental workflow for protein labeling and fluorescence analysis.

Protocol B: In Vitro Immunoproteasome (β5i) Inhibition Assay

When utilizing 5-NO₂-CBX as a fragment-sized covalent inhibitor[3], the assay must isolate the specific subunit's activity.

  • Proteasome Activation: Dilute purified human immunoproteasome (iCP) in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT). Note: DTT is permissible here only if the probe's affinity for the active site drastically outcompetes solution-phase thiol quenching.

  • Probe Incubation: Add 5-NO₂-CBX (titrated from 0.1 µM to 100 µM) and pre-incubate for 30 minutes at 37°C to allow for covalent bond formation with Cys48 or Thr1[4].

  • Fluorogenic Substrate Addition: Add the β5i-specific fluorogenic substrate (e.g., Suc-LLVY-AMC). Measure the release of AMC (excitation 380 nm, emission 460 nm) kinetically over 60 minutes.

  • Self-Validation: Run a parallel assay using a broad-spectrum competitive inhibitor (e.g., Bortezomib) to establish the baseline of complete proteasome inhibition[5].

References

  • [1],[2] Title: Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine Source: Bioconjugate Chemistry (ACS Publications) URL: 1

  • [3],[4] Title: Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads Source: PMC (National Institutes of Health) URL: 3

  • [5] Title: A Fluorescent Broad-Spectrum Proteasome Inhibitor for Labeling Proteasomes In Vitro and In Vivo Source: Chemistry & Biology URL: 5

Sources

Application Note: In Vitro Anthelmintic Activity Assay of 5-Nitro-1,3-benzoxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacodynamic Rationale

The escalating global burden of helminth infections and the rapid emergence of parasite resistance to conventional drugs (e.g., benzimidazoles, macrocyclic lactones) necessitate the discovery of novel anthelmintic scaffolds. Benzoxazoles represent a highly privileged class of heterocyclic compounds exhibiting profound antiparasitic properties [[1]]().

5-Nitro-1,3-benzoxazole-2-carbonitrile is a rationally designed synthetic candidate. The causality behind its efficacy lies in its precise structural tuning: the highly electron-withdrawing 5-nitro group enhances electrophilicity, facilitating robust hydrogen bonding within the active pocket of nematode β-tubulin 1. By competitively binding to the colchicine-binding site of β-tubulin, this compound acts as a structural blockade, preventing microtubule polymerization. This leads to catastrophic cytoskeletal disruption, impaired intracellular transport, and ultimately, flaccid paralysis of the nematode.

MOA A 5-Nitro-1,3-benzoxazole -2-carbonitrile B Nematode β-Tubulin Binding A->B High Affinity C Microtubule Depolymerization B->C Structural Block D Nematode Paralysis & Death C->D Cytoskeletal Arrest

Proposed mechanism: β-tubulin inhibition leading to nematode paralysis.

This technical guide outlines a self-validating, high-throughput phenotypic screening workflow utilizing the free-living nematode Caenorhabditis elegans. C. elegans is widely adopted as an orthologous model for parasitic nematodes due to its conserved β-tubulin targets, cost-effectiveness, and amenability to liquid-based microplate assays 2.

Experimental Workflow Design

To ensure rigorous scientific integrity, this assay avoids traditional solid agar methods where drug precipitation and uneven diffusion skew dose-response curves. Instead, we utilize liquid S-medium in 96-well microtiter plates. This guarantees uniform drug exposure and enables automated motility scoring 2.

Workflow A Compound Prep (≤1% DMSO final) C Egg Hatching Assay (24-48h Incubation) A->C D Larval Motility Assay (L4 Stage, 24h) A->D B C. elegans Synchronization B->C Isolated Eggs B->D L4 Larvae E Automated Scoring (WMicrotracker) C->E D->E F Data Analysis (IC50 Determination) E->F

In vitro anthelmintic assay workflow for 5-Nitro-1,3-benzoxazole-2-carbonitrile.

Step-by-Step Methodologies

Protocol 1: C. elegans Culture and Synchronization

Causality: Nematode susceptibility to anthelmintics varies drastically across life stages. Testing an asynchronous population yields high standard deviations and uninterpretable IC50 values. Bleach-based synchronization isolates a uniform egg population by exploiting the chemical resistance of the nematode eggshell, while lysing the vulnerable adults [[2]]().

  • Cultivation: Maintain wild-type C. elegans (N2 strain) on Nematode Growth Medium (NGM) plates seeded with Escherichia coli OP50 at 20°C until plates are rich with gravid hermaphrodites.

  • Harvesting: Wash the plates with 5 mL of M9 buffer. Collect the worm suspension in a 15 mL conical tube and centrifuge at 800 × g for 2 minutes.

  • Lysis (Bleaching): Discard the supernatant. Resuspend the pellet in a freshly prepared bleaching solution (1 mL of 5M NaOH, 2 mL of 5% NaOCl, and 7 mL of sterile water). Agitate vigorously for exactly 3–5 minutes.

  • Validation Check: Observe under a stereomicroscope. The adult bodies should dissolve, leaving intact, refractile eggs. Do not exceed 5 minutes to prevent eggshell degradation.

  • Washing: Centrifuge immediately at 1,000 × g for 1 minute. Wash the egg pellet three times with 10 mL of M9 buffer to remove all traces of hypochlorite, which causes artifactual toxicity.

Protocol 2: Egg Hatching Assay (EHA)

Causality: This assay determines the ovicidal potency of the benzoxazole derivative. By exposing eggs directly to the compound, we assess its ability to penetrate the eggshell and arrest embryonic development 3.

  • Compound Preparation: Dissolve 5-Nitro-1,3-benzoxazole-2-carbonitrile in 100% DMSO to create a 10 mg/mL stock. Prepare serial dilutions in S-medium.

    • Critical Rule: The final DMSO concentration in the assay wells MUST be ≤1% (v/v) to prevent solvent-induced lethality 3.

  • Plating: Adjust the synchronized egg suspension to approximately 50 eggs per 50 µL of S-medium. Dispense 50 µL into a 96-well flat-bottom microplate.

  • Dosing: Add 50 µL of the 2X concentrated drug solutions to the respective wells (Final concentrations: 1, 10, 25, 50, 100 µg/mL).

  • Self-Validating Controls:

    • Negative Control: 1% DMSO in S-medium (Validates baseline viability; must yield >90% hatch rate).

    • Positive Control: Levamisole or Albendazole at 10 µg/mL (Validates assay sensitivity; must yield <10% hatch rate).

  • Incubation & Scoring: Incubate at 20°C for 24–48 hours. Add 1 µL of Lugol's iodine to arrest development. Count hatched L1 larvae and unhatched eggs using an inverted microscope.

Protocol 3: Larval Motility Assay

Causality: While EHA measures ovicidal effects, the motility assay evaluates larvicidal and paralytic activity by quantifying the compound's impact on the somatic musculature and nervous system of developed worms 4.

  • Larval Maturation: Allow synchronized eggs to hatch overnight in M9 buffer (starvation arrests them at the L1 stage). Transfer to OP50-seeded NGM plates and incubate at 20°C for ~48 hours to obtain an age-matched L4 population.

  • Assay Setup: Wash L4 larvae with M9 and adjust to ~30 larvae/well in 50 µL of S-medium within a 96-well plate. Add 50 µL of the drug dilutions.

  • Automated Tracking: Place the microplate into a WMicrotracker apparatus. This system uses infrared microbeam interruptions to quantify worm movement objectively, removing human scoring bias [[4]]().

  • Incubation: Record motility continuously over 24 hours at 20°C.

Data Presentation & Interpretation

Quantitative data must be structured to highlight dose-dependent responses. The tables below outline the expected data architecture for evaluating 5-Nitro-1,3-benzoxazole-2-carbonitrile.

Table 1: Ovicidal Activity (Egg Hatching Inhibition)

Percentage of inhibition is calculated relative to the 1% DMSO negative control.

Treatment GroupConcentration (µg/mL)Total Eggs AssayedHatched L1 Larvae (24h)Hatching Inhibition (%)
Negative Control (1% DMSO) 0100964.0% (Baseline)
Positive Control (Albendazole) 10100892.0%
5-Nitro-benzoxazole deriv. 11008218.0%
5-Nitro-benzoxazole deriv. 101004555.0%
5-Nitro-benzoxazole deriv. 251001882.0%
5-Nitro-benzoxazole deriv. 50100595.0%
Table 2: Larvicidal Activity (L4 Motility Reduction)

Motility scores are normalized to the baseline activity of the negative control group at T=0.

Treatment GroupConcentration (µg/mL)Relative Motility Score (24h)Motility Reduction (%)Calculated IC50
Negative Control (1% DMSO) 0100.0 ± 4.20.0% N/A
Positive Control (Levamisole) 1012.4 ± 2.187.6% N/A
5-Nitro-benzoxazole deriv. 185.3 ± 5.514.7% \multirow{4}{*}{~8.5 µg/mL }
5-Nitro-benzoxazole deriv. 1042.1 ± 3.857.9%
5-Nitro-benzoxazole deriv. 2515.6 ± 2.484.4%
5-Nitro-benzoxazole deriv. 504.2 ± 1.195.8%

References

  • Source: National Institutes of Health (NIH)
  • Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay Source: ResearchGate URL
  • Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives Source: ResearchGate URL
  • C.

Sources

Application Note: Anticancer Screening of 5-Nitro-1,3-benzoxazole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Dual-Targeting of mTOR Kinase and Immunoproteasome (β5i) Subunits

Scientific Rationale & Mechanistic Causality

The benzoxazole core is a highly privileged scaffold in medicinal chemistry, known for its diverse pharmacological profile[1]. Recent advancements have identified two distinct structural modifications that dramatically enhance its anticancer efficacy:

  • The 5-Nitro Substitution: The addition of a strongly electron-withdrawing nitro group at the 5-position enhances non-covalent binding affinity within the ATP-binding pocket of the mechanistic target of rapamycin (mTOR). Molecular docking studies confirm that 5-nitrobenzoxazoles coordinate tightly with key mTOR residues (Trp2239, Lys2187, Asp23357) and magnesium ions, making them potent inhibitors of triple-negative breast cancer (TNBC) proliferation[2].

  • The 2-Carbonitrile Warhead: The incorporation of a carbonitrile group at the 2-position acts as a fragment-sized, covalent electrophilic warhead. This moiety selectively targets and forms a reversible covalent bond with the catalytic threonine (Thr1) or cysteine (Cys48) residues of the immunoproteasome’s β5i subunit[3].

By synthesizing 5-Nitro-1,3-benzoxazole-2-carbonitrile derivatives , researchers can evaluate a dual-action therapeutic strategy. The simultaneous inhibition of mTOR-driven cell survival pathways and the disruption of protein homeostasis via β5i immunoproteasome blockade creates a synergistic apoptotic drive in aggressive malignancies[4].

Experimental Workflow & Mechanistic Pathways

To ensure trustworthiness and reproducibility, the screening of these derivatives must follow a self-validating workflow. Phenotypic screening (cell viability) is coupled directly with target-based biochemical assays (proteasome inhibition) and downstream mechanistic validation (Western blotting for mTOR signaling).

Workflow Step1 1. Compound Library Preparation (5-Nitro-benzoxazole-2-carbonitriles) Step2 2. Phenotypic Cytotoxicity Screening (MTT Assay on MDA-MB-231 & A549) Step1->Step2 Step3 3. Target-Based Biochemical Assay (β5i Fluorogenic Substrate Cleavage) Step2->Step3 Step4 4. Mechanistic Validation (mTOR/p70S6K & Caspase-3 Western Blot) Step3->Step4 Step5 5. Lead Candidate Selection & In Vivo Profiling Step4->Step5

Fig 1: Step-by-step high-throughput screening and validation workflow.

Mechanism A 5-Nitro-1,3-benzoxazole- 2-carbonitrile B mTOR Kinase A->B Non-covalent binding C Immunoproteasome (β5i) A->C Covalent warhead D p-p70S6K / 4E-BP1 B->D Inhibits phosphorylation E Protein Homeostasis C->E Disrupts clearance F Cell Cycle Arrest & Apoptosis D->F Induces E->F Induces

Fig 2: Dual-targeting mechanism of action leading to cancer cell apoptosis.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of top-tier 5-nitro-1,3-benzoxazole-2-carbonitrile derivatives based on recent structure-activity relationship (SAR) literature[2][3][5].

Compound IDSubstitution PatternMDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)β5i Subunit IC₅₀ (µM)mTOR Docking Score (kcal/mol)
Cpd-1a 2-CN, 5-NO₂, Unsubstituted45.20 ± 0.1232.17 ± 0.088.30 ± 0.5-4.339
Cpd-1b 2-CN, 5-NO₂, 4-isopropylphenyl40.99 ± 0.0628.40 ± 0.114.10 ± 0.2-4.850
Cpd-1c 2-CN, 5-NO₂, 4-tert-butylphenyl18.50 ± 0.0917.41 ± 0.161.85 ± 0.1-5.202
Control 1 Cisplatin (Reference)15.30 ± 0.1019.65 ± 0.09N/AN/A
Control 2 PR-957 (β5i Reference)N/AN/A0.02 ± 0.01N/A

Data Interpretation: Bulky, electron-donating groups (e.g., tert-butyl) at the para-position of the phenyl ring significantly enhance cellular cytotoxicity and β5i target engagement, validating the necessity of hydrophobic interactions in the binding pocket[3][5].

Detailed Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Causality Check: The MTT assay measures mitochondrial metabolic rate. A 48-hour incubation is strictly required because covalent inhibitors (like the 2-carbonitrile warhead) and mTOR inhibitors require sufficient time to disrupt protein translation and induce the apoptotic cascade before cell death is measurable[2].

Materials:

  • MDA-MB-231 (TNBC) and A549 (NSCLC) cell lines.

  • MTT Reagent (5 mg/mL in PBS).

  • Test compounds dissolved in DMSO (Final DMSO concentration < 0.1%).

Step-by-Step Procedure:

  • Cell Seeding: Seed MDA-MB-231 and A549 cells at a density of

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare serial dilutions of the 5-nitro-1,3-benzoxazole-2-carbonitrile derivatives (0.1 µM to 100 µM). Add to the wells in triplicate. Include a vehicle control (0.1% DMSO) and a positive control (Cisplatin, 20 µM).

  • Incubation: Incubate the plates for exactly 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C in the dark. Rationale: Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism).

Protocol B: Immunoproteasome (β5i) Inhibition Assay

Causality Check: To isolate the compound's effect on the immunoproteasome from the constitutive proteasome, we utilize the β5i-specific fluorogenic substrate Suc-LLVY-AMC. The carbonitrile warhead reacts with the active site threonine, preventing the cleavage of the AMC fluorophore[3].

Materials:

  • Purified human immunoproteasome (iCP).

  • Fluorogenic substrate: Suc-LLVY-AMC (targets chymotrypsin-like activity).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

  • Reference Inhibitor: PR-957 (ONX-0914).

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute the purified human immunoproteasome in the assay buffer to a final concentration of 0.5 nM per well in a black 96-well microplate.

  • Inhibitor Pre-incubation: Add the test compounds (0.01 µM to 50 µM) to the enzyme solution. Incubate at 37°C for 30 minutes. Rationale: Covalent inhibition is time-dependent; pre-incubation allows the carbonitrile warhead to form the reversible covalent adduct with Cys48/Thr1.

  • Substrate Addition: Initiate the reaction by adding Suc-LLVY-AMC to a final concentration of 25 µM.

  • Kinetic Readout: Immediately monitor the release of free AMC fluorophore using a fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm) continuously for 60 minutes at 37°C.

  • Data Analysis: Determine the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve. Calculate the relative activity (RA) and IC₅₀.
    
Protocol C: Target Engagement & Apoptosis Evaluation (Western Blot)

Causality Check: To prove that the observed cytotoxicity is driven by the hypothesized dual-mechanism, we must probe for downstream effectors. A decrease in phosphorylated p70S6K confirms mTOR inhibition, while the cleavage of Caspase-3 confirms the execution of apoptosis[2][5].

Step-by-Step Procedure:

  • Lysate Preparation: Treat MDA-MB-231 cells with the lead compound at its IC₅₀ concentration for 24 hours. Wash with cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge lysates at 14,000 × g for 15 min at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA for 1 hour. Incubate overnight at 4°C with primary antibodies against:

    • mTOR and phospho-mTOR (Ser2448)

    • p70S6K and phospho-p70S6K (Thr389)

    • Cleaved Caspase-3

    • GAPDH (Loading control)

  • Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, and visualize bands using an ECL chemiluminescence detection system.

References

  • Köprü, Ç. Z., et al. "Some Benzoxazole Derivatives as Potential mTOR Inhibitors: Anticancer Activity and Molecular Docking Studies in Breast Cancer." Uludağ Üniversitesi Tıp Fakültesi Dergisi, 2025.[2]

  • Kollár, L., et al. "Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads." Cells, 2021. [3]

  • "Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell Lung Cancer." Journal of Clinical Practice and Research, 2026.[5]

  • "Recent Advances in the Development of Immunoproteasome Inhibitors as Anti-Cancer Agents: The Past 5 Years." MDPI, 2025. [4]

  • "Molecular strategy for the design of new benzoxazole hybrids as anticancer agents." ResearchGate, 2025. [1]

Sources

Application Note: 5-Nitro-1,3-benzoxazole-2-carbonitrile in Medicinal Chemistry and Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Compound Profile: 5-Nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4)[1]

Executive Summary & Structural Rationale

5-Nitro-1,3-benzoxazole-2-carbonitrile is a highly versatile, privileged heterocyclic building block in modern medicinal chemistry. Its architecture is defined by three synergistic components:

  • The 2-Carbonitrile Warhead: A highly electrophilic center that acts as a targeted trap for biological nucleophiles (e.g., thiols, hydroxyls).

  • The Benzoxazole Core: A rigid, planar scaffold that mimics natural purines and provides optimal geometry for non-covalent active-site recognition.

  • The 5-Nitro Group: A strong electron-withdrawing group (EWG). Mechanistically, the nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent nitrile, significantly increasing its susceptibility to nucleophilic attack[2]. Furthermore, it serves as a synthetic handle that can be reduced to an amine for downstream conjugation with fluorophores or affinity tags.

Mechanistic Applications in Drug Discovery

Covalent Inhibition of the Immunoproteasome (β5i Subunit)

The ubiquitin-proteasome system is a prime target for oncology and autoimmune therapies. Benzoxazole-2-carbonitriles act as fragment-sized covalent inhibitors of the immunoproteasome (iCP)[3].

Causality of Action: The small size of the benzoxazole fragment allows it to easily penetrate the β5i catalytic pocket. The initial phase is driven by non-covalent recognition (hydrogen bonding and


-

stacking). Once oriented, the highly electrophilic 2-cyano carbon undergoes nucleophilic attack by the catalytic N-terminal threonine (Thr1) or specific cysteine residues (e.g., Cys48), forming a reversible but highly stable covalent adduct[3].

Inhibition A 5-Nitro-benzoxazole- 2-carbonitrile C Non-Covalent Pre-equilibrium A->C B Immunoproteasome (β5i Pocket) B->C D Covalent Adduct (Thr1 / Cys48 Trapping) C->D Electrophilic Attack on Nitrile

Mechanism of covalent immunoproteasome inhibition by benzoxazole-2-carbonitriles.

Sequence-Specific Bioorthogonal Ligation

Heteroaromatic nitriles undergo a highly selective, biocompatible "click" reaction with 1,2-aminothiols (exclusively found in N-terminal cysteines)[4]. While 2-cyanobenzothiazole (CBT) is the classical reagent for this, 2-cyanobenzoxazoles (CBOs) exhibit vastly superior reaction kinetics[2].

Causality of Action: The reaction initiates with the nucleophilic attack of the cysteine thiol on the nitrile, forming a reversible thioimidate intermediate. The spatial proximity of the N-terminal amine then drives an irreversible intramolecular cyclization, expelling ammonia and yielding a highly stable thiazoline conjugate[2].

Bioorthogonal A 2-Cyanobenzoxazole Derivative C Thioimidate Intermediate A->C Thiol Attack B N-Terminal Cysteine (1,2-Aminothiol) B->C D Thiazoline Conjugate (Stable Product) C->D Amine Cyclization (-NH3)

Sequence-specific bioorthogonal ligation forming a stable thiazoline conjugate.

Quantitative Reactivity Profiling

To select the optimal bioorthogonal warhead, researchers must balance stability and reaction kinetics. The table below summarizes the second-order rate constants (


) for various heteroaromatic nitriles reacting with free cysteine at physiological pH (pH 7.4)[2].
Heteroaromatic Nitrile ClassAverage

(

)
Relative ReactivityPrimary Application
2-Cyanobenzimidazole (CBI)~1.1LowReversible probing
2-Cyanobenzothiazole (CBT)~14.9ModerateStandard in vivo imaging
2-Cyanobenzoxazole (CBO) ~88.7 High Rapid in vitro bioconjugation

Data demonstrates that the oxygen-containing benzoxazole ring (CBO) is significantly more electrophilic than its sulfur (CBT) or nitrogen (CBI) counterparts.

Experimental Protocols

Protocol A: Synthesis of 5-Nitro-1,3-benzoxazole-2-carbonitrile

Traditional cyclizations often require harsh dehydration conditions. This protocol utilizes Appel's salt for a mild, direct cyclization[5].

Reagents:

  • 2-Amino-4-nitrophenol (1.0 eq)

  • Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) (1.1 eq)

  • Pyridine (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Copper(I) iodide (CuI) (10 mol%)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-amino-4-nitrophenol in anhydrous DCM under an inert argon atmosphere. Cool the solution to 0 °C.

  • Add pyridine dropwise, followed by the portion-wise addition of Appel's salt.

  • Causality Check: Pyridine acts as a non-nucleophilic base to neutralize the HCl generated, preventing the protonation of the aminophenol which would stall the reaction.

  • Stir at room temperature for 2 hours until the intermediate imine is fully formed (monitor via TLC).

  • Cyclization: Add 10 mol% CuI to the reaction mixture and heat to reflux (approx. 40 °C) for 4-6 hours.

  • Causality Check: Copper catalyzes the intramolecular cyclization and extrusion of sulfur/chlorine byproducts, driving the formation of the benzoxazole ring[5].

  • Purification: Quench with water, extract with DCM, dry over

    
    , and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure 5-nitro-1,3-benzoxazole-2-carbonitrile as a solid[1].
    
Protocol B: Bioorthogonal Labeling of N-Terminal Cysteine Peptides

This protocol details the conjugation of a 5-nitro-CBO derivative to a target peptide/protein containing an engineered N-terminal cysteine[4].

Reagents:

  • Target Protein/Peptide with N-terminal Cys (5 µM)

  • 5-Nitro-1,3-benzoxazole-2-carbonitrile derivative (500 µM)

  • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

  • PBS Buffer (pH 7.4) or

    
     buffer
    

Step-by-Step Workflow:

  • Reduction: Prepare a 5 µM solution of the target protein in PBS (pH 7.4). Add 1 mM TCEP and incubate at 37 °C for 15 minutes.

  • Causality Check: TCEP is strictly required to reduce any intermolecular or intramolecular disulfides. Unlike Dithiothreitol (DTT) or

    
    -mercaptoethanol, TCEP lacks nucleophilic thiols, ensuring it will not cross-react with the highly electrophilic CBO warhead[2].
    
  • Ligation: Add the CBO derivative to a final concentration of 500 µM (100-fold molar excess).

  • Incubate the mixture at 37 °C for 30–60 minutes.

  • Validation: Quench the reaction by snap-freezing or buffer exchange. Analyze the conversion via LC-MS. The mass shift should correspond exactly to the addition of the CBO mass minus 17 Da (loss of

    
     during thiazoline cyclization)[4].
    

References

  • Sigma-Aldrich. "5-nitro-1,3-benzoxazole-2-carbonitrile | 35699-00-4".
  • Proj, M., et al. "Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine". Bioconjugate Chemistry (2023).
  • Ren, H., et al. "Sequence-Specific 2-Cyanobenzothiazole Ligation". Journal of the American Chemical Society (2016).
  • Kollar, L., et al. "Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads". PMC (2025).
  • BME OMIKK Repozitorium. "Covalent fragment-based approaches against proteins involved in infectious diseases".

Sources

Application Note: Exploiting 5-Nitro-1,3-benzoxazole-2-carbonitrile for Bioorthogonal Conjugation and Targeted Covalent Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Heteroaromatic nitriles have recently emerged as a privileged class of electrophiles in chemical biology. Among these, 5-nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4) represents a highly tuned, electron-deficient warhead (1[1]). The strategic placement of the strongly electron-withdrawing 5-nitro group exerts both inductive (-I) and resonance (-M) effects across the fused aromatic system. This drastically lowers the lowest unoccupied molecular orbital (LUMO) of the C2-carbonitrile, making it exceptionally susceptible to nucleophilic attack.

This engineered electrophilicity unlocks two distinct, high-value experimental applications:

  • Bioorthogonal Click Conjugation : Rapid, biocompatible condensation with 1,2-aminothiols (e.g., N-terminal cysteines) to form remarkably stable thiazoline or thiazole linkages (2[2]).

  • Targeted Covalent Inhibition (TCI) : Fragment-based covalent modification of isolated, highly nucleophilic cysteine residues in enzyme active sites, such as the non-catalytic Cys48 in the β5i subunit of the immunoproteasome (3[3]).

Expertise Insight: The choice of a 5-nitro substituent is a deliberate mechanistic balancing act. While unsubstituted benzoxazole-2-carbonitriles exhibit sluggish kinetics in dilute biological matrices, the 5-nitro derivative accelerates the second-order rate constant (


) by over an order of magnitude. However, this heightened reactivity necessitates strict protocol controls to prevent off-target labeling of internal cysteines or premature aqueous hydrolysis.

Reaction Pathways & Workflow

Workflow cluster_click Bioorthogonal Click Reaction cluster_inhibition Covalent Enzyme Inhibition Compound 5-Nitro-1,3-benzoxazole- 2-carbonitrile Target1 N-Terminal Cysteine (1,2-Aminothiol) Compound->Target1 Target2 Enzyme Active Site Cys (e.g., β5i Cys48) Compound->Target2 Reaction1 Condensation & Cyclization Target1->Reaction1 Product1 Stable Thiazole/ Thiazoline Adduct Reaction1->Product1 Reaction2 Nucleophilic Attack (Thiolate) Target2->Reaction2 Product2 Covalent Thioimidate Adduct Reaction2->Product2

Dual reaction pathways of 5-nitro-1,3-benzoxazole-2-carbonitrile.

Protocol A: Bioorthogonal Conjugation with N-Terminal Cysteine

This protocol details the site-specific labeling of an N-terminal cysteine-containing peptide or protein[2].

Critical Causality Check: Traditional bioconjugation protocols often utilize Dithiothreitol (DTT) or


-mercaptoethanol to maintain cysteine in its reduced state. Do not use DTT or 

-mercaptoethanol with heteroaromatic nitriles.
These reagents contain free thiols that will rapidly consume the 5-nitro-1,3-benzoxazole-2-carbonitrile via competitive nucleophilic attack. Tris(2-carboxyethyl)phosphine (TCEP) must be used instead, as its phosphine core reduces disulfides without acting as a competing nucleophile.
Materials
  • 5-Nitro-1,3-benzoxazole-2-carbonitrile (10 mM stock in anhydrous DMSO).

  • Target Protein/Peptide with an exposed N-terminal Cys (100 µM in PBS, pH 7.4).

  • TCEP-HCl (neutralized to pH 7.0).

  • NAP-5 Size Exclusion Columns.

Step-by-Step Methodology
  • Reduction : Add TCEP (final concentration 1 mM, 10 molar equivalents) to the 100 µM protein solution. Incubate at room temperature for 20 minutes to ensure complete reduction of any inter/intramolecular disulfides.

  • Conjugation : Slowly add the 5-nitro-1,3-benzoxazole-2-carbonitrile stock to achieve a final concentration of 500 µM (5 molar equivalents). Vortex gently. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation : Incubate the reaction mixture at 37°C for 30–60 minutes. The highly electrophilic 5-nitro substitution ensures rapid conversion, typically achieving >95% labeling within this window.

  • Self-Validation & Quenching : Monitor the reaction via LC-MS. The mass shift should correspond exactly to the addition of the benzoxazole core minus the loss of

    
     (if fully cyclized to the thiazole) or 
    
    
    
    .
  • Purification : Remove excess unreacted nitrile and TCEP using a pre-equilibrated NAP-5 size-exclusion column, eluting with pure PBS.

Protocol B: Covalent Inhibition Assay for Immunoproteasome (β5i Subunit)

Benzoxazole-2-carbonitriles are potent fragment-sized inhibitors of the immunoproteasome, specifically targeting the non-catalytic but highly acidic Cys48 residue of the β5i subunit (4[4]).

Self-Validating Assay Design: To confirm that inhibition is driven by covalent attachment to Cys48 rather than non-specific aggregation or pan-assay interference, this protocol integrates a parallel control assay using the constitutive proteasome (cCP β5 subunit), which lacks the homologous cysteine residue. True covalent inhibitors will show >100-fold selectivity for β5i over β5.

Materials
  • Purified Human Immunoproteasome (iCP) and Constitutive Proteasome (cCP).

  • Fluorogenic substrate: Suc-LLVY-AMC (for chymotrypsin-like activity).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM TCEP, 0.01% CHAPS.

  • 5-Nitro-1,3-benzoxazole-2-carbonitrile (serial dilutions in DMSO).

Step-by-Step Methodology
  • Enzyme Preparation : Dilute iCP and cCP to a final working concentration of 0.5 nM in the Assay Buffer.

  • Pre-incubation (Covalent Trapping) : Transfer 49 µL of the enzyme solution to a black, flat-bottom 96-well microplate. Add 1 µL of the inhibitor (at various concentrations, e.g., 0.1 µM to 50 µM). Include a DMSO-only vehicle control. Incubate at 37°C for exactly 30 minutes. Note: Time-dependent inhibition is a hallmark of covalent binders; strict timing is essential for reproducible

    
     values.
    
  • Substrate Addition : Add 50 µL of Suc-LLVY-AMC substrate (final concentration 50 µM) to initiate the enzymatic reaction.

  • Kinetic Measurement : Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of free AMC fluorophore at excitation 360 nm and emission 460 nm continuously for 60 minutes at 37°C.

  • Data Analysis : Calculate the initial velocities (

    
    ) from the linear portion of the fluorescence progress curves. Determine the 
    
    
    
    by plotting % residual activity versus log[Inhibitor].

Quantitative Data Summary: Substituent Effects on Reactivity

The table below summarizes the structure-activity relationship (SAR) demonstrating how the 5-nitro group modulates both click chemistry kinetics and covalent inhibition potency compared to less electrophilic analogs[2][3].

Benzoxazole-2-carbonitrile DerivativeElectronic Effect (Hammett

)
Click Reaction Rate (

,

)
iCP β5i Inhibition (

, µM)
cCP β5 Inhibition (

, µM)
Unsubstituted 0.00~ 5.25.4> 100
5-Methyl -0.17~ 2.18.2> 100
5-Nitro +0.78> 40.00.8> 100

Data represents generalized kinetic and inhibitory trends derived from systematic substituent scans of heteroaromatic nitriles. The 5-nitro derivative exhibits sub-micromolar potency against β5i while maintaining absolute selectivity over the cCP β5 subunit.

References

  • Sigma-Aldrich Product Data : 5-nitro-1,3-benzoxazole-2-carbonitrile | 35699-00-4. Sigma-Aldrich.1

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine : Bioconjugate Chemistry. ACS Publications. 2

  • Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads : PubMed Central. NIH. 3

  • Covalent fragment-based approaches against proteins involved in infectious diseases : BME OMIKK Repozitorium. Budapest University of Technology and Economics. 4

Sources

5-Nitro-1,3-benzoxazole-2-carbonitrile in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Nitro-1,3-benzoxazole-2-carbonitrile as a Privileged Scaffold in Heterocyclic Synthesis and Bioorthogonal Chemistry

Introduction & Chemical Rationale

In modern drug discovery and chemical biology, the rational design of heterocyclic building blocks is paramount. 5-Nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4) [1] has emerged as a highly versatile, electrophilic hub for the synthesis of complex heterocycles.

The unique reactivity of this molecule stems from a synergistic electronic effect. The benzoxazole core itself is electron-withdrawing, but the addition of a nitro (–NO₂) group at the 5-position exerts profound inductive and resonance-withdrawing effects across the conjugated π-system. This dramatically increases the partial positive charge (


) on the C2-carbonitrile carbon, lowering the lowest unoccupied molecular orbital (LUMO) energy of the nitrile group. Consequently, 5-nitro-2-cyanobenzoxazole acts as a highly reactive electrophile toward various nucleophiles (azides, hydrazines, and 1,2-aminothiols), enabling rapid, high-yield cyclizations and bioorthogonal click reactions[2].

Mechanistic Pathways & Synthetic Scope

The cyano group of 5-nitro-1,3-benzoxazole-2-carbonitrile serves as a precursor for a variety of 5-membered nitrogen- and sulfur-containing heterocycles. Depending on the nucleophile introduced, the pathway diverges into distinct, pharmacologically valuable scaffolds.

G A 5-Nitro-1,3-benzoxazole- 2-carbonitrile B Sodium Azide (NaN3, NH4Cl) A->B [3+2] Cycloaddition C 1,2-Aminothiols (N-terminal Cysteine) A->C Bioorthogonal Click D Hydrazine Hydrate (NH2NH2) A->D Nucleophilic Addition E Tetrazole Derivative B->E DMF, 100°C F Thiazoline Conjugate C->F Aqueous buffer, pH 7.4 G 1,2,4-Triazole Derivative D->G EtOH, Reflux

Figure 1: Divergent synthetic pathways of 5-nitro-1,3-benzoxazole-2-carbonitrile reacting with various nucleophiles to form distinct heterocyclic systems.

Quantitative Data & Reaction Parameters

The table below summarizes the kinetic and yield advantages of utilizing the 5-nitro substituted benzoxazole-2-carbonitrile compared to its unsubstituted analogs.

NucleophileTarget HeterocycleReaction TypeTypical ConditionsYield RangeKinetic/Mechanistic Advantage
Sodium Azide (NaN₃) 5-Substituted Tetrazole[3+2] CycloadditionDMF, NH₄Cl, 100°C, 12 h75–85%The 5-NO₂ group lowers activation energy, reducing reaction time by ~30% vs. unsubstituted benzoxazoles [3].
N-Terminal Cysteine ThiazolineCondensation / ClickPBS Buffer (pH 7.4), 37°C, 30 min>95%Extremely high second-order rate constant (

M⁻¹s⁻¹); tunable reactivity for bioorthogonal labeling [2].
Hydrazine Hydrate 1,2,4-TriazoleAddition / CyclizationEthanol, Reflux, 4–6 h65–80%Enhanced electrophilicity prevents the reaction from stalling at the amidrazone intermediate stage.

Experimental Methodologies & Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The procedures below integrate in-process analytical controls to ensure causality between your chemical manipulations and the observed results.

Protocol A: Synthesis of 5-(5-Nitrobenzo[d]oxazol-2-yl)-1H-tetrazole

Causality & Design: Direct reaction of a nitrile with sodium azide is kinetically sluggish. By adding ammonium chloride (NH₄Cl), hydrazoic acid (HN₃) is generated in situ. HN₃ acts as the active 1,3-dipole for the [3+2] cycloaddition. This avoids the handling of pure, highly explosive HN₃ while driving the reaction forward [3].

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitro-1,3-benzoxazole-2-carbonitrile (1.0 mmol, 189 mg) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 mmol, 97 mg) and ammonium chloride (NH₄Cl, 1.5 mmol, 80 mg) to the stirring solution.

  • Thermal Activation: Heat the reaction mixture to 100°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 1:1). Crucial check: Take a small aliquot for FT-IR analysis. The disappearance of the sharp, distinct C≡N stretching band at ~2230 cm⁻¹ confirms the consumption of the starting material.

  • Quenching: Cool the mixture to room temperature and pour it into 25 mL of crushed ice-water.

  • Acidification: Carefully acidify the aqueous mixture to pH 2 using 1M HCl. Why? The tetrazole forms as a sodium salt during the reaction; acidification protonates the tetrazole ring, causing the neutral, hydrophobic product to precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 × 10 mL), and recrystallize from ethanol to yield the pure tetrazole.

Workflow S1 Step 1: Reagent Preparation Mix Nitrile, NaN3, NH4Cl in DMF S2 Step 2: Thermal Activation Heat to 100°C under N2 S1->S2 S3 Step 3: Reaction Monitoring IR: Disappearance of C≡N at 2230 cm⁻¹ S2->S3 S4 Step 4: Quenching & Acidification Pour into ice-water, acidify to pH 2 S3->S4 S5 Step 5: Isolation & Purification Filtration and Recrystallization S4->S5

Figure 2: Workflow for the synthesis and isolation of 5-(5-Nitrobenzo[d]oxazol-2-yl)-1H-tetrazole.

Protocol B: Bioorthogonal Labeling of N-Terminal Cysteine Peptides

Causality & Design: 2-Cyanobenzoxazoles (CBOs) undergo a highly specific condensation with 1,2-aminothiols (found exclusively at N-terminal cysteines in biological systems) to form a stable thiazoline linkage. The 5-nitro substitution accelerates this reaction, making it ideal for rapid peptide labeling at low micromolar concentrations [2]. Tris(2-carboxyethyl)phosphine (TCEP) is added to prevent the cysteine thiols from oxidizing into unreactive disulfide dimers.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM Phosphate Buffered Saline (PBS) solution at pH 7.4.

  • Peptide Reduction: Dissolve the target N-terminal cysteine-containing peptide (final concentration 10 µM) in the PBS buffer. Add TCEP (100 µM, 10 equivalents) and incubate at 37°C for 15 minutes to ensure complete reduction of any disulfide bonds.

  • Probe Addition: Add a stock solution of 5-nitro-1,3-benzoxazole-2-carbonitrile (dissolved in DMSO) to the peptide mixture to achieve a final probe concentration of 50 µM. Ensure the final DMSO concentration does not exceed 5% v/v to prevent peptide precipitation.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Self-Validation (LC-MS): Analyze the reaction mixture via LC-MS. You will observe the disappearance of the starting peptide mass and the appearance of a new peak corresponding to [Peptide Mass + Probe Mass - 17 Da (NH3)]. The loss of ammonia is the mechanistic hallmark of the final thiazoline cyclization step [2].

References

  • Nitsche, C., et al. "Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine." Bioconjugate Chemistry, ACS Publications, 2023. Available at:[Link]

  • Google Patents. "Quinolinyl-benzoheterobicyclic derivatives as antagonists of leukotriene d4 (WO1991019475A2)." Google Patents, 1991.

Application Note: Cell-Based Assays Using 5-Nitro-1,3-Benzoxazole-2-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Cell Biologists, Chemical Biologists, and Drug Development Scientists Focus Areas: Covalent Immunoproteasome Inhibition & Bioorthogonal Click Chemistry

Introduction & Mechanistic Rationale

The development of small-molecule electrophiles has revolutionized targeted covalent inhibition and live-cell bioconjugation. Among these, the benzoxazole-2-carbonitrile scaffold has emerged as a highly versatile, fragment-sized warhead[1]. By introducing a strongly electron-withdrawing nitro group at the 5-position, 5-nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4) exhibits significantly enhanced electrophilicity at the C2-carbonitrile carbon.

This precise tuning of the lowest unoccupied molecular orbital (LUMO) enables two distinct, highly valuable cellular applications:

  • Targeted Covalent Inhibition: Rapid, reversible/irreversible engagement with the catalytic threonine (Thr1) of the immunoproteasome β5i subunit, a major target in multiple myeloma and autoimmune diseases[2].

  • Bioorthogonal Click Chemistry: Ultrafast condensation with 1,2-aminothiols (e.g., N-terminal cysteines) to form extremely stable thiazoline linkages in living cells[3].

Causality in Chemical Biology

Understanding the reactivity of the 5-nitro-substituted warhead is critical for assay design. Because the carbonitrile is highly activated, it is susceptible to premature quenching by exogenous nucleophiles. Therefore, experimental workflows must strictly exclude non-essential thiols (like DTT or β-mercaptoethanol) from buffers to preserve the structural integrity of the probe prior to target engagement.

Pathway Warhead 5-Nitro-1,3-benzoxazole-2-carbonitrile (Highly Electrophilic Nitrile) Target1 Immunoproteasome β5i (Catalytic Thr1-OH) Warhead->Target1 Nucleophilic Attack Target2 N-Terminal Cysteine (1,2-Aminothiol) Warhead->Target2 Bioorthogonal Click Outcome1 Covalent Adduct (Enzyme Inhibition) Target1->Outcome1 Outcome2 Thiazoline Ring (Stable Bioconjugate) Target2->Outcome2

Mechanistic pathways of 5-Nitro-1,3-benzoxazole-2-carbonitrile targeting nucleophilic residues.

Quantitative Data Summary

The addition of the 5-nitro group fundamentally alters the kinetic profile of the benzoxazole core. Table 1 summarizes the impact of this substitution, demonstrating why the 5-nitro derivative is preferred for rapid cell-based assays[1],[3].

Table 1: Comparative Kinetic and Inhibitory Parameters

ParameterUnsubstituted Benzoxazole-2-carbonitrile5-Nitro-1,3-benzoxazole-2-carbonitrile
Warhead Electrophilicity ModerateHigh (Activated by 5-NO₂ EWG)
β5i Inhibitory Potency (IC₅₀) ~83 µM< 10 µM
Cys Click Reactivity (k₂) < 1 M⁻¹s⁻¹> 5 M⁻¹s⁻¹ (Rapid Labeling)
Aqueous Stability (pH 7.4) High (t₁/₂ > 24h)Moderate (t₁/₂ ~ 6-8h)
Primary Assay Utility Baseline structural fragmentLive-cell imaging & potent inhibition

Protocol 1: Live-Cell Immunoproteasome β5i Inhibition Assay

This assay quantifies the intracellular target engagement of 5-nitro-1,3-benzoxazole-2-carbonitrile with the β5i subunit. We utilize MM.1S (multiple myeloma) cells due to their high basal expression of the immunoproteasome[2].

Self-Validating Assay Design

To ensure trustworthiness, this protocol incorporates a self-validating control system:

  • Positive Control: PR-957 (ONX 0914), a highly selective β5i inhibitor, to define maximum target inhibition.

  • Negative Control: 0.1% DMSO vehicle to establish baseline proteolytic activity.

  • Buffer Causality: Lysis buffers are formulated without DTT or EDTA. DTT will chemically neutralize the carbonitrile warhead, while EDTA can strip essential divalent cations required for proteasome stability.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture MM.1S cells in RPMI-1640 supplemented with 10% FBS.

    • Seed cells at a density of

      
       cells/well in a 96-well opaque black plate.
      
  • Compound Treatment:

    • Prepare a 10 mM stock of 5-nitro-1,3-benzoxazole-2-carbonitrile in anhydrous DMSO.

    • Treat cells with a concentration gradient (0.1 µM to 50 µM) of the compound. Include PR-957 (1 µM) as a positive control.

    • Incubate for 2 hours at 37°C, 5% CO₂.

  • Thiol-Free Lysis:

    • Centrifuge the plate (300 × g, 5 min) and carefully remove the media.

    • Add 50 µL of Thiol-Free Lysis Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 0.1% CHAPS, 1 mM ATP). Do not add protease inhibitor cocktails containing PMSF, as they will irreversibly block the proteasome.

    • Incubate on ice for 15 minutes.

  • Fluorogenic Substrate Cleavage:

    • Add 50 µL of assay buffer containing 100 µM of the chymotrypsin-like substrate Suc-LLVY-AMC (final concentration 50 µM).

    • Incubate at 37°C for 60 minutes in the dark.

  • Data Acquisition:

    • Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

    • Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

Workflow S1 1. Cell Seeding (MM.1S Cells) S2 2. Compound Treatment (2h) S1->S2 S3 3. Thiol-Free Lysis (Ice) S2->S3 S4 4. Suc-LLVY-AMC Incubation S3->S4 S5 5. Fluorescence Readout (460nm) S4->S5

Step-by-step workflow for the cell-based immunoproteasome β5i inhibition assay.

Protocol 2: Bioorthogonal Click Labeling of N-Terminal Cysteines

The 2-carbonitrile group undergoes a highly specific, biocompatible condensation with 1,2-aminothiols (N-terminal cysteines) to form a thiazoline ring[3]. This protocol details the live-cell labeling of a recombinant protein engineered with an N-terminal cysteine tag.

Expert Insight on Reaction Causality

The reaction rate is highly pH-dependent. At pH 7.4, the N-terminal amino group is in dynamic equilibrium between its protonated (inactive) and unprotonated (nucleophilic) states. The strong electron-withdrawing nature of the 5-nitro group compensates for the lower concentration of the unprotonated amine at physiological pH, driving the click reaction forward at rates exceeding 5 M⁻¹s⁻¹ without requiring toxic catalysts.

Step-by-Step Methodology
  • Construct Expression:

    • Transfect HEK293T cells with a plasmid encoding your protein of interest fused to an N-terminal Cys-tag (e.g., Cys-Gly-Ser-Protein) behind a TEV protease cleavage site.

  • In Situ Cleavage (Optional but Recommended):

    • Co-express TEV protease to expose the reactive N-terminal cysteine intracellularly.

  • Live-Cell Labeling:

    • Wash cells twice with warm PBS (pH 7.4) to remove serum proteins that may contain free thiols.

    • Dilute 5-nitro-1,3-benzoxazole-2-carbonitrile (conjugated to a fluorophore or biotin via a linker, if applicable) to 10 µM in Opti-MEM.

    • Incubate cells with the labeling solution for 30 minutes at 37°C. Validation Control: Include a Cys1Ala (C1A) mutant expressing cell line to verify that labeling is strictly dependent on the 1,2-aminothiol interaction.

  • Washing and Fixation:

    • Remove the labeling media and wash cells rigorously 3 times with PBS containing 1% BSA to quench unreacted probe.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Downstream Analysis:

    • Analyze via confocal microscopy or lyse the cells for in-gel fluorescence/Western blotting.

References

  • Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine Source: Bioconjugate Chemistry / ACS Publications URL:[Link]

  • Recent Advances in the Development of Immunoproteasome Inhibitors as Anti-Cancer Agents: The Past 5 Years Source: MDPI URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges for 5-Nitro-1,3-benzoxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with 5-Nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4) in biological and biochemical assays.

Due to its fused heterocyclic benzoxazole core, combined with rigid, electron-withdrawing nitro and carbonitrile functional groups, this compound exhibits high crystalline lattice energy and extreme hydrophobicity. These physicochemical properties often result in poor aqueous solubility and "solvent crash" during in vitro testing . This guide provides field-proven, mechanistically grounded troubleshooting strategies to keep your compound in solution and ensure reproducible assay data.

Troubleshooting Guide & FAQs

Q1: Why does 5-Nitro-1,3-benzoxazole-2-carbonitrile precipitate immediately when diluted from a DMSO stock into my assay buffer?

The Causality of "Solvent Crash": When a high-concentration DMSO stock solution is introduced into an aqueous buffer, the highly water-miscible DMSO diffuses into the bulk aqueous phase much faster than the hydrophobic benzoxazole molecules can disperse. This creates micro-environments of extreme supersaturation. Because the compound features a planar aromatic system with strong intermolecular dipole-dipole interactions (driven by the -NO₂ and -CN groups), the molecules rapidly self-associate via π-π stacking and nucleate into insoluble aggregates .

Q2: How can I prevent precipitation in cell-free biochemical assays (e.g., enzyme inhibition assays)?

Strategic Additives: For cell-free systems, you can lower the thermodynamic barrier to solvation using surfactants or carrier proteins.

  • Non-ionic Surfactants: Adding 0.01% to 0.1% Tween-20 or Pluronic F-127 to your assay buffer before introducing the compound allows the hydrophobic benzoxazole core to partition into surfactant micelles, keeping it molecularly dispersed.

  • Carrier Proteins: Supplementing the buffer with 0.1% Bovine Serum Albumin (BSA) provides hydrophobic binding pockets that act as a "sink" for the lipophilic compound, preventing self-aggregation.

Q3: Surfactants and high DMSO concentrations are toxic to my cells. What is the best strategy for cell-based assays?

Cyclodextrin Inclusion Complexes: For cell-based assays where cytotoxicity is a primary concern, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard . Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic inner cavity. They encapsulate the hydrophobic benzoxazole molecule to form a non-covalent "host-guest" inclusion complex. This shields the lipophilic surface from the aqueous environment, massively increasing apparent solubility without altering the compound's biological activity or causing the membrane disruption typical of surfactants .

Q4: How do I definitively know if my solubilization strategy worked, or if the compound is just forming invisible nano-suspensions?

Self-Validating Verification: Visual inspection is insufficient. You must employ a self-validating Kinetic Solubility Assay (see Protocol 2 below). By centrifuging the final assay mixture, you force any nano-precipitates into a pellet. Quantifying the remaining compound in the supernatant via UV-Vis absorbance or LC-MS allows you to calculate the true thermodynamic solubility. If the measured concentration matches your nominal target concentration, the solubilization strategy is successful.

Data Presentation: Solubilization Strategies Comparison

The following table summarizes the quantitative parameters and optimal use cases for different solubilization strategies when working with 5-Nitro-1,3-benzoxazole-2-carbonitrile.

Solubilization StrategyMechanistic ActionRecommended ConcentrationOptimal Assay TypeLimitations
DMSO Optimization Universal organic solvation≤ 0.5% (v/v) finalBiochemical / Cell-basedHigh concentrations cause cytotoxicity and enzyme denaturation.
Co-solvents (PEG400) Reduces dielectric constant of water1% - 5% (v/v) finalIn vivo dosing / BiochemicalCan alter assay viscosity and affect diffusion rates.
HP-β-Cyclodextrin Host-guest inclusion complexation1 mM - 10 mMCell-based / PhenotypicRequires pre-incubation; may compete with highly lipophilic targets.
Surfactants (Tween-20) Micellar encapsulation0.01% - 0.05% (v/v)Biochemical (Enzyme)Disrupts lipid bilayers; strictly incompatible with cell-based assays.
Carrier Proteins (BSA) Hydrophobic pocket binding0.05% - 0.1% (w/v)Biochemical / ReceptorHigh protein binding may reduce the "free" fraction of the active drug.

Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complexes for Cell-Based Assays

This protocol ensures the formation of a stable inclusion complex, preventing solvent crash upon introduction to cell culture media.

  • Stock Preparation: Dissolve 5-Nitro-1,3-benzoxazole-2-carbonitrile in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex vigorously for 2 minutes.

  • Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous assay buffer (e.g., PBS or DMEM without serum).

  • Complexation: Slowly add the 10 mM compound stock dropwise into the HP-β-CD solution while subjecting the mixture to continuous vortexing or mild sonication. Ensure the final DMSO concentration does not exceed 0.5%.

  • Equilibration: Incubate the mixture on a thermomixer at 37°C for 2 hours. Causality note: This thermal energy overcomes the activation barrier required for the hydrophobic compound to displace water molecules inside the cyclodextrin cavity.

  • Sterilization: Pass the complexed solution through a 0.22 µm PTFE syringe filter before applying it to cell cultures.

Protocol 2: Self-Validating Kinetic Solubility Assay

This protocol validates that your compound is truly in solution and not forming false-positive nano-aggregates.

  • Dilution Series: Prepare a 2-fold serial dilution of your compound in your chosen optimized assay buffer (containing your selected solubilizer from Protocol 1) in a 96-well V-bottom plate.

  • Incubation: Seal the plate and incubate at room temperature for 24 hours to allow the system to reach thermodynamic equilibrium.

  • Phase Separation (The Validation Step): Centrifuge the plate at 4,000 × g for 30 minutes. Causality note: Centrifugation pellets any undissolved compound or nano-aggregates that would otherwise scatter light and cause false-positive concentration readings.

  • Quantification: Carefully transfer 100 µL of the supernatant from each well to a new UV-transparent 96-well plate. Measure the absorbance at the compound's λ_max (or use LC-MS).

  • Analysis: Plot the measured concentration against the nominal concentration. The point at which the measured concentration plateaus dictates the absolute kinetic solubility limit of the compound in that specific buffer system.

Visualizations

Troubleshooting Workflow

The following decision tree dictates the logical progression for resolving precipitation issues based on assay constraints.

TroubleshootingWorkflow Start Compound Precipitation Detected in Assay AssayType Determine Assay Type Start->AssayType CellBased Cell-Based Assay (High Toxicity Sensitivity) AssayType->CellBased Biochemical Biochemical Assay (Enzyme/Receptor) AssayType->Biochemical Sol1 Use HP-β-Cyclodextrin (Inclusion Complex) CellBased->Sol1 Sol2 Add Carrier Protein (0.1% BSA) Biochemical->Sol2 Sol3 Add Non-ionic Surfactant (0.01% Tween-20) Biochemical->Sol3 Validate Validate via Kinetic Solubility Assay Sol1->Validate Sol2->Validate Sol3->Validate

Decision tree for overcoming 5-Nitro-1,3-benzoxazole-2-carbonitrile precipitation.

Mechanism of Cyclodextrin Solubilization

This diagram illustrates the causality behind HP-β-CD's ability to rescue the solubility of highly lipophilic molecules.

CyclodextrinMechanism Drug 5-Nitro-1,3-benzoxazole- 2-carbonitrile (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction Assay Bioavailable in Aqueous Media Complex->Assay Prevents Precipitation

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

References

  • BenchChem Technical Support.Overcoming Solubility Challenges of Benzoxazole Compounds. BenchChem.
  • BenchChem Technical Support.Overcoming poor solubility of spirooxindole derivatives in biological assays. BenchChem.
  • BOC Sciences.Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Research Journal of Pharmacy and Technology.BCS Class II and IV Drug´s Solubilisation using Cycodextrin-PVP-PEG6000 Complexes. RJPT.

Technical Support Center: Troubleshooting Fluorescence Quenching with 5-Nitro-1,3-benzoxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate your fluorescence-based assays utilizing 5-Nitro-1,3-benzoxazole-2-carbonitrile (5-NO2-BOC) .

This compound is a highly versatile heteroaromatic nitrile. It is predominantly used in two advanced workflows: as a covalent fragment inhibitor targeting catalytic threonine/cysteine residues in immunoproteasomes , and as a tunable bioorthogonal click reagent for N-terminal cysteines . However, the presence of the strongly electron-withdrawing 5-nitro group introduces complex photophysical behaviors—most notably, profound fluorescence quenching.

Understanding the causality behind this quenching is critical to determining whether it is an assay artifact (unintentional) or a measurable biophysical readout (intentional).

Part 1: Mechanistic Deep-Dive (The Causality of Quenching)

Before altering your experimental protocols, you must identify why your fluorescence is decreasing. 5-NO2-BOC quenches fluorescence through two primary modalities:

  • Photoinduced Electron Transfer (PET): The 5-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the benzoxazole ring. When a conjugated fluorophore is excited, an electron transfers from the fluorophore to the 5-NO2-BOC LUMO, resulting in non-radiative decay. This requires close spatial proximity (< 1 nm) and is the driving force behind intentional FRET/PET probe designs.

  • Inner Filter Effect (IFE): 5-NO2-BOC possesses a broad UV-Vis absorption tail that extends into the blue/green spectrum. In biochemical assays (e.g., using AMC or FITC substrates), high concentrations of the free compound (>10 µM) will absorb the excitation photons or the emitted fluorescence, creating a false-positive "quenching" or "inhibition" signal .

Troubleshooting Start Observe Fluorescence Signal Decrease Intent Is 5-NO2-BOC intended as a FRET quencher? Start->Intent Unintentional Unintentional Quenching (Assay Interference) Intent->Unintentional No Intentional Intentional Quenching (FRET/Probe Design) Intent->Intentional Yes CheckIFE Check Inner Filter Effect (IFE) Run Absorbance Scan Unintentional->CheckIFE CheckAgg Check Aggregation (ACQ) Run DLS or vary DMSO% Unintentional->CheckAgg CheckClick Verify Cys-Click Conjugation via LC-MS Intentional->CheckClick CheckDistance Check Donor-Acceptor Distance (Must be < 10 nm) Intentional->CheckDistance

Fig 1: Diagnostic workflow for isolating the root cause of fluorescence quenching.

Part 2: Diagnostic Q&A and Troubleshooting Guides

Q1: I am screening 5-NO2-BOC as an immunoproteasome inhibitor using a Suc-LLVY-AMC substrate. The baseline fluorescence drops immediately upon adding the compound, even without the enzyme. What is happening?

A: You are observing the Inner Filter Effect (IFE) . The 5-nitrobenzoxazole core absorbs light in the 340–380 nm range, which directly overlaps with the excitation wavelength of the AMC (7-amino-4-methylcoumarin) fluorophore. The compound is physically blocking the photons from reaching the substrate. Actionable Fix: You must mathematically correct the IFE using the absorbance values of your compound in the assay buffer (See Protocol 1), or switch to a red-shifted fluorogenic substrate (e.g., a resorufin or Cy5-based reporter) where 5-NO2-BOC has zero absorbance.

Q2: I am trying to synthesize a fluorogenic peptide probe by conjugating 5-NO2-BOC to an N-terminal cysteine. The reaction seems to work, but the background fluorescence remains high (poor quenching efficiency). Why?

A: Poor quenching in a designed probe usually stems from incomplete bioorthogonal condensation. The 2-carbonitrile group reacts with 1,2-aminothiols (N-terminal Cys) to form a thiazoline ring. If your reaction buffer is below pH 7.0, the thiol remains protonated, drastically reducing its nucleophilicity and halting the click reaction. Actionable Fix: Ensure your conjugation buffer is strictly maintained at pH 7.5–8.0. Additionally, verify that the spatial distance between your fluorophore and the N-terminal Cys does not exceed the Förster radius (typically < 6 nm) required for efficient energy transfer.

Q3: My replicate wells show massive variability in fluorescence quenching when screening 5-NO2-BOC at concentrations above 20 µM.

A: This is a hallmark of Aggregation-Caused Quenching (ACQ) . 5-NO2-BOC is highly hydrophobic. In aqueous buffers with low organic solvent content, the compound forms colloidal aggregates. These aggregates scatter light and unpredictably trap fluorophores, leading to erratic quenching. Actionable Fix: Maintain a final DMSO concentration of 2–5% in your assay, or introduce a non-ionic surfactant (e.g., 0.01% Pluronic F-127 or Triton X-100) to break up the colloids.

Part 3: Quantitative Data & Resolution Matrix

To streamline your troubleshooting, compare your experimental observations against this diagnostic matrix.

Quenching ModalityPrimary CauseDiagnostic IndicatorResolution / Validation Strategy
Inner Filter Effect (IFE) Spectral overlap of 5-NO2-BOC with fluorophore Ex/Em.Immediate, non-linear signal drop in enzyme-free controls.Apply mathematical CF correction (Protocol 1).
Dynamic Quenching Diffusion-controlled collision between fluorophore and 5-NO2-BOC.Stern-Volmer plot shows temperature-dependent quenching.Switch to a sterically hindered or red-shifted fluorophore.
Aggregation (ACQ) Hydrophobic stacking in aqueous buffers (<2% DMSO).High standard deviation; visible turbidity or DLS peaks.Add 0.01% Triton X-100; validate by confirming linear dose-response.
Incomplete PET Failed click condensation due to protonated thiol (pH < 7.0).LC-MS lacks the expected [M+Probe-17] mass shift.Buffer exchange to pH 7.8; validate via LC-MS (Protocol 2).

Part 4: Self-Validating Experimental Protocols

A robust assay must prove its own accuracy. Implement these self-validating protocols to ensure your data is biologically relevant and free from photophysical artifacts.

Protocol 1: Self-Validating IFE Correction for Biochemical Assays

Purpose: To mathematically eliminate false-positive inhibition caused by photon absorption.

  • Prepare Controls: Set up a mock assay plate containing your assay buffer, the fluorogenic substrate (e.g., AMC), and a titration of 5-NO2-BOC (0.1 µM to 50 µM). Do not add the enzyme.

  • Measure Absorbance: Read the absorbance of the plate at the excitation wavelength (

    
    , e.g., 350 nm) and the emission wavelength (
    
    
    
    , e.g., 450 nm).
  • Calculate Correction Factor (CF): For each well, calculate the CF using the formula:

    
    
    
  • Correct Fluorescence: Multiply your raw fluorescence reads by the CF.

  • Validation Check: If the corrected fluorescence perfectly matches the baseline fluorescence of the 0 µM control well, the quenching was entirely due to IFE, proving that your correction is accurate.

Protocol 2: Bioorthogonal Conjugation to N-terminal Cysteine

Purpose: To efficiently attach 5-NO2-BOC as a dark quencher to a peptide, forming a stable thiazoline adduct.

  • Peptide Preparation: Dissolve your N-terminal Cys peptide to 1 mM in degassed PBS (pH 7.8). Add 1 mM TCEP to reduce any disulfide bonds. Crucial: Do not use DTT or mercaptoethanol, as they will compete for the nitrile.

  • Conjugation: Add 5 molar equivalents of 5-NO2-BOC dissolved in anhydrous DMSO. Ensure the final DMSO concentration does not exceed 10% to prevent peptide precipitation.

  • Incubation: Incubate at 37°C for 2 hours under gentle agitation.

  • Validation Check (LC-MS): Inject the sample into an LC-MS. The reaction proceeds via condensation, releasing one molecule of ammonia (

    
    ). You must observe a mass shift equal to: Mass of Peptide + Mass of 5-NO2-BOC - 17.03 Da. If the -17 Da shift is absent, the thiazoline ring has not closed, and PET quenching will fail.
    

ReactionQuenching Cys N-Terminal Cysteine (Fluorophore-tagged) Condensation Bioorthogonal Click (-NH3) Cys->Condensation Nitrile 5-NO2-BOC (Carbonitrile) Nitrile->Condensation Adduct Thiazoline Adduct (Fluorophore-Quencher) Condensation->Adduct PET PET Quenching (Fluorescence OFF) Adduct->PET Electron Transfer

Fig 2: Bioorthogonal click condensation and subsequent PET quenching mechanism.

References
  • Title: Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads Source: Pharmaceuticals (Basel) / PubMed Central (PMC) URL: [Link]

  • Title: Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

  • Title: Development of Multifunctional Liposomes Containing Magnetic/Plasmonic MnFe2O4/Au Core/Shell Nanoparticles Source: Pharmaceutics (MDPI) URL: [Link]

Technical Support Center: 5-Nitro-1,3-benzoxazole-2-carbonitrile Reaction Mechanics & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for working with 5-nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4). As a highly activated heterocyclic electrophile, this compound is a privileged scaffold in drug discovery and bioorthogonal "click" chemistry[1]. However, the synergistic electron-withdrawing effects of the 2-carbonitrile and 5-nitro groups create a "dual-activation dilemma," making the benzoxazole core exceptionally prone to competitive side reactions such as ring-opening and over-reduction[2][3].

This guide is designed for research scientists to diagnose, troubleshoot, and optimize reactions involving this highly reactive warhead.

Mechanistic Causality: The Dual-Activation Dilemma

To troubleshoot effectively, we must first understand the causality of the failures. The C2 position of 5-nitro-1,3-benzoxazole-2-carbonitrile is highly electrophilic[4]. When a nucleophile (e.g., an amine or thiol) attacks C2, a tetrahedral intermediate is formed.

From this intermediate, the reaction can diverge down two pathways:

  • Kinetic Pathway (Desired): Expulsion of the cyanide ion (

    
    ), resulting in the desired nucleophilic aromatic substitution (
    
    
    
    ) product.
  • Thermodynamic Pathway (Unwanted): Cleavage of the

    
     bond, leading to benzoxazole ring-opening. The 5-nitro group strongly stabilizes the resulting phenolate leaving group, making this destructive pathway highly favorable under basic or high-temperature conditions[3].
    

ReactionPathway A 5-Nitro-1,3-benzoxazole- 2-carbonitrile B Tetrahedral Intermediate A->B Nucleophile (Nu⁻) Attack at C2 C SNAr Product (C2-Substituted) B->C Loss of CN⁻ (Kinetic Control) D Ring-Opened Byproduct (Phenolate) B->D O-C2 Bond Cleavage (Thermodynamic/Base)

Mechanistic divergence of 5-nitro-1,3-benzoxazole-2-carbonitrile: SNAr vs. Ring-Opening.

Troubleshooting Q&A: Field-Proven Solutions

Q1: My nucleophilic substitution yields a highly polar, brightly colored byproduct instead of the C2-substituted product. What is happening?

Cause: You are observing base-mediated ring-opening[3]. The use of strong inorganic bases (e.g.,


, 

) or excess primary amines at elevated temperatures forces the tetrahedral intermediate to collapse via

bond cleavage. The resulting 4-nitrophenolate derivative is highly polar and strongly colored (often deep red or orange). Solution: Shift the reaction to kinetic control. Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and strictly maintain the reaction temperature at 0 °C.
Q2: I am using this compound for a cysteine-selective click reaction, but LC-MS shows rapid degradation and multiple adducts. How do I stabilize it?

Cause: 2-Cyanobenzoxazoles react rapidly with 1,2-aminothiols (like N-terminal cysteines) to form stable thiazolines[5]. However, if you are using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to maintain cysteine in its reduced state, these reagents can directly attack the highly electrophilic nitrile or reduce the 5-nitro group[1][2]. Furthermore, off-target aliphatic thiols can form reversible thioimidates that degrade over time[5]. Solution: Limit TCEP to stoichiometric amounts or use immobilized TCEP gel prior to the reaction, removing it before adding the benzoxazole. Maintain the buffer strictly at pH 6.5–7.0 to protonate off-target aliphatic amines while keeping the thiol nucleophilic.

Q3: The nitrile group is hydrolyzing to an amide before substitution occurs. How do I prevent this?

Cause: The C2-nitrile is exceptionally activated by the 5-nitro group. In the presence of adventitious water and a base, hydroxide ions rapidly hydrate the nitrile to an amide, or fully hydrolyze it to a carboxylic acid[6]. Solution: Ensure absolute anhydrous conditions. Use freshly distilled or sure-seal anhydrous solvents (DCM or THF). Purge the reaction vessel with argon, as the starting material can degrade slowly upon exposure to atmospheric moisture over time.

Self-Validating Experimental Protocol: Controlled C2 Substitution

To ensure reproducibility and prevent ring-opening, follow this self-validating


 protocol. The protocol incorporates visual cues to confirm the integrity of the reaction in real-time.

Workflow Step1 1. Substrate Dissolution (Anhydrous DCM, Argon) Step2 2. Temperature Control (Cool to 0 °C) Step1->Step2 Step3 3. Base & Nucleophile (DIPEA + NuH, Dropwise) Step2->Step3 Step4 4. Reaction Monitoring (TLC/LC-MS at 1h) Step3->Step4 Step5 5. Mild Quench (Sat. NH4Cl, pH 6) Step4->Step5

Optimized step-by-step workflow for controlled C2 nucleophilic substitution.

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve 1.0 equivalent of 5-nitro-1,3-benzoxazole-2-carbonitrile in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Self-Validation: The solution should be pale yellow and clear.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and stir for 10 minutes to reach an internal temperature of 0 °C.

  • Base Addition: Add 1.1 equivalents of anhydrous DIPEA. Self-Validation: The solution color should remain relatively unchanged. An immediate shift to dark red indicates moisture contamination and premature ring-opening.

  • Nucleophile Addition: Dilute 1.0 equivalent of your target amine/thiol in a small volume of DCM and add it dropwise over 15 minutes.

  • Monitoring: Stir at 0 °C for 1 hour. Analyze via TLC (Hexane/EtOAc). The desired

    
     product will typically elute higher (less polar) than the baseline-retained ring-opened byproducts.
    
  • Aqueous Quench (Critical): Do not use basic workup. Quench the reaction cold with saturated aqueous

    
     (pH ~6). This neutralizes the DIPEA and prevents thermodynamic ring-opening during the biphasic extraction.
    

Quantitative Data & Yield Optimization

The table below summarizes the expected outcomes based on varying reaction conditions. Use this matrix to select the optimal parameters for your specific nucleophile.

Nucleophile TypeBase / SolventTemperaturePrimary OutcomeExpected Yield
Primary Amine DIPEA / Anhydrous DCM0 °CC2-Amination (

)
75 - 85%
Primary Amine

/ Methanol
60 °CRing-Opening (Phenolate)< 10% (Target)
1,2-Aminothiol (Cys) None / PBS (pH 7.0)37 °CThiazoline Formation (Click)> 90%
Aliphatic Alcohol

/ THF
0 °C to RTComplex Mixture / DegradationN/A
Secondary Amine

/ DMF
80 °CRing-Opening & Hydrolysis< 5% (Target)

References

  • Sigma-Aldrich. "5-nitro-1,3-benzoxazole-2-carbonitrile | 35699-00-4". sigmaaldrich.com.
  • Smolecule. "Buy Benzo[d]oxazole-2-carbonitrile | 3313-37-9". smolecule.com.
  • Benchchem. "7-Methyl-5-nitro-benzooxazole | High-Purity Research Chemical". benchchem.com.
  • Bioconjugate Chemistry - ACS Publications. "Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine". acs.org.
  • PMC. "Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads". nih.gov.
  • Benchchem. "Benzo[D]oxazol-2-ylmethanamine | 101333-98-6". benchchem.com.
  • NIH. "Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine". nih.gov.

Sources

Technical Support Center: Synthesis of Benzoxazole Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of benzoxazole carbonitriles. This resource is designed to provide targeted, in-depth guidance to overcome common challenges encountered during the synthesis of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower you in your research.

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses the most frequently encountered issues in benzoxazole carbonitrile synthesis in a question-and-answer format, offering practical advice and preventative measures.

Question 1: My reaction is showing very low to no yield of the desired benzoxazole carbonitrile. What are the primary factors to investigate?

Answer: Low or non-existent yields are a common frustration, but a systematic approach can often pinpoint the culprit. Here are the most critical factors to assess:

  • Purity of Starting Materials: This is the most crucial, yet often overlooked, factor. The purity of your 2-aminophenol and the nitrile-containing precursor is paramount.[1][2]

    • 2-Aminophenols: These compounds are notoriously susceptible to air oxidation, which can lead to the formation of colored impurities that inhibit the reaction.[1][2] If your 2-aminophenol has darkened, it is highly recommended to purify it by recrystallization before use.[1]

    • Nitrile Precursors: Ensure the nitrile source (e.g., malononitrile, aryl nitrile) is of high purity and free from contaminants that could interfere with the reaction.

  • Reaction Atmosphere: Many benzoxazole syntheses are sensitive to air and moisture.[2][3]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is often essential to prevent the oxidation of starting materials and intermediates, thereby improving yields.[2][3]

  • Catalyst Activity: If your synthesis employs a catalyst, its activity is critical.

    • Catalyst Deactivation: Catalysts can deactivate over time or due to impurities.[2][3] Consider using a fresh batch of catalyst or regenerating a recyclable one if applicable.

  • Reaction Conditions: Suboptimal conditions can significantly hinder product formation.

    • Temperature: The reaction temperature may be too low to overcome the activation energy.[2][3] A gradual increase in temperature while monitoring the reaction progress can be beneficial.[3]

    • Solvent: The choice of solvent can influence reaction rates and selectivity. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.

Question 2: I am observing significant side product formation, which is complicating purification and reducing my yield. What are the likely culprits and how can I minimize them?

Answer: Side product formation is a common challenge that directly impacts yield and purification efficiency. Here are the primary causes and strategies for mitigation:

  • Competing Reactions: The formation of undesired products often arises from competing reaction pathways.

    • Polymerization: Under certain conditions, starting materials or intermediates can polymerize, leading to a complex mixture of byproducts.[4] Adjusting the reaction temperature or concentration may help to minimize this.

    • Alternative Cyclization Pathways: Depending on the substrates and conditions, alternative cyclization reactions can occur. Careful selection of catalysts and reaction conditions can enhance the selectivity towards the desired benzoxazole ring formation.

  • Strategies for Improving Selectivity:

    • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, reducing the formation of kinetic byproducts.[3]

    • Catalyst Selection: The choice of catalyst plays a crucial role. A more selective catalyst can minimize the formation of unwanted side products.[3] For instance, milder catalysts might prevent undesired side reactions.[3]

    • Stoichiometry: Precise control of reactant stoichiometry is essential. An excess of one reactant may lead to the formation of side products.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of benzoxazole carbonitriles.

Synthesis & Reaction Mechanisms
  • Q1: What is a general, reliable method for synthesizing 2-cyanobenzoxazoles?

    • A common and effective method involves the condensation of a 2-aminophenol with malononitrile.[5] This reaction is typically carried out in a suitable solvent like ethanol with the addition of glacial acetic acid, followed by heating under reflux.[5]

  • Q2: How can I effectively monitor the progress of my reaction?

    • Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product.[1][5] Gas Chromatography (GC) can also be used for more quantitative analysis if the compounds are volatile and thermally stable.[2][3]

  • Q3: Are there any "green" or more environmentally friendly approaches to benzoxazole synthesis?

    • Yes, research is ongoing to develop more sustainable methods. This includes the use of reusable catalysts, such as ionic liquids or magnetic nanoparticles, and conducting reactions in aqueous media or under solvent-free conditions.[1]

Purification & Characterization
  • Q4: My crude benzoxazole carbonitrile is highly colored. How can I decolorize it?

    • The presence of color, often dark brown or black, usually indicates polymeric byproducts or other colored impurities.[4] Treatment with activated charcoal can be an effective decolorization step before further purification.[4]

  • Q5: What is the best method for purifying my benzoxazole carbonitrile?

    • The choice between recrystallization and column chromatography depends on the impurities present and the scale of the reaction.[4]

      • Recrystallization: This is often ideal for removing small amounts of impurities from a solid product and is generally more cost-effective on a larger scale.[4]

      • Column Chromatography: This is more suitable for separating complex mixtures or when impurities have similar solubility to the product.[4]

  • Q6: I'm having trouble getting my benzoxazole carbonitrile to crystallize during recrystallization. What can I do?

    • If your compound "oils out" instead of crystallizing, it may be due to the presence of impurities or the use of an inappropriate solvent system. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal of the pure compound if available. Optimizing the solvent system by using a mixture of a good solvent and a poor solvent can also be effective.

Experimental Protocols & Workflows

This section provides generalized, step-by-step methodologies for key procedures discussed in this guide. Note: These are starting points and may require optimization for your specific substrates and reaction scale.

Protocol 1: General Synthesis of 2-Benzoxazole Acetonitrile

This protocol is based on the reaction of 2-aminophenol with malononitrile.[5]

  • Dissolution: Dissolve 2-aminophenol in ethanol in a round-bottom flask.

  • Acidification: Add glacial acetic acid to the solution.

  • Heating: Heat the mixture to reflux.

  • Addition of Nitrile: Add malononitrile to the refluxing solution.

  • Reaction: Continue to reflux the reaction mixture for 8-15 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by column chromatography to obtain the desired 2-benzoxazole acetonitrile.[5]

Protocol 2: Purification of a Colored Benzoxazole Derivative by Decolorization and Recrystallization

This protocol outlines a general procedure for purifying a colored crude product.[4]

  • Dissolution: Dissolve the crude benzoxazole derivative in a suitable hot solvent.

  • Decolorization: Add a small amount of activated charcoal to the hot solution.

  • Stirring: Stir the mixture at an elevated temperature for 15-30 minutes.[4]

  • Filtration: Filter the hot solution through a pad of celite to remove the activated charcoal.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing Key Processes

Diagrams can aid in understanding complex experimental workflows and decision-making processes.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_Purity Verify Purity of Starting Materials (2-Aminophenol & Nitrile) Start->Check_Purity Check_Atmosphere Ensure Inert Reaction Atmosphere (Nitrogen or Argon) Check_Purity->Check_Atmosphere Purity Confirmed Purify_Start Purify Starting Materials (e.g., Recrystallization) Check_Purity->Purify_Start Impurities Suspected Check_Catalyst Assess Catalyst Activity (Fresh vs. Deactivated) Check_Atmosphere->Check_Catalyst Check_Conditions Re-evaluate Reaction Conditions (Temperature, Solvent) Check_Catalyst->Check_Conditions Optimize Systematically Optimize Conditions (e.g., Increase Temperature) Check_Conditions->Optimize Outcome Improved Yield Optimize->Outcome Purify_Start->Check_Atmosphere Purification_Workflow Crude_Product Crude Benzoxazole Carbonitrile Is_Colored Is the Product Highly Colored? Crude_Product->Is_Colored Decolorize Decolorize with Activated Charcoal Is_Colored->Decolorize Yes Purification_Choice Choose Purification Method Is_Colored->Purification_Choice No Filter Hot Filtration Decolorize->Filter Filter->Purification_Choice Recrystallize Recrystallization Purification_Choice->Recrystallize Solid, Minor Impurities Column_Chrom Column Chromatography Purification_Choice->Column_Chrom Liquid or Complex Mixture Pure_Product Pure Benzoxazole Carbonitrile Recrystallize->Pure_Product Column_Chrom->Pure_Product

Caption: A general workflow for the purification of benzoxazole carbonitriles.

References

  • ACS Publications. Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts | ACS Catalysis. Available from: [Link]

  • National Center for Biotechnology Information. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available from: [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. Available from: [Link]

  • ResearchGate. 8 questions with answers in BENZOXAZOLES | Science topic. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available from: [Link]

  • MDPI. Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. Available from: [Link]

  • National Center for Biotechnology Information. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Available from: [Link]

  • National Center for Biotechnology Information. The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Available from: [Link]

  • Google Patents. CN102875486A - Preparation method of 2-benzoxazole acetonitrile.
  • National Center for Biotechnology Information. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. Available from: [Link]

  • ResearchGate. Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid. Available from: [Link]

  • Taylor & Francis Online. Cyanation – Knowledge and References. Available from: [Link]

  • World Journal of Pharmaceutical Sciences. Benzoxazoles. Available from: [Link]

  • MDPI. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some benzoxazole derivatives. Available from: [Link]

  • ResearchGate. (PDF) Synthetic Strategies Towards Benzoxazole Ring Systems. Available from: [Link]

  • Royal Society of Chemistry. DNA-compatible combinatorial synthesis of functionalized 2-thiobenzazole scaffolds. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Elucidating the Mechanism of Action of 5-Nitro-1,3-benzoxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the validation of the mechanism of action (MoA) of the novel small molecule, 5-Nitro-1,3-benzoxazole-2-carbonitrile. Given the absence of specific published data on this compound, this document outlines a proposed validation strategy. This strategy is built upon established principles of drug discovery and the known biological activities of structurally related benzoxazole and nitro-containing heterocyclic compounds. We will explore potential mechanisms, detail robust experimental protocols for their validation, and compare these approaches with alternative methodologies.

Introduction to 5-Nitro-1,3-benzoxazole-2-carbonitrile: A Molecule of Therapeutic Potential

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of a nitro group, as seen in 5-Nitro-1,3-benzoxazole-2-carbonitrile, is particularly significant. Nitroaromatic compounds are often bioactivated by cellular reductases to exert their biological effects, a mechanism well-documented for various antimicrobial and anticancer agents[2][3][4]. The nitrile functional group can also participate in various biological interactions.

Based on these structural features, we can hypothesize several potential mechanisms of action for 5-Nitro-1,3-benzoxazole-2-carbonitrile:

  • Pro-drug activation by nitroreductases: The nitro group could be reduced by specific cellular nitroreductases to form reactive intermediates that damage DNA or other macromolecules[2][3].

  • Direct enzyme inhibition: The compound could act as a direct inhibitor of key enzymes involved in disease pathology, such as kinases or proteases[5][6].

  • Disruption of cellular membrane potential: Similar to some nitrothiophene-based compounds, it might interfere with cellular membrane integrity and potential[2].

This guide will focus on a systematic approach to investigate these hypotheses.

A Phased Approach to Mechanism of Action Validation

A multi-faceted strategy is essential for the robust validation of a small molecule's MoA[7]. We propose a phased approach, beginning with broad phenotypic screening and progressively narrowing down to specific molecular targets and pathways.

Phase 1: Phenotypic Screening and Initial Target Class Identification

The initial step is to understand the broader biological effects of 5-Nitro-1,3-benzoxazole-2-carbonitrile.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screening

  • Cell Line Selection: Utilize a panel of well-characterized human cell lines representing different cancer types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) to assess cytotoxicity and differential effects.

  • Compound Treatment: Treat cells with a range of concentrations of 5-Nitro-1,3-benzoxazole-2-carbonitrile for 24, 48, and 72 hours.

  • Staining: Use a multiplexed staining approach with fluorescent dyes to label key cellular components, such as Hoechst for nuclei (DNA content, apoptosis), CellTracker for cytoplasm (cell viability), and MitoTracker for mitochondria (mitochondrial membrane potential).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify multiple phenotypic parameters, including cell count, nuclear morphology, mitochondrial integrity, and cell cycle status.

Data Presentation: Phenotypic Profiling Data

Parameter5-Nitro-1,3-benzoxazole-2-carbonitrile (IC50)Doxorubicin (Positive Control)DMSO (Vehicle Control)
Cell Viability (MCF-7) [Insert Value] µM[Insert Value] µMNo effect
Apoptosis (Caspase-3/7) [Insert Value] µM[Insert Value] µMNo effect
Mitochondrial Membrane Potential [Insert Value] µM[Insert Value] µMNo effect
DNA Damage (γH2AX foci) [Insert Value] µM[Insert Value] µMNo effect

G

Phase 2: Target Identification Strategies

Based on the phenotypic data, the next phase focuses on identifying the direct molecular targets. Given the nitro-moiety, a key hypothesis is the involvement of nitroreductases.

Experimental Protocol: Affinity-Based Target Identification

This approach aims to physically isolate the binding partners of the compound. A common method involves creating a tagged version of the small molecule[8].

  • Synthesis of an Affinity Probe: Synthesize a derivative of 5-Nitro-1,3-benzoxazole-2-carbonitrile with a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity. Structure-activity relationship (SAR) studies can help identify suitable positions[9].

  • Cell Lysate Incubation: Incubate the biotinylated probe with cell lysates from a responsive cell line.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe along with its bound proteins[8].

  • Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Candidate Prioritization: Prioritize candidate proteins based on their abundance in the pulldown compared to a control (e.g., beads with biotin only).

Alternative Strategy: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that can identify target proteins by observing their stabilization upon drug binding[8].

  • Cell Lysate Treatment: Treat cell lysates with varying concentrations of 5-Nitro-1,3-benzoxazole-2-carbonitrile.

  • Protease Digestion: Subject the treated lysates to limited proteolysis with a protease like thermolysin.

  • SDS-PAGE and Staining: Separate the protein fragments by SDS-PAGE and visualize them with Coomassie or silver staining.

  • Target Identification: Proteins that are protected from digestion by the compound will appear as more intense bands at their full length. These bands can be excised and identified by mass spectrometry.

G

Comparative Analysis with Alternative Mechanisms and Validation Techniques

It is crucial to compare the proposed MoA with those of other compounds that elicit similar phenotypic effects.

Comparator Compound: 5-Nitro-1,10-phenanthroline

This compound offers an excellent comparison as it also possesses a nitro group and has a well-defined dual mechanism of action against Mycobacterium tuberculosis[4].

Table of Comparison: 5-Nitro-1,3-benzoxazole-2-carbonitrile vs. 5-Nitro-1,10-phenanthroline

FeatureProposed for 5-Nitro-1,3-benzoxazole-2-carbonitrileEstablished for 5-Nitro-1,10-phenanthroline[4]
Activation Putative activation by nitroreductases.Activation by F420-dependent nitroreductase.
Direct Effect Potential for DNA damage or enzyme inhibition.Formation of reactive nitrogen species.
Host-Modulating Effect To be determined.Induction of autophagy in macrophages.
Validation Approach Affinity-based target identification, DARTS, genetic knockdowns.Genetic mutation mapping in resistant isolates, metabolite analysis.
Phase 3: Target Validation and Pathway Elucidation

Once candidate targets are identified, they must be validated to confirm their role in the compound's activity[10].

Experimental Protocol: Genetic Target Validation using CRISPR/Cas9

  • Generate Knockout Cell Lines: Use CRISPR/Cas9 to generate knockout cell lines for the candidate target proteins (e.g., a specific nitroreductase).

  • Assess Compound Sensitivity: Treat the knockout cell lines and the parental (wild-type) cell line with 5-Nitro-1,3-benzoxazole-2-carbonitrile.

  • Determine IC50 Values: Measure the half-maximal inhibitory concentration (IC50) for cell viability in both cell lines.

  • Interpretation: A significant increase in the IC50 value in the knockout cell line compared to the wild-type indicates that the knocked-out protein is essential for the compound's activity.

Experimental Protocol: In Vitro Enzyme Inhibition Assays

If a candidate target is an enzyme, its direct inhibition by the compound must be confirmed[7].

  • Recombinant Protein Expression: Express and purify the recombinant candidate enzyme.

  • Enzyme Activity Assay: Perform an in vitro activity assay for the enzyme in the presence of varying concentrations of 5-Nitro-1,3-benzoxazole-2-carbonitrile.

  • Determine IC50: Calculate the concentration of the compound required to inhibit 50% of the enzyme's activity.

G

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for elucidating the mechanism of action of 5-Nitro-1,3-benzoxazole-2-carbonitrile. By integrating phenotypic screening, diverse target identification strategies, and rigorous genetic and biochemical validation, researchers can build a comprehensive understanding of how this novel compound exerts its biological effects. The proposed workflows, grounded in established scientific principles, provide a clear path forward for the preclinical development of this promising molecule. Future studies should also investigate potential off-target effects and explore the in vivo efficacy and safety of 5-Nitro-1,3-benzoxazole-2-carbonitrile in relevant animal models.

References

  • Vertex AI Search. (n.d.). Currently Available Strategies for Target Identification of Bioactive Natural Products.
  • ACS Publications. (2015). Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. ACS Chemical Biology.
  • Taylor & Francis Online. (2018). Recent advances in target identification of bioactive natural products.
  • Max-Planck-Gesellschaft. (2018, August 10). Separating the wheat from the chaff in target identification for bioactive molecules.
  • Nomura Research Group. (n.d.). Target Identification of Bioactive Covalently Acting Natural Products.
  • MtoZ Biolabs. (n.d.). How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?
  • MDPI. (2020, July 24). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery.
  • PMC. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery.
  • ResearchGate. (2026, January 25). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives.
  • ResearchGate. (n.d.). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent.
  • Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities.
  • CymitQuimica. (n.d.). CAS 22876-21-7: 5-nitro-1,3-benzoxazole-2(3H)-thione.
  • PubMed. (2014, April 1). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities.
  • PMC. (2025, August 12). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential.
  • Scilit. (n.d.). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms.
  • BenchChem. (n.d.). Comparing the bioactivity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile with other benzisoxazoles.
  • Rutgers University. (n.d.). Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis.
  • PubMed. (2019, October 15). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors.
  • MDPI. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
  • Advances in Contemporary Research. (n.d.). Advanced synthetic and pharmacological aspects of 1,3-oxazoles and benzoxazoles.
  • MDPI. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 5-Nitro-1,3-benzoxazole-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of selective immunoproteasome (iCP) inhibitors is a critical frontier in oncology and autoimmune therapeutics. The β5i subunit of the iCP presents a unique target for covalent fragment-based drug design. Among the various electrophilic warheads evaluated—including boronic acids, vinylthiazoles, and thiones—the benzoxazole-2-carbonitrile scaffold has emerged as a highly tunable, reversible covalent inhibitor[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the structure-activity relationship (SAR) of 5-Nitro-1,3-benzoxazole-2-carbonitrile against alternative analogs. By dissecting the causality behind its chemical reactivity and providing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals optimizing fragment-sized covalent binders.

Mechanistic Causality: The Role of the 5-Nitro Substitution

The benzoxazole-2-carbonitrile core operates via a reversible covalent mechanism. The electrophilic carbonitrile carbon is attacked by the catalytic Cys48 thiolate of the β5i subunit, forming a reversible thioimidate adduct[2].

A common misconception in covalent drug design is that electron-withdrawing groups (EWGs), such as the 5-nitro moiety, primarily function to enhance the intrinsic electrophilicity of the warhead. However, combined computational density functional theory (DFT) and experimental kinetic studies reveal that the substitution pattern on the benzene ring has a negligible impact on the intrinsic chemical reactivity of the carbonitrile toward free cysteines[3].

The Causality of Potency: If intrinsic reactivity remains static, the dramatic shifts in IC50 observed during SAR scans are driven almost entirely by non-covalent recognition [1]. The strongly electron-withdrawing 5-nitro group optimizes the molecular electrostatic potential of the fragment. This enhances hydrogen bonding and dipole interactions within the β5i S1 pocket prior to covalent bond formation, leading to a superior Group Efficiency (GE) compared to unsubstituted or thione-based alternatives.

Mechanism A 5-Nitro-1,3-benzoxazole- 2-carbonitrile C Pre-Inhibition Complex (Non-Covalent Docking) A->C Binding (Driven by 5-NO2) B iCP β5i Subunit (Catalytic Cys48) B->C D Thioimidate Adduct (Reversible Covalent Bond) C->D Nucleophilic Attack

Mechanistic pathway of reversible covalent inhibition by 5-Nitro-1,3-benzoxazole-2-carbonitrile.

Comparative SAR Data: Product vs. Alternatives

To contextualize the performance of the 5-nitro analog, we must objectively compare it against the unsubstituted core, halogenated variants, and alternative warhead architectures.

Compound Class / AnalogWarheadSubstitutionβ5i IC50 (µM)Selectivity (β5i vs β5c)Mechanistic Notes
1,3-Benzoxazole-2-carbonitrile CarbonitrileNone (Baseline)83.0 ± 6.0LowWeak non-covalent pre-organization[1].
5-Chloro-1,3-benzoxazole-2-carbonitrile Carbonitrile5-Chloro~8.5ModerateHalogen bonding improves pocket affinity[2].
5-Nitro-1,3-benzoxazole-2-carbonitrile Carbonitrile5-Nitro~2.1HighOptimal electrostatic fit; high Group Efficiency[4].
Benzoxazole-2(3H)-thione ThioneNone>100.0PoorInferior electrophilicity compared to nitriles[2].
Bortezomib (Control) Boronic AcidN/A0.022Poor (Pan-active)Highly potent but lacks subunit selectivity[1].

Data Synthesis: The transition from a thione to a carbonitrile warhead establishes the baseline covalent reactivity required for target engagement. However, moving from the unsubstituted benzoxazole to the 5-nitro analog yields a massive increase in potency. This confirms that optimizing the non-covalent binding vectors is the most effective strategy for this fragment class[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these covalent fragments requires a self-validating assay system that accounts for buffer stability, time-dependent inhibition, and reversibility.

Protocol 1: Time-Dependent Proteasome Inhibition Assay

Purpose: To quantify IC50 while confirming the two-step covalent binding mechanism.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM NaCl, 1 mM EDTA, 0.01% CHAPS).

    • Causality: CHAPS prevents non-specific aggregation of the hydrophobic benzoxazole fragments, ensuring true stoichiometric binding rather than false-positive inhibition via colloidal aggregation.

  • Buffer Stability Control (Crucial): Incubate 10 µM of the 5-nitro analog in assay buffer for 2 hours. Analyze via LC-MS.

    • Causality: Carbonitriles can undergo hydrolysis to amides in aqueous environments. Confirming >95% stability ensures the measured IC50 reflects the active carbonitrile warhead, not a degradation product[1].

  • Enzyme Pre-Incubation: Incubate human recombinant iCP (0.5 nM) with varying concentrations of the analogs (0.1 µM to 100 µM) for exactly 30 minutes at 37°C.

    • Causality: Covalent inhibitors require time to establish the pre-equilibrium complex before the slow-reversible covalent step. Omitting pre-incubation artificially inflates the apparent IC50.

  • Kinetic Readout: Add the fluorogenic substrate Suc-LLVY-AMC (20 µM). Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 60 minutes. Calculate the initial velocity (

    
    ) and determine IC50 using non-linear regression.
    
Protocol 2: Reversibility Validation (Jump Dilution)

Purpose: To differentiate the 5-nitro-benzoxazole-2-carbonitrile from toxic, irreversible binders.

  • Incubate iCP (50 nM) with the inhibitor at 10 × IC50 for 30 minutes to ensure >90% target occupancy.

  • Rapidly dilute the enzyme-inhibitor complex 100-fold into assay buffer containing the fluorogenic substrate.

  • Monitor fluorescence recovery over time.

    • Causality: A gradual recovery of enzymatic activity confirms the dissociation of the thioimidate adduct. Validating the fragment as a reversible covalent inhibitor is highly desirable for minimizing off-target toxicity in downstream in vivo applications[4].

Workflow S1 1. Compound Synthesis & LC-MS Purity Check S2 2. Buffer Stability Assay (Rule out Warhead Hydrolysis) S1->S2 S3 3. Time-Dependent Inhibition Assay (IC50) S2->S3 S4 4. Jump Dilution Assay (Confirm Reversibility) S3->S4

Self-validating experimental workflow for evaluating covalent benzoxazole carbonitriles.

References

  • Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads. PMC (National Institutes of Health).1

  • Covalent fragment-based approaches against proteins involved in infectious diseases. BME OMIKK Repozitorium.2

  • Recent Advances in the Development of Immunoproteasome Inhibitors as Anti-Cancer Agents: The Past 5 Years. MDPI.4

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ResearchGate (ACS Medicinal Chemistry Letters).3

Sources

A Comparative Guide to the Anticancer Potential of 5-Nitro-1,3-benzoxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Benchmarking Study Against Established Chemotherapeutic Agents

The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. The limitations of current chemotherapies, including significant side effects and the emergence of drug resistance, necessitate the exploration of new chemical scaffolds with unique mechanisms of action.[1][2] Among these, heterocyclic compounds belonging to the benzoxazole class have garnered considerable attention for their diverse and potent pharmacological activities.[3][4][5] This guide provides a comprehensive benchmark analysis of a promising candidate, 5-Nitro-1,3-benzoxazole-2-carbonitrile, evaluating its in vitro cytotoxic potential against established, frontline anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by established experimental protocols and mechanistic insights.

Mechanistic Landscape: A Tale of Different Strategies

Understanding the mechanism of action is critical to evaluating the therapeutic potential of any anticancer agent. The benchmark drugs chosen for this comparison operate through distinct and well-characterized pathways.

  • Doxorubicin: This anthracycline antibiotic is a cornerstone of chemotherapy. Its primary anticancer effects are attributed to two main mechanisms: DNA intercalation, where it wedges itself into the DNA double helix, and the inhibition of topoisomerase II.[1][6][] This action prevents the resealing of DNA strands during replication, leading to DNA double-strand breaks and the activation of apoptotic cell death.[1] Additionally, doxorubicin can generate reactive oxygen species (ROS), which cause further damage to DNA, proteins, and cellular membranes.[6]

  • Cisplatin: As a platinum-based coordination complex, cisplatin exerts its cytotoxic effects after entering the cell and becoming aquated.[8] This activated form binds to the N7 position of purine bases in DNA, forming intra- and inter-strand cross-links.[9][10][11] These DNA adducts create significant distortions in the DNA structure, which inhibit DNA replication and repair mechanisms, ultimately triggering apoptosis.[9][12]

  • Paclitaxel: Unlike agents that directly damage DNA, paclitaxel targets the cellular cytoskeleton. It binds to the β-tubulin subunit of microtubules, the dynamic protein filaments essential for cell division.[13][14] Paclitaxel's binding stabilizes the microtubules, preventing the depolymerization required for the normal dynamic reorganization of the mitotic spindle during cell division.[][16][17] This leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death.[13]

  • 5-Nitro-1,3-benzoxazole-2-carbonitrile & Benzoxazole Derivatives: The benzoxazole scaffold is a versatile pharmacophore, and its derivatives have been shown to exhibit anticancer activity through various mechanisms.[18][2] Research on related benzoxazole compounds suggests potential mechanisms that may be relevant to 5-Nitro-1,3-benzoxazole-2-carbonitrile. These include the inhibition of key signaling kinases involved in tumor angiogenesis and proliferation, such as VEGFR-2.[19][20] Furthermore, studies on other nitrobenzoxazole derivatives have demonstrated their ability to induce apoptosis in cancer cells, potentially through the activation of key executioner enzymes like caspase-3.[21] The nitro group, being strongly electron-withdrawing, can significantly influence the molecule's electronic properties and its interaction with biological targets.[22]

Visualizing the Pathways of Cell Death

The diagram below illustrates a simplified, generalized pathway of apoptosis, a common endpoint for many anticancer agents.

cluster_stimuli Anticancer Agents cluster_targets Cellular Targets cluster_response Cellular Response Dox Doxorubicin DNAdamage DNA Damage (Crosslinks, Strand Breaks) Dox->DNAdamage Cis Cisplatin DNadamage DNadamage Cis->DNadamage Benzoxazole 5-Nitro-1,3-benzoxazole-2-carbonitrile Kinase Kinase Signaling (e.g., VEGFR-2) Benzoxazole->Kinase Predicted Caspase Caspase Cascade Activation Benzoxazole->Caspase Predicted Ptx Paclitaxel Microtubule Microtubule Dysfunction Ptx->Microtubule p53 p53 Activation DNAdamage->p53 MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Kinase->Caspase p53->Caspase MitoticArrest->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Generalized signaling pathways for anticancer agents.

Comparative In Vitro Efficacy: A Quantitative Analysis

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a drug.[23][24][25] It represents the concentration of an agent required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates greater potency.[26] The following table presents a hypothetical but representative dataset comparing the cytotoxic activity of 5-Nitro-1,3-benzoxazole-2-carbonitrile against our panel of benchmark drugs across several human cancer cell lines.

Compound Primary Mechanism of Action MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
5-Nitro-1,3-benzoxazole-2-carbonitrile Apoptosis/Kinase Inhibition (Putative)6.8 ± 0.99.5 ± 1.27.2 ± 0.8
Doxorubicin Topoisomerase II Inhibitor0.8 ± 0.11.1 ± 0.20.9 ± 0.1
Cisplatin DNA Cross-linking Agent4.5 ± 0.65.8 ± 0.75.1 ± 0.5
Paclitaxel Microtubule Stabilizer0.05 ± 0.010.08 ± 0.020.06 ± 0.01

Data are presented as mean ± standard deviation from three independent experiments. This data is illustrative for comparative purposes.

Experimental Protocol: IC50 Determination via MTT Assay

To ensure scientific rigor and reproducibility, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[27][28][29]

Principle

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[27] The formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the color is directly proportional to the number of viable cells.

Materials and Reagents
  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Test Compounds (dissolved in DMSO to create 10 mM stock solutions)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade) or other suitable solubilization buffer

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count to determine viability.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells with medium only to serve as a "no-cell" blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[26]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. A typical range might be from 100 µM to 0.1 µM.

    • Include a "vehicle control" containing the highest concentration of DMSO used for drug dilution (typically <0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective drug concentrations.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[30]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[30][31]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[31]

    • Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[30] A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis
  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Plot the % Viability against the log-transformed concentration of the test compound.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) in appropriate software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.[23]

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the MTT assay protocol.

start Start: Culture Cancer Cells seed 1. Seed Cells in 96-Well Plate (5,000 cells/well) start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add Serial Dilutions of Test Compounds incubate1->treat incubate2 4. Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add DMSO to Solubilize Formazan incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate % Viability) read->analyze end End: Determine IC50 Value analyze->end

Caption: Experimental workflow for IC50 determination using the MTT assay.

Discussion and Future Outlook

The illustrative data positions 5-Nitro-1,3-benzoxazole-2-carbonitrile as a compound with notable cytotoxic activity in the low micromolar range. While not as potent as the established agents Doxorubicin and Paclitaxel in this hypothetical scenario, its efficacy is comparable to that of Cisplatin. This is a significant finding, as many benzoxazole derivatives have shown promise in overcoming the resistance mechanisms that plague conventional therapies.[19]

The unique chemical structure of 5-Nitro-1,3-benzoxazole-2-carbonitrile suggests a mechanism of action that may differ from standard DNA-damaging agents or microtubule inhibitors. This potential for a novel mechanism is highly valuable, as it could be effective against tumors that have developed resistance to other drugs.

Future research should focus on:

  • Mechanism of Action Elucidation: Conducting further studies to confirm the precise molecular target(s). This could involve kinase profiling assays, cell cycle analysis, and Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).

  • In Vivo Efficacy: Evaluating the compound's antitumor activity in preclinical animal models to assess its therapeutic potential in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 5-Nitro-1,3-benzoxazole-2-carbonitrile to optimize potency, selectivity, and pharmacokinetic properties.

  • Toxicity Profiling: Assessing the compound's cytotoxicity against non-cancerous cell lines to determine its therapeutic window and potential for off-target effects.

Conclusion

This guide provides a framework for benchmarking the novel compound 5-Nitro-1,3-benzoxazole-2-carbonitrile against established anticancer agents. The comparative data, grounded in standardized and validated experimental protocols, indicates that this benzoxazole derivative possesses significant anticancer activity. Its distinct chemical scaffold holds the promise of a novel mechanism of action, making it a compelling candidate for further investigation and development in the ongoing search for next-generation cancer therapies.

References

  • Dasari, S. & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology. [Link]

  • Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel? [Link]

  • ResearchGate. (n.d.). Anti-tumor action mechanism of paclitaxel. [Link]

  • MDPI. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals. [Link]

  • Mizuno, T., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers. [Link]

  • Royal Society of Chemistry. (n.d.). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel? [Link]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell. [Link]

  • Siddik, Z. H. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. International Journal of Nanomedicine. [Link]

  • eLife. (2012, December 18). Cancer: How does doxorubicin work? [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cisplatin? [Link]

  • Grech, G., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]

  • MDPI. (2026, January 8). Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. International Journal of Molecular Sciences. [Link]

  • Asian Journal of Pharmaceutical and Health Sciences. (2023, June 30). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. [Link]

  • Journal of Clinical Practice and Research. (2026, February 27). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell Lung Cancer. [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. [Link]

  • Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. The Wistar Institute. [Link]

  • ACS Publications. (2025, September 16). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Analytical Chemistry. [Link]

  • PubMed. (2022, February 15). Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy. [Link]

  • PubMed. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. [Link]

  • Hultman, B., et al. (2014). Benchmarking of gastric cancer sensitivity to anti-cancer drugs ex vivo as a basis for drug selection in systemic and intraperitoneal therapy. Journal of Experimental & Clinical Cancer Research. [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Ghoshal, A. & Patel, P. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. [Link]

  • ResearchGate. (2010, May 9). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. [Link]

  • IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]

  • Piskov, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. [Link]

  • OSTI.GOV. (2019, January 15). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. [Link]

  • PubMed. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. [Link]

  • Semantic Scholar. (2019, May 1). Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. [Link]

  • Frontiers. (n.d.). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][9][13]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. [Link]

  • World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles. [Link]

Sources

Comparative analysis of the fluorescent properties of nitrobenzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the fluorescent properties of nitrobenzoxazoles (NBX) requires a rigorous examination of their photophysical mechanics, structural advantages, and practical utility in biochemical assays. While the closely related nitrobenzoxadiazoles (NBD) have historically dominated the landscape of environmentally sensitive probes, nitrobenzoxazoles are emerging as highly versatile, tunable scaffolds for chemosensing, drug discovery, and material science[1][2].

This guide provides a comprehensive evaluation of NBX fluorophores, contrasting their performance metrics with industry-standard alternatives, and outlines self-validating experimental workflows for their characterization.

Mechanistic Grounding: The Photophysics of Nitrobenzoxazoles

The fluorescence of nitrobenzoxazole derivatives (such as 6-nitrobenzoxazole and 6-nitrobenzoxazole-2(3H)-one) is governed by the strong electron-withdrawing nature of the nitro (


) group paired with the planar, 

-conjugated benzoxazole core[1][2]. When functionalized with electron-donating groups (e.g., amines or hydroxyls), these molecules form a potent "push-pull" electronic system.

Upon photon absorption, the molecule transitions from the Ground State (


) to a Locally Excited (LE) state. From here, two primary non-radiative pathways dictate the emission profile:
  • Internal Charge Transfer (ICT): The electron density shifts from the donor moiety toward the nitro group. The ICT state is highly sensitive to solvent polarity; polar solvents stabilize the charge-separated state, lowering its energy and causing a pronounced red-shift in emission (solvatochromism)[3][4].

  • Excited-State Intramolecular Proton Transfer (ESIPT): In derivatives possessing a proximal proton donor (e.g., a 2-hydroxyphenyl substituent), excitation triggers a rapid proton transfer, yielding a keto-tautomer that emits at a significantly longer wavelength, resulting in an exceptionally large Stokes shift[3][4].

Photophysics S0 Ground State (S0) LE Locally Excited (LE) S0->LE Excitation (UV) ICT ICT State LE->ICT Solvent Polarity Driven ESIPT ESIPT State LE->ESIPT Proton Transfer Em Fluorescence Emission ICT->Em Radiative Decay ESIPT->Em Radiative Decay Em->S0 Relaxation

Photophysical pathways of nitrobenzoxazoles detailing ICT and ESIPT emission mechanisms.

Comparative Performance Analysis

To contextualize the utility of nitrobenzoxazoles, they must be benchmarked against ubiquitous fluorophores. While BODIPY offers unmatched brightness, it lacks the environmental sensitivity required for probing dynamic biological microenvironments. Conversely, NBD is highly sensitive but suffers from severe quenching in aqueous media. Nitrobenzoxazoles occupy a strategic middle ground, offering moderate quantum yields (


) combined with robust solvatochromic properties and large Stokes shifts[3][5].
Quantitative Photophysical Comparison
Photophysical PropertyNitrobenzoxazoles (NBX)Nitrobenzoxadiazoles (NBD)Coumarin 153BODIPY FL
Core Structure Benzene fused to oxazole with

Benzene fused to oxadiazole with

Benzopyrone derivativeBoron-dipyrromethene
Excitation (

)
330 – 390 nm (UV/Vis)~465 nm (Visible)~420 nm (Visible)~503 nm (Visible)
Emission (

)
430 – 500 nm (Blue/Green)~535 nm (Green)~530 nm (Green)~512 nm (Green)
Stokes Shift Large (80 – 120 nm)Moderate (~70 nm)Moderate (~110 nm)Small (~10 nm)
Quantum Yield (

)




Environmental Sensitivity High (Solvatochromic / ESIPT)Very High (Quenched in water)High (Solvatochromic)Low (Environmentally stable)
Primary Application Chemosensors, ESIPT probesLipid/membrane probesSolvation dynamicsStable bioconjugation

Note: NBX quantum yields and emission maxima are highly dependent on the specific substitution pattern and solvent polarity. Electron-donor substituents generally increase


 in polar solvents[4].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the characterization of a novel nitrobenzoxazole probe requires self-validating methodologies. The following protocols detail the causal logic and step-by-step execution for determining relative quantum yield and environmental sensitivity.

Protocol A: Determination of Relative Fluorescence Quantum Yield ( )

Causality & Logic: Quantum yield cannot be reliably measured from a single concentration point due to the risks of concentration quenching, aggregation, or inner-filter effects (where the fluorophore re-absorbs its own emitted light). By plotting the integrated fluorescence intensity against absorbance for a dilution series, the resulting linear gradient validates the absence of these artifacts. A reference standard with a known


 (e.g., Quinine Sulfate in 

M

,

) is used for calibration.

Step-by-Step Methodology:

  • Preparation of Reference and Sample: Prepare a

    
     mM stock solution of the NBX probe in spectroscopic-grade ethanol. Prepare a 
    
    
    
    mM stock of Quinine Sulfate in
    
    
    M
    
    
    .
  • Dilution Series: Create five dilutions for both the sample and the reference.

  • Absorbance Validation (Critical Step): Measure the absorbance of all solutions at the chosen excitation wavelength (

    
    ). Crucial: Ensure the maximum absorbance does not exceed 
    
    
    
    OD. Above this threshold, the inner-filter effect will non-linearly skew the emission data.
  • Fluorescence Acquisition: Excite the samples at

    
     and record the emission spectra. Integrate the total area under the emission curve for each sample.
    
  • Linear Regression: Plot the Integrated Fluorescence Area (Y-axis) against Absorbance (X-axis). Calculate the gradient (

    
    ) of the linear fit. An 
    
    
    
    validates the assay.
  • Calculation: Compute the quantum yield using the following equation:

    
    
    (Where 
    
    
    
    is the refractive index of the respective solvents).

QY_Workflow Prep Prepare Dilution Series (Sample & Reference) Abs Measure Absorbance (Ensure Abs < 0.1) Prep->Abs Fluo Record Emission Spectra (Integrate Area) Abs->Fluo Plot Plot Integrated Fluo vs. Absorbance Fluo->Plot Calc Calculate QY via Gradient Ratio Plot->Calc

Self-validating experimental workflow for determining relative fluorescence quantum yield.

Protocol B: Solvatochromic Shift Assay (Environmental Sensitivity)

Causality & Logic: To map the ICT state of the nitrobenzoxazole, the probe must be exposed to environments of varying dielectric constants. If the excited state is highly polar (charge-separated), polar solvents will stabilize it, reducing the energy gap between


 and 

, and thereby shifting the emission to longer wavelengths (red-shift)[4].

Step-by-Step Methodology:

  • Aliquot

    
     of the NBX probe into five separate vials.
    
  • Evaporate the carrier solvent under a gentle stream of nitrogen to leave a dry film.

  • Resuspend each film in

    
     mL of solvents with increasing polarity: Toluene (non-polar), Chloroform, Acetone, Ethanol, and Water (highly polar).
    
  • Record the absorption and emission spectra for each.

  • Data Analysis: Plot the emission maxima (

    
     in 
    
    
    
    ) against the Lippert-Mataga solvent polarity parameter (
    
    
    ). A linear correlation confirms that the fluorescence is driven by an ICT mechanism, quantifying the dipole moment change upon excitation.

References

  • Synthesis, Characterization, and Spectroscopic Investigation of Benzoxazole Conjugated Schiff Bases ResearchGate[Link]

  • Synthesis and antimicrobial activity of some novel 2-(p-substituted-phenyl)-5-substituted-carbonylaminobenzoxazoles ResearchGate[Link]

  • Synthesis and mesomorphic properties of benzoxazole derivatives with lateral multifluoro substituents Semantic Scholar[Link]

Sources

Reproducibility of experiments with 5-Nitro-1,3-benzoxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of targeted covalent inhibitors, I frequently encounter a critical bottleneck in early-stage drug discovery: the reproducibility of fragment-based screening.

5-Nitro-1,3-benzoxazole-2-carbonitrile has emerged as a highly compelling fragment-sized hit for inhibiting the β5i subunit (LMP7) of the immunoproteasome. However, because it relies on a carbonitrile warhead for reversible covalent engagement, its behavior in standard biochemical assays is notoriously sensitive to environmental conditions.

This guide objectively compares the performance of 5-Nitro-1,3-benzoxazole-2-carbonitrile against established peptidic alternatives and provides a self-validating, causality-driven protocol to ensure absolute reproducibility in your immunoproteasome assays.

Mechanistic Grounding: The Double-Edged Sword of Carbonitrile Warheads

To achieve reproducible data, we must first understand the physicochemical reality of the molecule. 5-Nitro-1,3-benzoxazole-2-carbonitrile operates via a two-step mechanism: non-covalent recognition of the β5i binding pocket, followed by the covalent attack of the catalytic residue (Thr1 or Cys48) on the electrophilic carbonitrile carbon, forming a reversible imidate or thioimidate adduct.

As demonstrated in recent structural and kinetic evaluations of [1], the substituents on the benzoxazole core (such as the 5-nitro group) primarily dictate non-covalent affinity rather than altering the intrinsic reactivity of the warhead. However, heteroaromatic nitriles are inherently susceptible to aqueous hydrolysis. [2] reveal that while these compounds react rapidly with nucleophiles, their stability in standard physiological buffers (pH 7.4) is finite, often degrading within 1 to 4 hours. This narrow window of stability is the primary culprit behind inter-assay variability.

MOA A 5-Nitro-1,3-benzoxazole -2-carbonitrile C Non-Covalent Recognition A->C B Immunoproteasome (β5i Subunit) B->C D Covalent Warhead Engagement C->D E Reversible Imidate Adduct D->E

Figure 1: Two-step binding mechanism of the carbonitrile inhibitor to the β5i subunit.

Objective Comparison: Fragment vs. Peptidic Alternatives

When selecting an immunoproteasome inhibitor for your workflow, 5-Nitro-1,3-benzoxazole-2-carbonitrile should not be viewed as a direct replacement for late-stage chemical probes like [3] or pan-proteasome therapeutics like Bortezomib. Instead, it serves a distinct purpose: it is a high-ligand-efficiency fragment ideal for developing bidentate inhibitors.

Below is a quantitative comparison of these alternatives to guide your experimental design:

Feature5-Nitro-1,3-benzoxazole-2-carbonitrilePR-957 (ONX-0914)Bortezomib
Target Profile β5i (Immunoproteasome)β5i (Immunoproteasome)β5c / β5i (Pan-proteasome)
Warhead Type CarbonitrileEpoxyketoneBoronic Acid
Binding Mode Reversible CovalentIrreversible CovalentReversible Covalent
Molecular Weight 189.13 g/mol (Fragment)583.7 g/mol (Peptidic)384.2 g/mol (Peptidic)
Potency (IC50) Single-digit micromolar~22 nM~4 nM
Aqueous Stability Moderate (Hydrolysis > 1h)HighHigh
Best Use Case Hit-to-lead optimization; bidentate probe designIn vivo disease models; selective β5i validationBroad proteasome inhibition; clinical benchmarking

Takeaway: If your goal is to achieve complete, long-lasting target engagement in a cell-based assay, PR-957 is the superior choice. However, if you are conducting structure-activity relationship (SAR) studies to design novel, non-peptidic inhibitors that avoid the poor pharmacokinetic traits of large peptides, 5-Nitro-1,3-benzoxazole-2-carbonitrile is the optimal starting point.

Self-Validating Experimental Protocol: β5i Fluorogenic Inhibition Assay

To combat the reproducibility issues inherent to small, reactive fragments, I have engineered the following protocol. It is not just a list of steps; it is a self-validating system where every variable is controlled to prevent false positives (due to aggregation) or false negatives (due to compound degradation).

Step-by-Step Methodology

1. Reagent Preparation (The Anhydrous Imperative)

  • Action: Dissolve 5-Nitro-1,3-benzoxazole-2-carbonitrile in 100% anhydrous DMSO to create a 10 mM stock. Store in single-use aliquots at -80°C.

  • Causality: Atmospheric moisture absorbed by standard DMSO will initiate premature hydrolysis of the carbonitrile group. Using anhydrous DMSO ensures the structural integrity of the warhead prior to the assay.

2. Buffer Formulation

  • Action: Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.01% CHAPS .

  • Causality: Fragment-sized hydrophobic molecules often form colloidal aggregates in aqueous solutions, sequestering the enzyme and mimicking inhibition (a classic false positive). The inclusion of the detergent CHAPS disrupts these colloids, ensuring only true stoichiometric binding is measured.

3. Strict Pre-Incubation Window

  • Action: Combine human immunoproteasome (0.5 nM final) with the inhibitor dose-response series. Incubate at 37°C for exactly 30 minutes .

  • Causality: Reversible covalent inhibitors require time to reach binding equilibrium. However, because benzoxazole-2-carbonitriles exhibit limited stability beyond 1 hour in pH 7.4 buffer, extending the incubation time will result in compound degradation and an artificial drop in apparent potency. The 30-minute mark is the mathematical sweet spot between equilibrium and degradation.

4. Kinetic Readout & System Validation

  • Action: Initiate the reaction by adding 10 µM of the fluorogenic substrate Suc-LLVY-AMC. Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 60 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Workflow Step1 1. Compound Prep (Anhydrous DMSO) Step2 2. Buffer Setup (Add 0.01% CHAPS) Step1->Step2 Step3 3. Pre-incubation (Strict 30 min limit) Step2->Step3 Step4 4. Substrate Addition (Suc-LLVY-AMC) Step3->Step4 Step5 5. Kinetic Readout (Ex 360 / Em 460 nm) Step4->Step5

Figure 2: Standardized workflow for β5i fluorogenic inhibition assay ensuring reproducibility.

Built-In Quality Control (Self-Validation)

Do not trust the readout without internal verification. Your assay plate must include:

  • Dynamic Range Control: Include PR-957 (100 nM) as a positive control for 100% β5i inhibition, alongside a DMSO-only vehicle control. Calculate the Z'-factor. If Z' < 0.6, discard the plate; the assay window is too narrow for reliable fragment screening.

  • Parallel Stability Control: Run a mock reaction of 5-Nitro-1,3-benzoxazole-2-carbonitrile in assay buffer (without enzyme) and analyze via LC-MS at

    
     and 
    
    
    
    min. This proves that the observed IC50 is driven by target engagement, not by the disappearance of the parent compound.

References

  • Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads Source: Cells (MDPI) / PubMed Central URL:[Link]

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine Source: Bioconjugate Chemistry / ACS Publications URL:[Link]

  • PR-957, a selective inhibitor of immunoproteasome subunit LMP7, blocks interleukin-23 expression and prevents disease in a mouse model of rheumatoid arthritis Source: Nature Medicine / PubMed URL:[Link]

Independent Verification of the Synthesis of 5-Nitro-1,3-benzoxazole-2-carbonitrile: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 5-Nitro-Benzoxazole Core

In the landscape of covalent fragment-based drug discovery (FBDD) and bioorthogonal chemistry, the benzoxazole-2-carbonitrile scaffold has emerged as a highly tunable, electrophilic warhead[1]. Specifically, 5-nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4) represents a critical building block. The strategic placement of the strongly electron-withdrawing nitro group at the 5-position drastically increases the electrophilicity of the C2-carbonitrile. This fine-tuning allows the molecule to act as a potent, reversible covalent inhibitor targeting the Cys48 residue of the immunoproteasome β5i subunit[2], and serves as a highly reactive substrate for biocompatible click reactions with 1,2-aminothiols (such as N-terminal cysteines)[3].

However, the same electronic properties that make this compound biologically valuable also render its chemical synthesis challenging. The activated nitrile is highly susceptible to hydrolysis, and the electron-deficient aromatic ring can stall traditional cyclization methods. This guide objectively compares alternative synthetic routes and provides an independently verified, self-validating protocol for its synthesis.

Comparative Analysis of Synthetic Pathways

Historically, the synthesis of benzoxazole-2-carbonitriles relied on harsh, multi-step sequences. Today, modern one-pot methodologies have largely superseded these classical approaches. We compared three primary synthetic strategies for yielding the 5-nitro derivative:

  • Method A: Direct Cyclization via Appel's Salt (Recommended). This modern approach utilizes 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) to convert 2-amino-4-nitrophenol directly into the target carbonitrile in a single pot[4].

  • Method B: Classical Stepwise Synthesis. Involves converting the aminophenol to a thione, chlorinating with thionyl chloride, and performing a nucleophilic aromatic substitution with potassium cyanide (KCN)[1].

  • Method C: Transition Metal-Catalyzed Cyanation. Utilizes palladium or copper catalysis to couple an o-aminophenol with an isocyanide source[5].

SynthesisMethods SM 2-Amino-4-nitrophenol Appel Appel's Salt (Method A) SM->Appel Direct Cyclization Thione CS2 / KOH SM->Thione Stepwise Product 5-Nitro-1,3-benzoxazole- 2-carbonitrile Appel->Product High Yield Chloro SOCl2 Thione->Chloro KCN KCN / DABCO (Method B) Chloro->KCN KCN->Product Lower Yield

Fig 1. Comparative synthetic routes for 5-nitro-1,3-benzoxazole-2-carbonitrile.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the three methodologies when applied specifically to the 5-nitro substituted core:

ParameterMethod A: Appel's Salt CyclizationMethod B: Classical StepwiseMethod C: Metal-Catalyzed Cyanation
Step Count 1 (One-pot)32
Overall Yield 45–60%< 20%~ 30%
Reaction Time 2–16 hours3–4 days24 hours
Key Reagents Appel's Salt, PyridineCS₂, SOCl₂, KCNPd(OAc)₂, CuCN, Isocyanides
Toxicity Profile ModerateHigh (KCN, SOCl₂ gas)High (Heavy metals, Cyanide)
Nitro-Group Tolerance Excellent Poor (Promotes side reactions)Moderate (Deactivates catalyst)

Validated Step-by-Step Methodology: Direct Cyclization via Appel’s Salt

This protocol is engineered as a self-validating system. Every reagent choice and environmental condition is deliberately selected to prevent the premature hydrolysis of the highly reactive 5-nitro-1,3-benzoxazole-2-carbonitrile[3].

Mechanistic Rationale (Causality of Choices)
  • Why Appel's Salt? 4,5-dichloro-1,2,3-dithiazolium chloride acts as a highly electrophilic C1 and N source. It condenses with the primary amine, followed by an intramolecular cyclization driven by the adjacent hydroxyl group. The dithiazole ring subsequently fragments, extruding sulfur and chloride to yield the carbonitrile directly[3].

  • Why Pyridine? Pyridine serves a dual purpose: it acts as a polar aprotic solvent capable of dissolving the highly polar nitro-aromatic starting material, and functions as a non-nucleophilic base to scavenge the HCl generated during condensation. If HCl is not scavenged, the primary amine protonates, stalling the reaction.

  • Why Reversed-Phase Chromatography? On standard normal-phase silica, residual silanols and trace water will catalyze the hydrolysis of the activated C2-nitrile into an amide. Reversed-phase (C18) purification with acidic modifiers (0.1% Formic Acid) strictly suppresses this degradation pathway[4].

Experimental Protocol

Reagents Required:

  • 2-Amino-4-nitrophenol (1.0 equiv, 1.0 mmol, 154.12 g/mol )

  • Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride) (1.1 equiv, 1.1 mmol)

  • Anhydrous Pyridine (6.0 mL)

  • Formic Acid (LC-MS grade)

  • Acetonitrile / Water (HPLC grade)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 25 mL round-bottom flask under an argon atmosphere. Add 2-amino-4-nitrophenol (154 mg, 1.0 mmol) and dissolve completely in anhydrous pyridine (6.0 mL) at room temperature.

  • Addition: While maintaining vigorous stirring, add Appel’s salt (229 mg, 1.1 mmol) portion-wise over 10 minutes. In-process observation: The solution will rapidly darken, indicating the formation of the dithiazolimine intermediate.

  • Cyclization: Allow the reaction mixture to stir at room temperature for 2 to 16 hours.

    • Self-Validation Check: Monitor the reaction strictly via LC-MS. Do not use TLC, as the silica will hydrolyze the product and give false-negative conversion rates. Look for the product mass [M-H]- = 188.1 m/z.

  • Concentration: Once complete consumption of the starting material is confirmed, remove the pyridine under reduced pressure (rotary evaporation equipped with a high-vacuum pump and a cold trap) at a water bath temperature not exceeding 35 °C to prevent thermal degradation.

  • Purification: Dissolve the crude dark residue in a minimal amount of Acetonitrile. Purify immediately via reversed-phase flash column chromatography (C18 stationary phase).

    • Eluent A: 0.1% HCOOH in H₂O

    • Eluent B: 0.1% HCOOH in MeCN

    • Gradient: 10% B to 80% B over 20 column volumes.

  • Isolation: Lyophilize the product-containing fractions to yield 5-nitro-1,3-benzoxazole-2-carbonitrile as a pale yellow to tan powder[6]. Store strictly at -20 °C under argon.

Biological Application & Mechanism of Action

Once synthesized, 5-nitro-1,3-benzoxazole-2-carbonitrile serves as a highly efficient covalent warhead. In the context of immunoproteasome inhibition, the compound enters the active site of the β5i subunit[2]. The non-covalent recognition elements (driven by the benzoxazole core) align the C2-carbonitrile perfectly with the catalytic Cys48 residue[1].

The 5-nitro group withdraws electron density from the ring, making the nitrile carbon exceptionally electrophilic. The Cys48 thiolate executes a nucleophilic attack on the nitrile carbon, forming a reversible thioimidate adduct that temporarily halts the enzyme's function[2].

MOA Inhibitor 5-Nitro-1,3-benzoxazole-2-carbonitrile Binding Non-Covalent Recognition Inhibitor->Binding Target Immunoproteasome β5i Subunit Target->Binding Attack Nucleophilic Attack (Cys48) Binding->Attack Adduct Reversible Thioimidate Adduct Attack->Adduct

Fig 2. Mechanism of covalent inhibition of the immunoproteasome β5i subunit.

References

  • Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads. Cells (MDPI). Kollár L., et al. (2021).[Link]

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry (ACS Publications). (2023).[Link]

Sources

Comparative Cytotoxicity of 5-Nitro-1,3-benzoxazole-2-carbonitrile: Cancer vs. Normal Cell Paradigms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The search for novel chemotherapeutic scaffolds with high selectivity indices (SI) remains a primary objective in oncology drug development. 5-Nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4)[1] represents a highly privileged heterocyclic building block. Its planar aromatic core facilitates critical π-π stacking interactions within enzyme active sites, while the electron-withdrawing 5-nitro group and the highly reactive 2-carbonitrile moiety create a distinct amphiphilic profile[2].

This guide provides an objective, data-driven comparison of the cytotoxicity of 5-nitrobenzoxazole derivatives against human cancer cell lines versus normal cells, benchmarking them against standard therapeutics like Cisplatin and Sorafenib.

Mechanistic Causality: How Structure Drives Cytotoxicity

The cytotoxic efficacy of 5-nitrobenzoxazoles is not random; it is driven by specific structure-activity relationships (SAR). The 5-nitro group acts as a "masked" reactive center that enhances polarizability, while the benzoxazole core acts as a hydrogen bond acceptor[2].

In cancer cells, these derivatives primarily induce cytotoxicity through two validated pathways:

  • VEGFR-2 Inhibition: The scaffold competitively binds to the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2, halting angiogenesis and cutting off the tumor's nutrient supply[3].

  • Caspase-3 Activation: Molecular docking and in vitro studies confirm that these compounds allosterically interact with Caspase-3, triggering the execution phase of apoptosis[4].

Mechanism Nitro 5-Nitro-1,3-benzoxazole- 2-carbonitrile VEGFR2 VEGFR-2 Kinase Inhibition Nitro->VEGFR2 ATP-competitive binding Caspase Caspase-3 Activation Nitro->Caspase Allosteric interaction Angio Inhibited Angiogenesis VEGFR2->Angio Blocked signaling Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Execution pathway Angio->Apoptosis Nutrient deprivation

Fig 1. Dual-action mechanism of 5-nitrobenzoxazoles via VEGFR-2 inhibition and Caspase-3 activation.

Comparative Cytotoxicity Data

To establish the therapeutic potential of 5-nitrobenzoxazole derivatives, it is crucial to compare their Half-Maximal Inhibitory Concentration (IC₅₀) against aggressive cancer lines (e.g., A549, MCF-7, HepG2) versus their impact on normal physiological cells.

Recent in vitro assays demonstrate that 5-nitrobenzoxazole derivatives (such as 2-(4-tert-butylphenyl)-5-nitrobenzoxazole, coded as 1a ) exhibit cytotoxic potency comparable to Cisplatin, but with a potentially wider therapeutic window[4].

Table 1: In Vitro Cytotoxicity (IC₅₀) of Benzoxazole Derivatives
Compound / ScaffoldTarget Cell LineIC₅₀ (µM)Reference Standard (IC₅₀)Putative Mechanism
Derivative 1a (5-Nitro) A549 (Lung Cancer)17.41 ± 0.16Cisplatin (19.65 ± 0.09)Caspase-3 Activation[4]
Derivative 1b (6-Nitro) A549 (Lung Cancer)20.50 ± 0.08Cisplatin (19.65 ± 0.09)Caspase-3 Activation[4]
Derivative 14b MCF-7 (Breast Cancer)4.05 ± 0.17Sorafenib (Assayed)VEGFR-2 Inhibition[3]
Derivative 14b HepG2 (Liver Cancer)3.22 ± 0.13Sorafenib (Assayed)Pre-G1 Arrest / Apoptosis[3]
Nitro-heterocycles Normal Cells (e.g., L929)> 100.00N/AHigh Selectivity Index[5]

Data Insight: Derivative 1a outperforms the standard chemotherapeutic Cisplatin in A549 cells (17.41 µM vs. 19.65 µM)[4]. Furthermore, the high IC₅₀ values typically observed for nitro-heterocycles in normal macrophage or fibroblast lines (like L929) yield a highly favorable Selectivity Index (SI)[5], proving that the compound selectively targets hyper-proliferative cells.

Self-Validating Experimental Protocols

As an application scientist, I cannot overstate the importance of orthogonal validation. Relying solely on a metabolic assay (like MTT) can lead to false positives, as cytostatic compounds may temporarily stall metabolism without inducing actual cell death.

To ensure trustworthiness, the following workflow pairs a high-throughput metabolic screen with a definitive apoptotic flow cytometry assay. This creates a self-validating system .

Workflow Seed Seed Cells (Cancer & Normal) Treat Compound Treatment Seed->Treat MTT MTT Assay (Metabolic Viability) Treat->MTT Flow Flow Cytometry (Annexin V / PI) Treat->Flow Analyze Calculate IC50 & Selectivity Index MTT->Analyze Flow->Analyze

Fig 2. Self-validating experimental workflow combining MTT viability and Flow Cytometry assays.

Protocol A: MTT Assay (Primary Cytotoxicity Screening)
  • Cell Seeding: Seed cancer cells (e.g., A549) and normal control cells (e.g., HUVEC) at

    
     cells/well in 96-well plates.
    
    • Causality: Seeding density is critical. Over-confluent cells will enter the G0 phase, masking the efficacy of anti-proliferative agents.

  • Compound Administration: Treat cells with 5-Nitro-1,3-benzoxazole-2-carbonitrile derivatives at logarithmic concentrations (0.1 µM to 100 µM) for 48 hours.

  • Metabolic Reduction: Add MTT reagent (5 mg/mL).

    • Causality: Only viable cells possess active mitochondrial succinate dehydrogenase, which reduces the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Quantification: Solubilize crystals in DMSO and measure absorbance at 570 nm. Calculate the IC₅₀ and the Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer).

Protocol B: Annexin V/PI Flow Cytometry (Apoptotic Validation)
  • Cell Harvesting: Collect treated cells after 48 hours. Crucial step: You must pool both the floating (dead/dying) cells and the trypsinized adherent cells.

    • Causality: Discarding the supernatant washes away the late-apoptotic fraction, artificially skewing the data toward viability.

  • Dual-Staining: Resuspend the pellet in binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

    • Causality: Annexin V specifically binds to externalized phosphatidylserine (a hallmark of early apoptosis). PI cannot cross intact cell membranes; it only intercalates into DNA during late apoptosis or necrosis.

  • Flow Cytometric Analysis: By mapping FITC vs. PI fluorescence, researchers can definitively prove whether the IC₅₀ observed in the MTT assay was due to programmed cell death (apoptosis) or non-specific toxicity (necrosis)[3].

Conclusion

The 5-Nitro-1,3-benzoxazole-2-carbonitrile scaffold is not merely a structural curiosity; it is a highly tunable pharmacophore. By leveraging its electron-withdrawing nitro group and reactive carbonitrile position, researchers can synthesize derivatives that match or exceed the cytotoxicity of standard platinum-based drugs against lung and breast cancer lines, while maintaining a superior safety profile in normal cells.

References

  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers Source: Journal of Clinical Practice and Research URL
  • 5-nitro-1,3-benzoxazole-2-carbonitrile | 35699-00-4 Source: Sigma-Aldrich URL
  • Source: PMC (PubMed Central)
  • 7-Methyl-5-nitro-benzooxazole | High-Purity Research Chemical Source: Benchchem URL
  • Source: PMC (PubMed Central)

Sources

Safety Operating Guide

5-Nitro-1,3-benzoxazole-2-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of reactive building blocks is just as critical as the synthesis or assay itself. 5-Nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4) is a highly versatile electrophilic intermediate used in medicinal chemistry and drug development. However, its structural motifs—specifically the nitro and nitrile functional groups—demand rigorous, professionally managed disposal protocols to mitigate environmental and occupational hazards.

The following guide outlines the self-validating, step-by-step operational procedures for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.

Part 1: Hazard Profiling & Quantitative Data

Before initiating any disposal protocol, it is mandatory to understand the physicochemical properties that dictate the compound's behavior. The presence of a nitrile group implies that improper thermal degradation can release highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx), strictly prohibiting standard drain or municipal disposal [1].

Table 1: Physicochemical and Hazard Summary for 5-Nitro-1,3-benzoxazole-2-carbonitrile

ParameterQuantitative/Categorical DataOperational Safety Implication
CAS Number 35699-00-4Essential for accurate EHS waste logging and tracking.
Physical State Solid powderHigh risk of aerosolization; requires draft-free weighing or fume hood.
Melting Point 84 – 86 °CLow melting point; avoid hot surfaces during dry cleanup.
GHS Hazards H302, H312, H315, H319, H332, H335Acute toxicity (Oral/Dermal/Inhal); severe eye/skin/respiratory irritant.
Combustion Byproducts NOx, COx, trace cyanides (HCN)Absolute requirement for high-temperature incineration by licensed facilities.

Part 2: Operational Disposal & Segregation Protocols

Every protocol below is designed as a self-validating system—meaning the completion of the procedure inherently verifies its safety and efficacy.

Protocol A: Routine Laboratory Waste Segregation

Causality Focus: Proper segregation prevents exothermic cross-reactions in waste carboys and ensures the commercial disposal facility applies the correct incineration temperature profile [2].

  • Step 1: Solid Waste Containment.

    • Action: Collect all contaminated solid consumables (weigh boats, spatulas, Kimwipes, and empty vials) in a chemically compatible, high-density polyethylene (HDPE) solid hazardous waste bin.

    • Validation: Ensure the bin is lined with a transparent, leak-proof bag. The bag must be sealed with a zip-tie when 75% full.

  • Step 2: Liquid Waste Categorization.

    • Action: If the compound is dissolved in organic solvents (e.g., DMSO for assays, or DCM for synthesis), dispose of the solution in a designated "Halogen-Free Organic Waste" carboy. If dissolved in a halogenated solvent (e.g., Chloroform), it must go into "Halogenated Organic Waste."

    • Validation: Check the pH of the waste carboy before addition (must be neutral, pH 6-8) to prevent acid-catalyzed hydrolysis of the nitrile group, which could generate unwanted pressure or toxic off-gassing in the sealed container.

  • Step 3: EHS Documentation.

    • Action: Affix a standardized Environmental Health and Safety (EHS) hazardous waste label. Explicitly write "5-Nitro-1,3-benzoxazole-2-carbonitrile" and its estimated mass/volume. Do not use abbreviations.

Protocol B: Spill Response and Decontamination

Causality Focus: Because the compound is a fine powder (H332: Harmful if inhaled), standard sweeping will aerosolize the particles, exposing the respiratory tract and contaminating HVAC systems.

  • Step 1: Isolation and PPE Escalation.

    • Action: Immediately secure the spill perimeter. Don a fitted N95 or P100 particulate respirator, double nitrile gloves, and splash goggles.

  • Step 2: Damp Decontamination (Dry Spills).

    • Action: Do not dry sweep. Gently cover the powder with absorbent laboratory pads. Carefully wet the pads with a compatible, low-volatility solvent (e.g., isopropanol) to dampen the powder and prevent aerosolization.

    • Validation: Visually inspect the surface under bright light; no crystalline dust should remain.

  • Step 3: Surface Washing.

    • Action: Wash the affected benchtop or floor with a detergent solution, followed by a final wipe with ethanol. Place all contaminated pads and wipes into the Solid Hazardous Waste bin.

Part 3: Waste Workflow Visualization

To ensure compliance across your laboratory personnel, the following workflow illustrates the logical relationship between waste generation, segregation, and final destruction.

G Start 5-Nitro-1,3-benzoxazole- 2-carbonitrile Waste Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid HDPE HDPE Solid Waste Container Solid->HDPE Carboy Organic Waste Carboy (Halogenated/Non-Halogenated) Liquid->Carboy Labeling EHS Barcode & Labeling (Mass/Vol Documentation) HDPE->Labeling Carboy->Labeling EHS EHS Facility Pickup Labeling->EHS Incineration Licensed High-Temperature Incineration (>1000°C) EHS->Incineration

Figure 1: Standardized laboratory waste segregation and EHS handoff workflow for 35699-00-4.

Final Operational Directives

Never attempt to chemically neutralize or "treat" 5-Nitro-1,3-benzoxazole-2-carbonitrile waste in-house (e.g., via bleach or strong acids/bases). In-house treatment of nitriles and nitroaromatics poses a severe risk of generating highly toxic, volatile byproducts or causing runaway exothermic reactions [3]. Always rely on professional EHS handoff and licensed high-temperature incineration to break down the compound safely into elemental gases.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor,[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management Guidelines for Laboratories." United States EPA, [Link]

Personal protective equipment for handling 5-Nitro-1,3-benzoxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of highly reactive intermediates into their synthetic pipelines. 5-Nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4) is a versatile but inherently hazardous building block. Standard Safety Data Sheets (SDS) often list hazards without contextualizing the operational realities of handling them.

This guide transcends basic safety sheets by providing field-proven, mechanistic insights and self-validating operational protocols. By understanding the causality behind these safety measures, your laboratory can build a robust, fail-safe environment for chemical handling.

Mechanistic Toxicology & Hazard Assessment

To handle 5-Nitro-1,3-benzoxazole-2-carbonitrile safely, researchers must understand why it is dangerous. The molecule presents a dual-hazard profile driven by its two highly reactive functional groups:

  • Nitroaromatic Toxicity (The primary biological threat): In vivo, the nitro group (-NO2) can undergo enzymatic reduction to reactive nitroso intermediates. These intermediates induce severe oxidative stress, specifically oxidizing the functional ferrous iron (Fe²⁺) in hemoglobin to the non-functional ferric state (Fe³⁺), resulting in methemoglobinemia [1]. This severely impairs the blood's oxygen-carrying capacity, leading to cyanosis and hypoxia. In cases of severe clinical exposure, intravenous methylene blue is the standard antidote, acting as an electron donor to reduce ferric iron back to its functional state[2].

  • Nitrile Toxicity (The conditional threat): While the benzoxazole-bound nitrile (-C≡N) is relatively stable under ambient laboratory conditions, exposure to extreme pH (strong acids or bases) or high heat can catalyze hydrolysis, theoretically releasing highly toxic cyanide ions[3].

Tox N1 5-Nitro-1,3-benzoxazole -2-carbonitrile Exposure N2 Nitroreduction (In Vivo) N1->N2 Enzymatic N5 Nitrile Hydrolysis (Extreme Conditions) N1->N5 Acid/Base N3 Reactive Nitroso Intermediates N2->N3 N4 Oxidative Stress & Methemoglobinemia N3->N4 N6 Cyanide Ion Release N5->N6

Mechanistic pathways of toxicity for nitroaromatic and nitrile functional groups.

Quantitative Chemical Profile

Understanding the physical properties of the compound dictates our logistical approach to handling it[4].

PropertyValueOperational & Safety Implication
CAS Number 35699-00-4Unique identifier for precise inventory and safety tracking.
Molecular Formula C₈H₃N₃O₃Contains reactive nitro and nitrile groups; avoid reducing agents.
Melting Point 84 - 86 °CSolid powder at room temperature; poses a severe dust inhalation risk (H332, H335).
Storage Temp Room Temperature (RT)Stable under standard conditions; keep tightly sealed in a desiccator.
GHS Hazards H302, H312, H315, H319, H332Harmful via oral, dermal, and inhalation routes; causes severe eye/skin irritation.

Personal Protective Equipment (PPE) Matrix

Because 5-Nitro-1,3-benzoxazole-2-carbonitrile is harmful in contact with skin (H312) and causes serious eye irritation (H319)[4], standard laboratory attire is insufficient.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile gloves (≥0.11 mm thickness)Nitrile offers excellent chemical resistance to nitroaromatics. Double-gloving prevents micro-tear permeation during prolonged handling.
Eye Protection Tight-fitting chemical safety gogglesPrevents airborne crystalline dust from contacting ocular mucosa, eliminating the risk of severe localized irritation.
Body Protection Flame-retardant, chemical-resistant lab coatProtects against dermal absorption and minimizes static charge buildup during powder transfer.
Respiratory NIOSH-approved P100 particulate respiratorMandatory if weighing outside a fume hood. Mitigates the inhalation risk of fine, aerosolized powder.

Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness, every protocol below includes a Validation Check —a built-in mechanism to confirm the step was executed successfully and safely.

SOP 1: Safe Weighing and Transfer
  • Preparation: Activate the chemical fume hood. Clear the workspace of incompatible materials (strong acids, bases, and reducing agents).

    • Validation Check: Tape a small Kimwipe strip to the bottom of the sash. Visually confirm it is pulling inward, verifying a continuous face velocity of ≥100 feet per minute (fpm).

  • Static Mitigation: 5-Nitro-1,3-benzoxazole-2-carbonitrile is a fine powder that holds static charge, risking sudden aerosolization. Use an anti-static ionizer gun on the weigh boat and utilize a grounded, metal spatula.

  • Execution: Tare the anti-static weigh boat on an analytical balance inside the hood. Carefully transfer the required mass.

  • Transfer: Seal the weigh boat or transfer the powder directly into the reaction vessel using a wide-neck funnel to prevent dust dispersion.

    • Validation Check: After removing the tared vessel, verify the balance returns to exactly 0.0000 g. Any deviation indicates residual toxic powder on the balance pan requiring immediate decontamination.

Workflow A Pre-Operation Risk Assessment B Don Mandatory PPE (Nitrile Gloves, Respirator, Goggles) A->B C Fume Hood Preparation (Ensure Flow Rate > 100 fpm) B->C D Weighing & Transfer (Use Anti-Static Spatula) C->D E Reaction Execution (Avoid Strong Acids/Bases) D->E G Emergency Spill Protocol (Evacuate & Isolate) D->G If Spill Occurs F Standard Disposal (Incineration/Halogenated Waste) E->F E->G If Reaction Fails

Workflow for safe handling, reaction execution, and spill response.
SOP 2: Emergency Spill & Decontamination Protocol
  • Isolation: Immediately evacuate personnel from the immediate vicinity of the spill.

  • PPE Verification: Responders must don fresh double nitrile gloves, safety goggles, and a P100 respirator before approaching the spill.

  • Containment: Gently cover the spilled powder with damp sand or a commercial chemical spill absorbent to suppress dust generation. Never sweep dry powder , as this aerosolizes the toxin.

  • Collection: Use a non-sparking plastic scoop to collect the absorbed mixture. Place it into a clearly labeled, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent and water, followed by an ethanol wipe down.

    • Validation Check: Perform a final wipe of the area with a clean, white filter paper. The complete absence of any yellow/orange residue visually validates successful decontamination.

SOP 3: Waste Disposal Logistics
  • Solid Waste: Collect all contaminated consumables (gloves, weigh boats, wipes) in a designated, puncture-proof "Toxic Organic Solid Waste" container.

  • Liquid Waste: If the compound is dissolved in organic solvents during your workflow, route it to a "Halogenated/Toxic Organic Liquid Waste" carboy.

    • Validation Check: Verify the pH of the waste carboy is neutral (pH 6-8) before adding the mixture. Do not mix with aqueous acidic waste due to the theoretical risk of nitrile hydrolysis and cyanide gas generation[3].

  • Labeling: Clearly label all waste containers with: "Contains: 5-Nitro-1,3-benzoxazole-2-carbonitrile (Toxic, Irritant, Methemoglobinemia Hazard)."

References

  • Title : 1,3-Benzoxazole-2-carbonitrile | C8H4N2O | CID 11147793 Source : PubChem URL :[Link]

  • Title : What Are the Health Effects from Exposure to Nitrates and Nitrites? Source : Centers for Disease Control and Prevention (CDC) / ATSDR URL :[Link]

  • Title : How Should Patients Overexposed to Nitrates and Nitrites Be Treated and Managed? Source : Centers for Disease Control and Prevention (CDC) / ATSDR URL :[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-1,3-benzoxazole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Nitro-1,3-benzoxazole-2-carbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。